Product packaging for Ritodrine(Cat. No.:CAS No. 26652-09-5)

Ritodrine

Numéro de catalogue: B1199850
Numéro CAS: 26652-09-5
Poids moléculaire: 287.35 g/mol
Clé InChI: IOVGROKTTNBUGK-SJCJKPOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrenergic beta-agonist used to control premature labor.
Ritodrine is a phenethylamine derivative with tocolytic activity. This compound binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, this compound probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
See also: Nylidrin (related);  Dobutamine (related);  this compound Hydrochloride (active moiety of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B1199850 Ritodrine CAS No. 26652-09-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions.

Numéro CAS

26652-09-5

Formule moléculaire

C17H21NO3

Poids moléculaire

287.35 g/mol

Nom IUPAC

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1

Clé InChI

IOVGROKTTNBUGK-SJCJKPOMSA-N

SMILES isomérique

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

SMILES canonique

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

melting_point

88-90 °C
88 - 90 °C

Autres numéros CAS

26652-09-5

Description physique

Solid

Solubilité

Complete
1.79e-01 g/L

Synonymes

DU 21220
DU-21220
DU21220
Hydrochloride, Ritodrine
Pre Par
Pre-Par
PrePar
Ritodrine
Ritodrine Hydrochloride
Yutopa

Origine du produit

United States

Foundational & Exploratory

Ritodrine's Mechanism of Action on Myometrial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and cellular mechanisms through which Ritodrine, a beta-2 adrenergic agonist, exerts its tocolytic effects on myometrial cells to inhibit premature uterine contractions.

Core Mechanism: The β2-Adrenergic Receptor-cAMP Signaling Cascade

This compound's primary action is the relaxation of uterine smooth muscle, a process initiated by its binding to β2-adrenergic receptors on the outer membrane of myometrial cells.[1][2][3] This interaction triggers a well-defined intracellular signaling cascade that ultimately leads to muscle relaxation.

  • Receptor Binding and G-Protein Activation: As a β2-adrenergic agonist, this compound binds to and activates its corresponding G-protein coupled receptor (GPCR). This activation causes the associated heterotrimeric Gs protein to release its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.[4]

  • cAMP Synthesis and PKA Activation: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent elevation in intracellular cAMP levels is a critical step, as cAMP is a potent second messenger that maintains myometrial quiescence. Increased cAMP leads directly to the activation of Protein Kinase A (PKA).

  • Inhibition of Myosin Light Chain Kinase (MLCK): The primary target for PKA in this pathway is Myosin Light Chain Kinase (MLCK). PKA phosphorylates MLCK, leading to its inhibition. MLCK is the key enzyme responsible for phosphorylating the 20,000-dalton light chains of myosin. This phosphorylation is a prerequisite for the interaction of myosin with actin, which drives the muscle contraction cycle.

  • Myometrial Relaxation: By inhibiting MLCK, this compound effectively uncouples the calcium-calmodulin signal from the contractile machinery. This prevents the phosphorylation of myosin light chains, leading to the relaxation of the uterine smooth muscle and a decrease in the frequency and intensity of contractions.

Ritodrine_Signaling_Pathway This compound's Core Signaling Pathway in Myometrial Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP (Increased) ATP:e->cAMP:w Catalyzes PKA Protein Kinase A (Active) cAMP->PKA Activates MLCK_active MLCK (Active) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Contraction Myosin-LC Phosphorylation Contraction MLCK_active->Contraction Promotes Relaxation Myometrial Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound's core signaling pathway in myometrial cells.

Modulation of Intracellular Calcium and Ion Channel Activity

A central aspect of this compound-induced relaxation is the reduction of intracellular free calcium ([Ca2+]i), as Ca2+ is the primary trigger for contraction. The β2-adrenergic pathway achieves this through several mechanisms:

  • Enhanced Calcium Efflux: The increase in cAMP is thought to enhance the efflux of calcium from the myometrial cell, actively lowering cytosolic Ca2+ levels.

  • Activation of Potassium (K+) Channels: Studies using patch-clamp techniques on human myometrial cells have shown that this compound activates two types of K+ channels: the Ca2+-activated K+ (KCa) channel and the ATP-sensitive K+ (KATP) channel. The activation of these channels increases K+ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and reduces the opening of voltage-operated Ca2+ channels, further limiting Ca2+ influx.

  • Mechanism of K+ Channel Activation: The KCa channel appears to be activated via direct gating by GTP-binding proteins and through cAMP-dependent phosphorylation by PKA. The KATP channel is activated primarily via cAMP-dependent phosphorylation.

Ion_Channel_Modulation Effect of this compound on Ion Channels and Calcium This compound This compound PKA Increased PKA Activity This compound->PKA KCa KCa Channel PKA->KCa Phosphorylates (Activates) KATP KATP Channel PKA->KATP Phosphorylates (Activates) K_efflux ↑ K+ Efflux KCa->K_efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channels Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits opening Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Relaxation Myometrial Relaxation Ca_influx->Relaxation

Caption: this compound's effect on ion channels and calcium homeostasis.

Quantitative Effects of this compound on Myometrial Cells

The following table summarizes quantitative data from various studies investigating the effects of this compound.

ParameterEffectConcentration(s)Species / ModelCitation(s)
Myometrial Contraction Inhibition of contraction amplitude10⁻⁶ M and 10⁻⁴ MPregnant Rat
Inhibition of contraction frequency10⁻⁸ M, 10⁻⁶ M, 10⁻⁴ MPregnant Rat
Concentration-dependent inhibition10⁻⁸ M to 10⁻⁵ MPregnant Human & Rat
Tachyphylaxis / Reactivation10⁻⁴ MPregnant Human & Rat
cAMP Production Increased cAMP levels> 10⁻⁷ MPregnant Rat
Gradual increase up to 20 min1.5 x 10⁻⁷ MPregnant Rat
Ion Channel Activity Activation of KCa and KATP channels10⁻⁵ MPregnant Human
Membrane Potential Hyperpolarization of cell membrane> 10⁻⁸ MPregnant Rat
Signal Transduction Attenuation of PGF2α-induced MAP Kinase phosphorylation1 µM (10⁻⁶ M)Rat Puerperal Uterine Myometrial Cells

Experimental Protocols

The investigation of this compound's mechanism of action relies on established in vitro methodologies.

A. In Vitro Myometrial Strip Contractility Assay (Organ Bath)

This protocol is widely used to assess the direct effect of compounds on the contractility of uterine muscle tissue.

  • Tissue Preparation: Myometrial biopsies are obtained from pregnant subjects (e.g., humans during cesarean section or rats). The tissue is immediately placed in cold, oxygenated physiological saline solution (e.g., Krebs-Henseleit solution).

  • Dissection: Longitudinal or circular smooth muscle strips (approx. 2x2x10 mm) are carefully dissected from the biopsy.

  • Mounting: Strips are mounted vertically in an organ bath chamber filled with physiological solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: An optimal resting tension (e.g., 1-2 grams) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, during which spontaneous contractions typically develop. The bathing solution is changed every 15-20 minutes.

  • Drug Application: Once stable spontaneous contractions are established, this compound is added to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

  • Data Acquisition: The isometric tension is recorded continuously. Changes in the amplitude and frequency of contractions are measured and analyzed to determine the inhibitory effect of the drug.

Organ_Bath_Workflow Experimental Workflow for Organ Bath Assay A 1. Obtain Myometrial Biopsy (e.g., Pregnant Rat or Human) B 2. Dissect Longitudinal Myometrial Strips A->B C 3. Mount Strip in Organ Bath (37°C, Krebs Solution, 95% O2) B->C D 4. Connect to Force Transducer & Apply Resting Tension C->D E 5. Equilibrate (60-90 min) Establish Spontaneous Contractions D->E F 6. Add this compound (Cumulative Concentrations) E->F G 7. Record Isometric Tension (Amplitude & Frequency) F->G H 8. Data Analysis (Calculate % Inhibition) G->H

Caption: Experimental workflow for an in vitro organ bath assay.

B. Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to study the effects of this compound on the activity of single ion channels in isolated myometrial cells.

  • Cell Preparation: Myometrial tissue is enzymatically digested to isolate single smooth muscle cells. These cells are then cultured for a short period.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is filled with an appropriate electrolyte solution.

  • Seal Formation: The micropipette is pressed against the membrane of a single myometrial cell, and suction is applied to form a high-resistance "giga-seal."

  • Recording Configuration:

    • Cell-Attached: Records currents from the small patch of membrane sealed to the pipette.

    • Whole-Cell: The membrane patch is ruptured, allowing measurement of currents from the entire cell membrane.

    • Inside-Out: The membrane patch is excised, with the intracellular surface facing the bath solution. This is ideal for studying the effects of intracellular messengers like PKA.

  • Drug Application: this compound, PKA, or other agents can be applied to the bath solution (for inside-out patches) or included in the pipette solution to observe their effects on channel opening and closing (currents).

  • Data Acquisition: A patch-clamp amplifier records the minute ionic currents flowing through the channels, allowing for analysis of channel activity, conductance, and open probability.

Conclusion

The mechanism of action of this compound on myometrial cells is a multi-faceted process centered on its role as a β2-adrenergic agonist. The primary pathway involves the activation of adenylyl cyclase, a surge in intracellular cAMP, and the subsequent PKA-mediated inhibition of MLCK. This core mechanism is complemented by the modulation of intracellular calcium levels and the activation of potassium channels, which together lead to membrane hyperpolarization and a profound relaxation of the uterine smooth muscle. Understanding these detailed pathways is crucial for the development of novel and more specific tocolytic agents.

References

An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Kinetics of Ritodrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of ritodrine to the beta-2 adrenergic receptor (β2AR). The content delves into the quantitative binding parameters, the intricate signaling pathways initiated by this interaction, and detailed experimental methodologies for studying these kinetics. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, molecular biology, and drug development.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a selective β2-adrenergic receptor agonist that has been primarily used as a tocolytic agent to halt premature labor[1][2][3]. Its therapeutic effect is mediated by its interaction with β2ARs, which are predominantly expressed in the smooth muscle of various organs, including the uterus[3]. The β2AR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes[3]. Understanding the kinetics of this compound's binding to the β2AR is fundamental to elucidating its mechanism of action and optimizing its therapeutic use.

Quantitative Binding Kinetics of this compound

It is important to note that the binding affinity of this compound can vary depending on the tissue and the specific experimental conditions. For instance, in human amnion tissue, this compound has been observed to act as a β2-adrenergic antagonist.

Table 1: Equilibrium Dissociation Constants (K_d_) for this compound at the Beta-2 Adrenergic Receptor

K_d_ ValueTissue/SystemCommentsReference
0.5 nMNot specifiedData from DrugBank database.
458.9 ± 72.1 pMHuman amnionThis compound acts as an antagonist in this tissue. The K_d_ was determined for the radioligand ¹²⁵I-iodopindolol, with this compound competing for the same binding site.

Beta-2 Adrenergic Receptor Signaling Pathways

Upon binding of an agonist like this compound, the β2AR undergoes a conformational change that initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (G_s_), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation.

In addition to the canonical G_s_ pathway, the β2AR has also been shown to couple to an inhibitory G-protein (G_i_), adding another layer of complexity to its signaling repertoire.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with β2AR activation.

Gs_Signaling_Pathway This compound This compound B2AR β2 Adrenergic Receptor This compound->B2AR Gs Gs Protein (α, β, γ) B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response phosphorylates targets

Caption: Canonical Gs-protein mediated signaling pathway of the β2AR.

Gi_Signaling_Pathway This compound This compound B2AR β2 Adrenergic Receptor This compound->B2AR Gi Gi Protein (α, β, γ) B2AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Downstream_Effectors Downstream Effectors Gi->Downstream_Effectors modulates

Caption: Alternative Gi-protein mediated signaling pathway of the β2AR.

Experimental Protocols for Studying Binding Kinetics

Radioligand binding assays are the gold standard for determining the binding kinetics of a ligand to its receptor. A competition binding assay is particularly useful for determining the affinity of an unlabeled ligand, such as this compound.

Representative Protocol: Competition Radioligand Binding Assay

This protocol provides a general framework for a competition binding assay to determine the binding affinity of this compound for the β2AR. Specific parameters may need to be optimized for the particular cell or tissue system being used.

Materials:

  • Cells or tissue expressing β2AR

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-iodopindolol)

  • Unlabeled this compound

  • Non-specific binding control (e.g., a high concentration of a known β2AR antagonist like propranolol)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The optimal incubation time should be determined empirically.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the K_i_ (inhibition constant), which is an estimate of the K_d_ of this compound, using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_L) where [L] is the concentration of the radioligand and K_d_L is the dissociation constant of the radioligand.

Experimental Workflow Diagram

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from β2AR-expressing cells/tissue Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand Prepare Radioligand (e.g., [³H]-DHA) Radioligand->Incubation Ritodrine_Dilutions Prepare Serial Dilutions of this compound Ritodrine_Dilutions->Incubation Filtration Rapid Filtration to separate bound/free ligand Incubation->Filtration Counting Scintillation Counting of bound radioligand Filtration->Counting Data_Plotting Plot Specific Binding vs. [this compound] Counting->Data_Plotting Curve_Fitting Non-linear Regression to determine IC₅₀ Data_Plotting->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Curve_Fitting->Ki_Calculation

Caption: Workflow for a competition radioligand binding assay.

Conclusion

This technical guide has summarized the available information on the beta-2 adrenergic receptor binding kinetics of this compound. While specific on- and off-rate constants remain to be fully elucidated, the provided K_d_ values offer valuable insights into the affinity of this interaction. The detailed signaling pathways and the representative experimental protocol serve as a robust foundation for further research in this area. Future studies focusing on the direct measurement of k_on_ and k_off_ will be instrumental in developing a more complete understanding of this compound's pharmacological profile and in guiding the development of novel β2AR-targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Activity of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride is a phenethylamine derivative and a selective β2-adrenergic receptor agonist.[1][2] It has been primarily utilized as a tocolytic agent to manage preterm labor by relaxing the uterine smooth muscle (myometrium), thereby delaying delivery.[3][4] This guide provides a detailed examination of the molecular characteristics, mechanism of action, structure-activity relationships, and relevant experimental protocols for this compound hydrochloride, intended for a technical audience in the field of pharmacology and drug development.

Molecular Structure and Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[5] The core structure is a substituted phenethylamine, which is crucial for its interaction with adrenergic receptors.

Chemical Name (IUPAC): 4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula: C₁₇H₂₂ClNO₃

Molecular Weight: 323.8 g/mol

Key Structural Features:

  • Two Phenolic Hydroxyl Groups: These groups are important for receptor binding and activity.

  • Ethanolamine Side Chain: This is a common feature in many sympathomimetic amines and is critical for interaction with the adrenergic receptor binding pocket.

  • Chiral Centers: The molecule possesses two stereocenters, leading to specific stereoisomers with differing biological activity.

PropertyValueSource
Molecular Formula C₁₇H₂₂ClNO₃
Molecular Weight 323.82 g/mol
CAS Number 23239-51-2
Melting Point 195 °C (decomposes)
Appearance White to light yellow crystalline powder

Mechanism of Action

This compound hydrochloride exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are abundant on the smooth muscle cells of the uterus.

The binding of this compound to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade:

  • Receptor Activation: this compound binds to the β2-adrenergic receptor on the outer membrane of myometrial cells.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Myometrial Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentration. This reduction in free calcium inhibits the activity of myosin light chain kinase, an enzyme essential for muscle contraction, resulting in the relaxation of uterine smooth muscle.

Ritodrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase ATP ATP This compound This compound This compound->B2AR Binds Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Phosphorylates Targets Relaxation Myometrial Relaxation Ca_decrease->Relaxation

This compound β2-Adrenergic Signaling Pathway

Structure-Activity Relationship (SAR)

The selective activity of this compound at the β2-adrenergic receptor is dictated by its chemical structure. Key SAR points include:

  • Phenolic Hydroxyl Groups: The hydroxyl group at the para-position of the phenyl ring is crucial for high affinity and agonist activity.

  • Ethanolamine Moiety: The β-hydroxyl group on the side chain is essential for binding to the receptor. The stereochemistry at this position is critical for optimal activity.

  • N-Substituent: The N-phenethyl group contributes to the β2-selectivity of the molecule. Larger substituents on the nitrogen atom generally favor interaction with the β2 receptor over the β1 receptor.

Quantitative Pharmacological Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound hydrochloride has been characterized in several studies.

ParameterValueNotesSource
Bioavailability (Oral) ~30%Rapid but incomplete absorption from the GI tract.
Plasma Clearance (IV) 1.0 - 3.3 L/min (Mean: 1.94 ± 0.71 L/min)Wide variation observed among individuals.
Volume of Distribution (IV) 6.95 ± 3.54 L/kgIndicates extensive binding to extravascular tissue.
Elimination Half-life Distribution: 5.9 ± 6.0 min; Disposition: 156 ± 51 minBiphasic elimination profile after IV infusion.
Metabolism Hepatic conjugation with glucuronic acid or sulfate.The 4-hydroxy group is susceptible to metabolism.
Excretion 70-90% excreted in urine within 10-12 hours.Primarily as metabolites.
Clinical Efficacy Data

A systematic review of randomized controlled trials has provided quantitative data on the efficacy of parenteral this compound hydrochloride for tocolysis in preterm labor.

OutcomeRelative Risk (RR) vs. Placebo95% Confidence Interval (CI)Source
Delivery within 48 hours 0.740.56 - 0.97
Delivery within 7 days 0.850.74 - 0.97

These data indicate that while parenteral this compound can delay delivery for a short period, it does not significantly reduce perinatal mortality or the incidence of respiratory distress syndrome.

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the β2-adrenergic receptor.

Objective: To quantify the interaction between this compound and the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol, a known β2-antagonist).

  • Test compound (unlabeled this compound hydrochloride).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled this compound hydrochloride in the assay buffer.

  • Assay Setup: In a series of tubes, combine:

    • A fixed concentration of cell membranes.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of unlabeled this compound hydrochloride.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This traps the cell membranes with bound radioligand on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (β2-AR) - Radioligand ([³H]-DHA) - Unlabeled this compound B Incubate Components: Membranes + Radioligand + Increasing [this compound] A->B C Rapid Vacuum Filtration (Separates bound from free) B->C D Wash Filters (Remove non-specific binding) C->D E Scintillation Counting (Quantify bound radioactivity) D->E F Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki E->F

Workflow for a Radioligand Receptor Binding Assay

Protocol: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the functional response to β2-adrenergic receptor activation by quantifying cAMP production.

Objective: To measure the ability of this compound to stimulate adenylyl cyclase activity.

Materials:

  • Cell membranes or whole cells expressing β2-adrenergic receptors.

  • This compound hydrochloride.

  • Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX).

  • cAMP standard solutions.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay-based).

  • Plate reader or gamma counter.

Methodology:

  • Cell/Membrane Preparation: Prepare cell membranes or seed whole cells in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells/membranes with a phosphodiesterase inhibitor to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of this compound hydrochloride to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA). This typically involves an antibody specific for cAMP and a labeled cAMP conjugate.

  • Data Analysis: Construct a standard curve using the cAMP standards. Calculate the concentration of cAMP produced in each sample by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Conclusion

This compound hydrochloride is a well-characterized β2-adrenergic receptor agonist with a clear mechanism of action involving the Gs-adenylyl cyclase-cAMP signaling pathway. Its molecular structure is optimized for selective interaction with the β2 receptor, leading to the relaxation of uterine smooth muscle. While its clinical efficacy is primarily limited to short-term tocolysis, it remains a valuable tool for researchers studying β2-adrenergic signaling and uterine physiology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting this critical signaling pathway.

References

The Pharmacodynamics of Ritodrine in Isolated Uterine Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of ritodrine, a beta-2 adrenergic agonist, with a specific focus on its effects on isolated uterine smooth muscle. This document summarizes key quantitative data, details experimental protocols for in vitro analysis, and visualizes the underlying molecular pathways.

Core Pharmacodynamic Principles of this compound-Induced Tocolysis

This compound exerts its primary therapeutic effect as a tocolytic agent by inducing relaxation of the myometrium, the smooth muscle layer of the uterus. This action is mediated through its selective agonism at β2-adrenergic receptors, which are abundantly expressed on the surface of myometrial cells. The binding of this compound to these receptors initiates a cascade of intracellular events that ultimately lead to a decrease in uterine contractility.

The principal mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate protein kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile apparatus to calcium. This multifaceted process effectively uncouples the signaling pathways that lead to myometrial contraction, resulting in uterine relaxation.

Quantitative Analysis of this compound's Tocolytic Effects

The potency and efficacy of this compound in isolated uterine smooth muscle have been quantified in various studies. While a comprehensive, standardized dataset is not available across all studies, the following table summarizes representative findings. It is important to note that values can vary depending on the experimental conditions, such as the species, gestational stage, and the contractile agonist used.

ParameterSpeciesTissueAgonistValueReference
Concentration Range for Suppression RatIsolated Uterus (late gestation)Spontaneous & Evoked10⁻⁹ - 10⁻⁶ M
Relative Potency RatIsolated UterusSpontaneous & Evoked~10x more potent than isoxsuprine
Relative Potency RatIsolated UterusSpontaneous & Evoked~100-1,000x less potent than isoproterenol
Effect on Contraction (Oxytocin-induced) HumanMyometrial StripsOxytocinLeftward shift of concentration-response curve with progesterone pretreatment

Signaling Pathway of this compound-Induced Uterine Relaxation

The intracellular signaling cascade initiated by this compound is crucial for its tocolytic effect. The following diagram illustrates the key molecular players and their interactions.

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Promotes MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Uterine Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_decrease->Relaxation Contributes to

Caption: this compound signaling pathway in myometrial cells.

Experimental Protocols for Studying this compound in Isolated Uterine Smooth Muscle

The following provides a detailed methodology for assessing the pharmacodynamics of this compound on isolated uterine smooth muscle strips, a common in vitro model.

Tissue Preparation
  • Source: Uterine tissue is typically obtained from pregnant animals (e.g., rats, mice) or from human biopsies taken during cesarean sections.

  • Dissection: The uterine horns are excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer buffer. Longitudinal myometrial strips of approximately 2 mm in width and 10-15 mm in length are carefully dissected.

  • Orientation: The orientation of the muscle fibers (longitudinal or circular) should be noted, as this can influence contractile properties.

Experimental Setup: The Organ Bath
  • Mounting: The isolated uterine strip is mounted vertically in a water-jacketed organ bath containing PSS. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Environment: The PSS is maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to ensure tissue viability and maintain a physiological pH.

  • Tension: An initial resting tension (typically 1-2 grams) is applied to the muscle strip, and it is allowed to equilibrate for a period of 60-90 minutes. During this time, the PSS is changed every 15-20 minutes.

Induction of Contractions
  • Spontaneous Contractions: In many preparations, particularly from late-term pregnant animals, the uterine strips will exhibit spontaneous, rhythmic contractions.

  • Agonist-Induced Contractions: To standardize the contractile response, a contracting agent such as oxytocin (e.g., 10⁻⁸ M) or prostaglandin F2α can be added to the organ bath to induce stable, rhythmic contractions.

Drug Administration and Data Acquisition
  • Cumulative Concentration-Response Curve: Once stable contractions are established, this compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁵ M. Each concentration is allowed to exert its effect until a stable response is observed before the next concentration is added.

  • Data Recording: The isometric tension of the uterine strip is continuously recorded using a data acquisition system.

  • Analysis: The inhibitory effect of this compound is typically quantified by measuring the decrease in the amplitude and frequency of contractions. The data is often expressed as a percentage of the maximal contraction observed before the addition of this compound. From the concentration-response curve, key pharmacodynamic parameters such as the EC₅₀ (the concentration of drug that produces 50% of the maximal effect) and the Emax (the maximal effect of the drug) can be calculated.

The following diagram outlines the general workflow for an isolated uterine smooth muscle experiment.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Source Uterine Tissue (e.g., pregnant rat) Dissection Dissect Myometrial Strips Tissue_Source->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Induce_Contractions Induce Contractions (e.g., Oxytocin) Equilibration->Induce_Contractions Add_this compound Cumulative Addition of this compound Induce_Contractions->Add_this compound Record_Tension Record Isometric Tension Add_this compound->Record_Tension Analyze_Data Analyze Concentration-Response Record_Tension->Analyze_Data Calculate_Parameters Calculate EC50, Emax Analyze_Data->Calculate_Parameters

Caption: Experimental workflow for isolated uterine muscle studies.

Conclusion

The pharmacodynamics of this compound in isolated uterine smooth muscle are well-characterized, centering on its action as a β2-adrenergic agonist and the subsequent cAMP-mediated signaling cascade. In vitro studies using isolated uterine strips provide a robust model for quantifying the tocolytic effects of this compound and for elucidating its mechanism of action. This technical guide serves as a foundational resource for researchers and professionals in the field of tocolytic drug development.

The Evolution of Ritodrine Synthesis: A Technical Deep Dive into its Tocolytic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical synthesis pathways of Ritodrine, a pivotal tocolytic agent for the management of preterm labor. This whitepaper provides an in-depth analysis of the core synthetic strategies, complete with detailed experimental protocols, quantitative data, and visualizations of both the chemical syntheses and its mechanism of action.

This compound, a selective β2-adrenergic receptor agonist, was a cornerstone in obstetrics for delaying premature labor, thereby allowing for fetal lung maturation.[1] Its synthesis has evolved through various approaches, primarily focusing on the efficient construction of its characteristic N-(4-hydroxyphenylethyl)-4-hydroxynorephedrine structure.[1] This guide explores the key historical methods, providing a valuable resource for chemists and pharmacologists in the field.

Core Synthetic Strategies

The synthesis of this compound has historically been approached through several key retrosynthetic disconnections. The primary methods can be broadly categorized into two main strategies:

  • Strategy A: Formation of the Carbon-Nitrogen Bond via Condensation with a Halogenated Intermediate. This classic approach involves the reaction of an α-halo-4-hydroxypropiophenone derivative with 4-hydroxyphenylethylamine.[2][3] Subsequent reduction of the ketone and deprotection of any protecting groups yields this compound.

  • Strategy B: Reductive Amination. This method involves the direct reaction of a 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone intermediate with 4-hydroxyphenylethylamine under reductive conditions to form the desired secondary amine.[2]

  • Strategy C: Condensation followed by Amide Reduction. A more recent approach involves the amidation of 2-amino-1-(4-hydroxyphenyl)propanol with 4-hydroxyphenylacetic acid, followed by the reduction of the resulting amide to furnish this compound.

Below, we delve into the specifics of these synthetic routes, presenting available quantitative data and detailed experimental procedures.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the different synthetic pathways of this compound.

Synthetic Strategy Reaction Step Starting Materials Product Reported Yield (%) Reference
Strategy CAmidation2-amino-1-(4-hydroxyphenyl)propanol hydrochloride, 4-hydroxyphenylacetic acidN-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide89.7

Note: Comprehensive yield data for all historical synthetic pathways is not consistently available in the public domain.

Experimental Protocols

Strategy A: Synthesis via α-Bromo-4-hydroxypropiophenone Intermediate (Classical Approach)

A common historical method for preparing this compound hydrochloride involves the following key steps as described in patent literature:

  • Protection of Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxypropiophenone is protected, for instance, as a benzyl ether.

  • α-Bromination: The protected 4-hydroxypropiophenone undergoes bromination at the α-position to yield the corresponding α-bromo derivative.

  • Amination: The α-bromo intermediate is then reacted with a protected 4-hydroxyphenylethylamine to form the secondary amine.

  • Reduction and Deprotection: The carbonyl group is selectively reduced, typically using a reducing agent like sodium borohydride, followed by deprotection of the hydroxyl groups (e.g., via catalytic hydrogenation to remove benzyl groups) to give this compound.

  • Salt Formation: The final product is converted to its hydrochloride salt.

Strategy B: Synthesis via Amination Reduction

This pathway offers a more direct route to this compound:

  • Reaction: 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone is reacted with 4-hydroxyphenylethylamine in a solvent such as methanol, ethanol, or tetrahydrofuran. The molar ratio of the acetone derivative to the amine is typically between 1:1 and 1:2.

  • Catalyst: The reaction is promoted by an acid catalyst, for example, formic acid, acetic acid, or methanesulfonic acid.

  • Salt Formation: The resulting this compound base is then treated with hydrochloric acid to form this compound hydrochloride.

Strategy C: Synthesis via Amidation and Reduction

A representative experimental protocol for this modern approach is as follows:

  • Amidation:

    • To a solution of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (0.25 mol) and triethylamine (0.25 mol) in dichloromethane (250 mL), 4-hydroxyphenylacetic acid (0.29 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (0.25 mol), and N-hydroxybenzotriazole (HOBt) (0.1 eq) are added.

    • The mixture is heated to 35°C and stirred for 12 hours.

    • After cooling, the reaction mixture is filtered. The filtrate is washed successively with 5% dilute hydrochloric acid, 10% sodium bicarbonate solution, saturated brine, and water.

    • The organic layer is dried and concentrated to yield the intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide. The reported yield for this step is 89.7%.

  • Reduction and Salt Formation: The amide intermediate is then reduced and subsequently converted to the hydrochloride salt to obtain this compound hydrochloride.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

G cluster_A Strategy A: Halogenated Intermediate Pathway 4-hydroxypropiophenone 4-hydroxypropiophenone Protected 4-hydroxypropiophenone Protected 4-hydroxypropiophenone 4-hydroxypropiophenone->Protected 4-hydroxypropiophenone Protection alpha-bromo intermediate alpha-bromo intermediate Protected 4-hydroxypropiophenone->alpha-bromo intermediate Bromination Protected this compound precursor Protected this compound precursor alpha-bromo intermediate->Protected this compound precursor Amination with protected 4-hydroxyphenylethylamine This compound This compound Protected this compound precursor->this compound Reduction & Deprotection G cluster_B Strategy B: Reductive Amination Pathway 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone This compound This compound 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone->this compound Reductive amination with 4-hydroxyphenylethylamine 4-hydroxyphenylethylamine 4-hydroxyphenylethylamine 4-hydroxyphenylethylamine->this compound G cluster_C Strategy C: Amide Reduction Pathway 2-amino-1-(4-hydroxyphenyl)propanol 2-amino-1-(4-hydroxyphenyl)propanol Amide Intermediate Amide Intermediate 2-amino-1-(4-hydroxyphenyl)propanol->Amide Intermediate Amidation with 4-hydroxyphenylacetic acid This compound This compound Amide Intermediate->this compound Reduction 4-hydroxyphenylacetic acid 4-hydroxyphenylacetic acid 4-hydroxyphenylacetic acid->Amide Intermediate G This compound This compound Beta2Receptor Beta-2 Adrenergic Receptor This compound->Beta2Receptor Binds to AdenylateCyclase Adenylate Cyclase Beta2Receptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A cAMP->PKA Activates Calcium Decreased Intracellular Ca2+ PKA->Calcium Leads to Relaxation Myometrial Relaxation Calcium->Relaxation Causes

References

In Vitro Vistas: A Technical Guide to the Actions of Ritodrine on Human Uterine Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro effects of Ritodrine on human uterine tissue. This compound, a beta-2 adrenergic agonist, has been a subject of significant research for its tocolytic properties, aimed at inhibiting uterine contractions to prevent preterm labor. This document synthesizes key findings on its mechanism of action, experimental protocols for its study, and available quantitative data, offering a comprehensive resource for professionals in the field of reproductive biology and pharmacology.

Mechanism of Action: A Cascade of Relaxation

This compound exerts its relaxant effect on uterine smooth muscle, the myometrium, by stimulating beta-2 adrenergic receptors.[1][2][3] This interaction initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.[2]

The binding of this compound to the beta-2 adrenergic receptor on the outer membrane of myometrial cells activates adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a critical step in the tocolytic action of this compound. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the activity of myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. The net effect is a reduction in the interaction between actin and myosin filaments, leading to myometrial relaxation and a decrease in the frequency and amplitude of uterine contractions.

In addition to the primary cAMP-PKA pathway, evidence suggests that this compound may also activate potassium channels in human myometrial smooth muscle cells, including both Ca2+-activated K+ (KCa) channels and ATP-sensitive K+ (KATP) channels. The activation of these channels leads to hyperpolarization of the cell membrane, further contributing to muscle relaxation.

Ritodrine_Signaling_Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to K_Channels K+ Channels (KCa, KATP) This compound->K_Channels Activates G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Sequestration ↑ Ca2+ Sequestration (Sarcoplasmic Reticulum) PKA->Ca_Sequestration MLCK_inhibition ↓ Myosin Light-Chain Kinase (MLCK) Activity PKA->MLCK_inhibition Relaxation Myometrial Relaxation Ca_Sequestration->Relaxation MLCK_inhibition->Relaxation Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Hyperpolarization->Relaxation

This compound's signaling pathway in myometrial cells.

Experimental Protocols

The in vitro investigation of this compound's effects on human uterine tissue primarily relies on the organ bath technique to measure myometrial contractility. Complementary assays, such as cAMP measurement and receptor binding assays, provide further insights into its mechanism of action.

Isometric Contractility Studies in Organ Baths

This protocol is a standard method for assessing the contractile activity of myometrial tissue strips in response to pharmacological agents.

2.1.1. Tissue Preparation

  • Tissue Source: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean section.

  • Dissection: Fine strips of myometrium (typically 2-3 mm in width and 5-10 mm in length) are dissected from the biopsy sample.

  • Orientation: The strips are cut parallel to the direction of the muscle fibers.

  • Storage: The dissected strips are placed in a physiological saline solution (e.g., Krebs-Henseleit solution) at room temperature and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH.

2.1.2. Experimental Setup

Experimental_Workflow_Organ_Bath Tissue_Source Myometrial Biopsy (Cesarean Section) Dissection Dissection of Myometrial Strips Tissue_Source->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Period (Spontaneous Contractions) Mounting->Equilibration Drug_Addition Addition of this compound (Cumulative Doses) Equilibration->Drug_Addition Data_Recording Isometric Tension Recording Drug_Addition->Data_Recording Data_Analysis Data Analysis (Amplitude, Frequency, AUC) Data_Recording->Data_Analysis

Workflow for in vitro uterine contractility studies.

2.1.3. Procedure

  • Mounting: Each myometrial strip is mounted vertically in an organ bath chamber (typically 10-25 mL volume) containing physiological saline solution maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams. During this time, the bathing solution is changed every 15-20 minutes. Spontaneous contractions typically develop during this period.

  • Stimulation (Optional): To study the effect of this compound on induced contractions, a uterotonic agent such as oxytocin can be added to the organ bath to elicit stable, rhythmic contractions.

  • Drug Administration: this compound is added to the organ bath in a cumulative, concentration-dependent manner. The effect of each concentration is recorded for a sufficient period to allow for a stable response before the next concentration is added.

  • Data Acquisition: The isometric tension generated by the myometrial strips is recorded continuously using a data acquisition system.

2.1.4. Data Analysis

The recorded data is analyzed to determine the effect of this compound on various parameters of uterine contractility, including:

  • Amplitude of contractions: The peak force generated during each contraction.

  • Frequency of contractions: The number of contractions per unit of time.

  • Area Under the Curve (AUC): A measure of the total contractile activity over a given period.

Dose-response curves are constructed by plotting the percentage inhibition of contractile activity against the logarithm of the this compound concentration. From these curves, the IC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) can be calculated.

Cyclic AMP (cAMP) Measurement

This assay quantifies the intracellular levels of cAMP in myometrial cells following treatment with this compound.

2.2.1. Cell Culture

Primary human myometrial cells are isolated from tissue biopsies and cultured in appropriate media.

2.2.2. Procedure

  • Cell Treatment: Cultured myometrial cells are treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: The cells are then lysed to release their intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).

Beta-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of this compound for beta-adrenergic receptors in human myometrial tissue.

2.2.1. Membrane Preparation

Membrane fractions containing the beta-adrenergic receptors are prepared from human myometrial tissue homogenates.

2.2.2. Procedure

  • Incubation: The membrane preparations are incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., [3H]dihydroalprenolol) in the presence of varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) of this compound for the beta-adrenergic receptor can be calculated. This value represents the affinity of this compound for the receptor.

Quantitative Data on the Effects of this compound

While extensive in vitro studies have been conducted on animal models, quantitative dose-response data for this compound on human uterine tissue is less readily available in the published literature. The following tables summarize the available data.

Table 1: In Vitro Effects of this compound on Human Uterine Contractility

ParameterEffectConcentration RangeNotesReference
Spontaneous ContractionsInhibitionNot specifiedThis compound was shown to inhibit spontaneous myometrial contractions.
Oxytocin-Induced ContractionsInhibitionNot specifiedThis compound effectively relaxed myometrium contracted with oxytocin.
Dose-ResponseConcentration-dependent relaxation10-11 to 10-5 mol/L (in the presence of progesterone)The concentration-response curve was shifted to the left in the presence of progesterone, indicating a potentiation of the relaxant effect.
IC50Not explicitly reported in human studies-While dose-dependent inhibition is demonstrated, specific IC50 values from in vitro human myometrial strip studies are not consistently reported.-

Table 2: Effects of this compound on Beta-Adrenergic Receptors and cAMP in Human Myometrium

ParameterEffectMethodNotesReference
Beta-2 Adrenergic Receptor BindingBinds to receptorRadioligand binding assaysThis compound acts as a beta-2 adrenergic receptor agonist.
Intracellular cAMP LevelsIncreaseNot specified in human studies with this compoundThe mechanism of action involves the activation of adenylyl cyclase and subsequent increase in cAMP.
Potassium Channel ActivationActivation of KCa and KATP channelsPatch-clamp techniqueThis contributes to the relaxing effect of this compound.

Conclusion

In vitro studies on human uterine tissue have been instrumental in elucidating the mechanism of action of this compound as a tocolytic agent. The primary pathway involves the stimulation of beta-2 adrenergic receptors, leading to an increase in intracellular cAMP and subsequent myometrial relaxation. The organ bath technique remains a cornerstone for assessing the effects of such compounds on uterine contractility. While the qualitative effects of this compound are well-documented, there is a notable scarcity of publicly available, detailed quantitative dose-response data, such as IC50 values, from in vitro studies specifically on human uterine tissue. Further research providing this granular data would be invaluable for the development of novel and more effective tocolytic agents and for refining our understanding of the pharmacological management of preterm labor. This guide provides a framework for conducting and interpreting such studies, contributing to the ongoing efforts to improve maternal and neonatal outcomes.

References

The Tocolytic Agent Ritodrine: An In-depth Technical Guide on its Modulation of Intracellular Calcium Ion Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of preterm labor. Its primary tocolytic effect is achieved through the intricate regulation of intracellular calcium ion concentration ([Ca2+]i) in myometrial smooth muscle cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects, detailed experimental protocols for investigating these pathways, and a summary of its impact on cellular signaling cascades. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacology and its influence on myometrial physiology.

Introduction

Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, allowing for fetal maturation and the administration of antenatal corticosteroids. This compound, a member of the β2-adrenergic agonist class of drugs, exerts its primary therapeutic effect by inducing myometrial relaxation. This relaxation is a direct consequence of a reduction in the cytosolic free calcium ion concentration, a critical second messenger in smooth muscle contraction. Understanding the precise mechanisms by which this compound modulates [Ca2+]i is paramount for the development of novel and more effective tocolytic therapies.

Mechanism of Action: The Core Signaling Pathway

This compound's primary mechanism of action involves the activation of β2-adrenergic receptors on the surface of myometrial smooth muscle cells. This initiates a well-defined signaling cascade that ultimately leads to a decrease in intracellular calcium levels.

  • β2-Adrenergic Receptor Activation and G-Protein Coupling: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation and cAMP Production: The GTP-bound Gαs subunit activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This dissociation activates the catalytic subunits of PKA.

  • PKA-Mediated Phosphorylation and Reduction of Intracellular Calcium: Activated PKA phosphorylates several key target proteins within the myometrial cell, leading to a decrease in [Ca2+]i through multiple mechanisms:

    • Phosphorylation and Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inactivate MLCK, the enzyme responsible for phosphorylating myosin light chains, a crucial step for smooth muscle contraction.[1]

    • Enhanced Calcium Sequestration: PKA phosphorylates phospholamban, a protein associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation relieves the inhibitory effect of phospholamban on SERCA, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum.

    • Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, including the opening of calcium-activated potassium (KCa) channels.[3] This leads to membrane hyperpolarization, which in turn inhibits the opening of voltage-gated Ca2+ channels, thereby reducing Ca2+ influx.

The following diagram illustrates this core signaling pathway:

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx K_Channel K+ Channel K_Channel->Ca_Channel Inhibits opening Relaxation Myometrial Relaxation K_Channel->Relaxation Hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_Channel Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates & Inactivates SERCA SERCA PKA->SERCA Activates via Phospholamban MLCK_inactive Inactive MLCK MLCK_inactive->Relaxation Promotes Contraction Myometrial Contraction MLCK_active->Contraction Leads to Ca_ion->MLCK_active Activates SR Sarcoplasmic Reticulum SR->Ca_ion Release SERCA->SR Sequesters Ca2+

Caption: Core signaling pathway of this compound in myometrial cells.

Data Presentation: Effect of this compound on Myometrial Contractility

While direct quantitative data on the dose-dependent effects of this compound on intracellular calcium concentration in human myometrial cells is limited in the publicly available literature, several studies have investigated its impact on myometrial contractility, which is a direct downstream consequence of changes in [Ca2+]i.

Study Type Tissue/Cell Type This compound Concentration Observed Effect on Contractility Reference
In vitroPregnant Rat Myometrium (longitudinal muscle)> 10⁻⁸ MHyperpolarization of the cell membrane and suppression of contraction amplitude.[2]
In vitroPregnant Rat Myometrium (longitudinal muscle)> 10⁻⁷ MSuppression of spike generation (indicative of reduced Ca2+ influx).
In vitroPregnant Human and Rat Myometrial Strips10⁻⁸ - 10⁻⁵ MConcentration-dependent inhibition of the frequency and amplitude of spontaneous contractions.
Ex vivoPregnant Rat Myometrial Strips0.144 µg (single dose)26% reduction in the area under the curve (AUC) of oxytocin-stimulated contractions.
Ex vivoLaboring and Non-laboring Human Myometrial Strips4.4 x 10⁻⁴ MSignificant inhibition of KCl-induced contractions.

Note: The absence of direct quantitative data on intracellular calcium concentrations highlights a gap in the current literature and an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure [Ca2+]i in cultured myometrial cells.

Materials:

  • Primary cultured human myometrial cells

  • Fura-2 AM (cell-permeant)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Bovine Serum Albumin (BSA)

  • This compound hydrochloride

  • Ionomycin

  • EGTA

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Culture: Culture primary human myometrial cells on glass coverslips in appropriate growth medium until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye and allow for complete de-esterification of the Fura-2 AM within the cells for 15-30 minutes at room temperature.

  • Measurement of [Ca2+]i:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope or place the multi-well plate in the plate reader.

    • Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply this compound at various concentrations to the cells and record the changes in the 340/380 nm fluorescence ratio over time.

  • Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

    • To determine Rmax, add a saturating concentration of a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca2+.

    • To determine Rmin, subsequently add a calcium chelator (e.g., 10 mM EGTA) to chelate all available Ca2+.

  • Calculation of [Ca2+]i: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Fura2_Workflow Start Start Culture Culture Myometrial Cells on Coverslips Start->Culture Load Load Cells with Fura-2 AM Culture->Load Wash Wash to Remove Extracellular Dye Load->Wash Measure Measure Baseline Fluorescence Ratio (340/380 nm) Wash->Measure Treat Treat with this compound Measure->Treat Record Record Changes in Fluorescence Ratio Treat->Record Calibrate Calibrate with Ionomycin and EGTA Record->Calibrate Calculate Calculate [Ca2+]i Calibrate->Calculate End End Calculate->End

Caption: Experimental workflow for measuring [Ca2+]i using Fura-2 AM.

Measurement of cAMP Production by Radioimmunoassay (RIA)

This protocol outlines a competitive radioimmunoassay to quantify the levels of cAMP produced by myometrial cells in response to this compound.

Materials:

  • Cultured myometrial cells

  • This compound hydrochloride

  • [³H]-cAMP (radiolabeled tracer)

  • cAMP antibody

  • cAMP standards

  • Scintillation cocktail and counter

Procedure:

  • Cell Treatment: Treat cultured myometrial cells with various concentrations of this compound for a specified time.

  • Cell Lysis and cAMP Extraction: Lyse the cells and extract the intracellular cAMP using an appropriate buffer (e.g., ethanol or trichloroacetic acid).

  • Assay Setup: In assay tubes, combine the cell extract (or cAMP standards), a fixed amount of [³H]-cAMP, and a limited amount of cAMP-specific antibody.

  • Incubation: Incubate the mixture to allow for competitive binding between the unlabeled cAMP from the sample/standard and the radiolabeled [³H]-cAMP for the antibody binding sites.

  • Separation of Bound and Free cAMP: Separate the antibody-bound cAMP from the free cAMP (e.g., by precipitation with charcoal or a secondary antibody).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Standard Curve and Calculation: Generate a standard curve by plotting the percentage of bound [³H]-cAMP against the known concentrations of the cAMP standards. Determine the cAMP concentration in the cell extracts by interpolating their corresponding radioactivity measurements on the standard curve.

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure the kinase activity of PKA in myometrial cell lysates following this compound treatment.

Materials:

  • Cultured myometrial cells

  • This compound hydrochloride

  • PKA-specific peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Cell Treatment and Lysis: Treat myometrial cells with this compound and then lyse the cells in a buffer that preserves kinase activity.

  • Kinase Reaction: In a reaction tube, combine the cell lysate, PKA-specific peptide substrate, [γ-³²P]ATP, and kinase assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period to allow PKA to phosphorylate the substrate.

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Analysis: PKA activity is proportional to the amount of radioactivity detected and can be expressed as pmol of phosphate incorporated per minute per mg of protein.

Crosstalk with Other Signaling Pathways

While the β2-adrenergic-cAMP-PKA pathway is the primary mechanism of action for this compound, it is important to consider its potential interactions with other signaling pathways that regulate myometrial contractility, such as the Phospholipase C (PLC) - Inositol Trisphosphate (IP3) pathway.

Agonists like oxytocin stimulate the Gq-coupled oxytocin receptor, leading to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+, which contributes to myometrial contraction.

While direct evidence of this compound's effect on the PLC/IP3 pathway is not extensively documented, there is known crosstalk between the cAMP/PKA and PLC/IP3 pathways in smooth muscle cells. PKA has been shown to phosphorylate and modulate the activity of components of the PLC/IP3 pathway, potentially leading to an inhibitory effect on IP3-mediated Ca2+ release. This represents a potential secondary mechanism by which this compound could contribute to myometrial relaxation.

Crosstalk_Pathway cluster_this compound This compound Pathway cluster_oxytocin Oxytocin Pathway cluster_calcium Calcium Signaling This compound This compound B2AR β2-AR This compound->B2AR Gs Gs B2AR->Gs AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC PKA->PLC Inhibits? IP3 IP3 PKA->IP3 Inhibits? Relaxation Relaxation PKA->Relaxation Promotes Oxytocin Oxytocin OTR OTR Oxytocin->OTR Gq Gq OTR->Gq Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Ca_ion [Ca2+]i SR->Ca_ion Contraction Contraction Ca_ion->Contraction

Caption: Potential crosstalk between this compound and oxytocin signaling pathways.

Conclusion

This compound remains a valuable tool in obstetrics for the management of preterm labor. Its efficacy is rooted in its ability to decrease intracellular calcium concentration in myometrial cells through the activation of the β2-adrenergic receptor and the subsequent cAMP-PKA signaling cascade. This guide has provided a detailed overview of this primary mechanism, along with experimental protocols to investigate its various components. While the qualitative effects of this compound are well-established, further research is needed to provide a more comprehensive quantitative understanding of its dose-dependent effects on intracellular calcium dynamics and to fully elucidate the extent of its interaction with other crucial signaling pathways in the myometrium. Such knowledge will be instrumental in the development of next-generation tocolytics with improved efficacy and safety profiles.

References

Downstream Signaling Pathways Activated by Ritodrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine, a selective β2-adrenergic receptor agonist, has been historically utilized as a tocolytic agent to manage preterm labor. Its primary therapeutic effect, the relaxation of uterine smooth muscle (myometrium), is initiated by its binding to β2-adrenergic receptors. This event triggers a cascade of intracellular signaling pathways, leading to a reduction in myometrial contractility. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathway: The Canonical Gs-cAMP-PKA Axis

The principal mechanism of action for this compound involves the activation of the canonical G protein-coupled receptor (GPCR) signaling pathway. As a β2-adrenergic receptor agonist, this compound initiates a series of events culminating in smooth muscle relaxation.

Upon binding to the β2-adrenergic receptor on myometrial cells, this compound induces a conformational change in the receptor. This facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2]

The subsequent increase in intracellular cAMP concentration is a critical step in the signaling cascade.[3] cAMP acts as a second messenger and activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[4] Activated PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

The key downstream effects of PKA activation include:

  • Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK): This is a crucial step as MLCK is responsible for phosphorylating the myosin light chains, a prerequisite for actin-myosin cross-bridge formation and muscle contraction.

  • Modulation of ion channels: PKA can phosphorylate various ion channels, leading to a decrease in intracellular calcium levels. This includes promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and reducing Ca2+ influx through plasma membrane channels.

  • Activation of potassium channels: PKA-mediated phosphorylation can activate potassium channels, leading to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.

This cascade of events collectively leads to the relaxation of the uterine smooth muscle, thereby inhibiting contractions.

Quantitative Data for the Gs-cAMP-PKA Pathway

While specific quantitative data for every step of the this compound-induced signaling cascade in human myometrial cells is not extensively available in the public domain, the following table summarizes relevant findings from various studies.

ParameterValueSpecies/TissueCommentsReference
Receptor Binding
Dissociation Constant (Kd) for β2-adrenergic receptor458.9 ± 72.1 pMHuman amnionNote: In this tissue, this compound acts as an antagonist.
Uterine Relaxation
pD2 (-log EC50) for inhibition of oxytocin-induced contractions6.89 ± 0.19Rat myometriumpD2 is the negative logarithm of the EC50 value.
cAMP Production
This compound Concentration for increased cAMP> 10⁻⁷ MPregnant rat myometrium (longitudinal muscle)Dose-dependent increase observed.
This compound Concentration for increased cAMP1.5 x 10⁻⁷ MPregnant rat myometriumCellular cAMP gradually increased up to 20 min, then decreased.
This compound Concentration for marked cAMP increase3.1 x 10⁻⁴ MPregnant rat myometriumcAMP levels decreased after 30 minutes.
Potassium Channel Activation
This compound Concentration for K+ channel activation10⁻⁵ MCultured human uterine smooth muscle cellsActivated both Ca²⁺-activated K⁺ (KCa) and ATP-sensitive K⁺ (KATP) channels.

Signaling Pathway Diagram: Canonical Gs-cAMP-PKA Axis

Ritodrine_Gs_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active releases catalytic subunits MLCK_active Active MLCK PKA_active->MLCK_active phosphorylates (inhibits) MLCK_inactive Inactive MLCK (p) MLCK_active->MLCK_inactive MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates Relaxation Muscle Relaxation MLCK_inactive->Relaxation promotes MyosinLC_p Phosphorylated Myosin Light Chain (p) MyosinLC->MyosinLC_p Contraction Muscle Contraction MyosinLC_p->Contraction leads to

Figure 1: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.

Alternative and Crosstalk Signaling Pathways

Beyond the primary Gs-cAMP-PKA axis, this compound's effects on myometrial cells are modulated by other signaling pathways.

Activation of Potassium Channels

This compound has been shown to activate two types of potassium channels in human myometrial smooth muscle cells: the Ca²⁺-activated K⁺ (KCa) channel and the ATP-sensitive K⁺ (KATP) channel. The activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of extracellular calcium and contributing to muscle relaxation. The activation of KCa channels may occur via direct gating by G-proteins and also through cAMP-dependent phosphorylation, while KATP channel activation appears to be mediated by cAMP-dependent phosphorylation.

Modulation of Intracellular Calcium Levels

A primary consequence of this compound's signaling cascade is the reduction of intracellular free calcium concentration ([Ca²⁺]i). This is achieved through multiple mechanisms initiated by PKA, including:

  • Increased sequestration of Ca²⁺ into the sarcoplasmic reticulum via phosphorylation of phospholamban.

  • Decreased influx of extracellular Ca²⁺ through the phosphorylation and inhibition of L-type calcium channels.

  • Increased efflux of Ca²⁺ from the cell.

The net effect is a significant decrease in the availability of calcium required for the activation of MLCK and subsequent muscle contraction.

Potential Crosstalk with MAPK/ERK and β-Arrestin Pathways

While direct evidence for this compound-mediated activation of the MAPK/ERK and β-arrestin pathways in myometrial cells is limited, these are common pathways for β2-adrenergic receptor signaling in other cell types.

  • MAPK/ERK Pathway: In some cellular contexts, β2-adrenergic receptor activation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both G-protein-dependent and independent mechanisms, potentially involving β-arrestin as a scaffold protein. The functional consequence of ERK activation in the context of myometrial relaxation by this compound is not yet clearly elucidated and may be cell-type specific.

  • β-Arrestin Pathway: Following agonist binding and G-protein activation, β2-adrenergic receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G protein, leading to desensitization of the Gs-cAMP signal. Beyond desensitization, β-arrestins can also act as signal transducers themselves by scaffolding various signaling proteins, including components of the MAPK cascade. The extent to which β-arrestin-mediated signaling contributes to the overall therapeutic effect or potential side effects of this compound in the myometrium remains an area for further investigation.

Signaling Pathway Diagram: Integrated View of this compound's Actions

Ritodrine_Integrated_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes K_channel K+ Channels (KCa, KATP) Relaxation Muscle Relaxation K_channel->Relaxation promotes hyperpolarization Ca_channel L-type Ca2+ Channel Contraction Muscle Contraction Ca_channel->Contraction required for ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active PKA_active->K_channel activates PKA_active->Ca_channel inhibits MLCK_active Active MLCK PKA_active->MLCK_active inhibits MLCK_inactive Inactive MLCK (p) MLCK_active->MLCK_inactive MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MLCK_inactive->Relaxation MyosinLC_p Phosphorylated Myosin Light Chain (p) MyosinLC->MyosinLC_p MyosinLC_p->Contraction Ca_ion Ca2+ Ca_ion->MLCK_active activates

Figure 2: Integrated view of this compound's signaling pathways leading to myometrial relaxation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by its ability to displace a known radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Isolate cell membranes from myometrial tissue or a cell line expressing the β2-adrenergic receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity β2-adrenergic receptor radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled this compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound.

Principle: Various commercial kits are available for the quantification of cAMP, often based on competitive immunoassays (e.g., ELISA, HTRF).

General Protocol:

  • Cell Culture: Plate myometrial cells in a multi-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Treat the cells with varying concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (concentration of this compound that produces 50% of the maximal response).

PKA Activity Assay

Objective: To measure the activation of PKA in response to this compound treatment.

Principle: PKA activity can be assessed by measuring the phosphorylation of a specific PKA substrate. This can be done using various methods, including radioactive assays or antibody-based detection.

General Protocol (Western Blot for Phosphorylated Substrates):

  • Cell Treatment: Treat myometrial cells with this compound for various times and concentrations.

  • Protein Extraction: Lyse the cells and prepare protein extracts.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., phospho-CREB or a phospho-PKA substrate antibody that recognizes the R-R-X-S/T-p motif). A total protein antibody for the substrate should also be used as a loading control.

  • Signal Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Densitometrically quantify the band intensities to determine the fold-change in substrate phosphorylation relative to untreated controls.

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in intracellular free calcium concentration in response to this compound.

Principle: This is typically achieved using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca²⁺.

General Protocol:

  • Cell Loading: Load myometrial cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add this compound to the cells and record the change in fluorescence over time using a fluorescence microscope or a plate reader.

  • Data Analysis: The change in fluorescence intensity is used to calculate the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the absolute calcium concentration.

Patch-Clamp Electrophysiology for Potassium Channel Activity

Objective: To measure the effect of this compound on the activity of potassium channels in myometrial cells.

Principle: The patch-clamp technique allows for the recording of ion currents flowing through single channels or across the entire cell membrane.

General Protocol:

  • Cell Preparation: Isolate single myometrial cells.

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. Different configurations (e.g., whole-cell, inside-out) can be used to study channel properties.

  • Drug Application: Apply this compound to the cell via the bath solution or through the patch pipette.

  • Data Acquisition: Record the changes in potassium currents in response to this compound application.

  • Data Analysis: Analyze the current recordings to determine changes in channel open probability, current amplitude, and other kinetic properties.

Conclusion

The primary downstream signaling pathway activated by this compound in myometrial cells is the canonical Gs-cAMP-PKA pathway. This leads to a reduction in intracellular calcium and desensitization of the contractile apparatus, resulting in uterine relaxation. Additionally, this compound's activation of potassium channels contributes to this relaxant effect through membrane hyperpolarization. While the involvement of other signaling pathways such as MAPK/ERK and β-arrestin is plausible based on the known pharmacology of β2-adrenergic receptors, their specific roles in this compound's action in the myometrium require further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further dissect the intricate signaling networks modulated by this compound and to identify novel targets for the development of improved tocolytic therapies.

References

The Role of Ritodrine in Fetal Lung Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a beta-2 adrenergic agonist primarily utilized as a tocolytic agent to halt premature labor, has been a subject of investigation for its potential role in fetal lung development. The maturation of the fetal lung, characterized by the production of pulmonary surfactant by type II pneumocytes, is a critical determinant of neonatal survival. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on fetal lung maturation, summarizing key experimental findings, outlining detailed methodologies, and visualizing the underlying signaling pathways. While evidence suggests that this compound can influence the intricate process of surfactant synthesis and secretion, the existing data presents a conflicting narrative, necessitating further rigorous investigation.

Introduction

Respiratory Distress Syndrome (RDS), a consequence of pulmonary immaturity and insufficient surfactant production, remains a significant cause of morbidity and mortality in preterm infants. Pulmonary surfactant, a complex mixture of lipids and proteins, reduces surface tension in the alveoli, preventing their collapse at the end of expiration. The primary components of surfactant include phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), and surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D).

This compound, as a beta-2 adrenergic agonist, has been hypothesized to accelerate fetal lung maturation by stimulating the same signaling pathways that are endogenously activated by catecholamines in the perinatal period to prepare the lungs for air breathing. This guide delves into the scientific evidence examining this hypothesis, presenting both supportive and contradictory findings.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

This compound exerts its effects by binding to beta-2 adrenergic receptors on the surface of target cells, including uterine smooth muscle cells and, putatively, fetal alveolar type II pneumocytes. This interaction initiates a well-characterized signaling cascade.

The binding of this compound to its G-protein coupled receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, which can ultimately influence gene expression and cellular processes related to surfactant synthesis and secretion.

Ritodrine_Signaling_Pathway This compound This compound Beta2_AR Beta-2 Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein G-Protein (Gs) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Surfactant Surfactant Synthesis & Secretion Downstream->Surfactant Leads to

Figure 1: this compound's signaling cascade in target cells.

Experimental Evidence: A Tale of Conflicting Results

The impact of this compound on fetal lung surfactant has been investigated in both animal models and human studies, yielding inconsistent and sometimes contradictory results.

Animal Studies

A key study by Hallman et al. (1985) in premature rabbits provides some of the most detailed quantitative data. Their findings suggest a dose-dependent effect of this compound on surfactant phospholipids.[1]

Treatment GroupGestational Age (days)NDisaturated Phosphatidylcholine/ Sphingomyelin Ratio (Mean ± SEM)Phosphatidylinositol (% of total phospholipids) (Mean ± SEM)
Control (Saline) 28.7252.1 ± 0.28.5 ± 0.5
Low-Dose this compound (Maternal) 28.7202.0 ± 0.38.2 ± 0.6
High-Dose this compound (Fetal/Newborn) 28.7201.5 ± 0.16.9 ± 0.4
*p < 0.05 compared to control

In this study, a low dose of this compound administered to the doe had no discernible effect on the phospholipid profile of the fetal lung lavage.[1] However, a high dose administered directly to the fetus and at birth was associated with a significant decrease in the disaturated phosphatidylcholine/sphingomyelin ratio and the percentage of phosphatidylinositol.[1] This suggests that high concentrations of this compound may have a detrimental effect on surfactant composition.

In contrast, a study in fetal lambs demonstrated that a 24-hour intravenous infusion of this compound led to a threefold increase in the surfactant phospholipid content of lung lavage fluid.[2] This study suggests a beneficial effect of this compound on surfactant availability.

Human Studies

A retrospective study of premature infants born at or before 34 weeks of gestation found that prenatal exposure to this compound was associated with a significantly lower incidence of Respiratory Distress Syndrome (RDS).[3] In the this compound-exposed group, 9.5% of infants developed RDS, compared to 28% in the unexposed group. However, it is important to note that this was a retrospective analysis and other confounding factors could have influenced the outcome.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature and general protocols that can be adapted for studying the effects of this compound.

Animal Model for Assessing Surfactant Phospholipids (Adapted from Hallman et al., 1985)

Objective: To determine the effect of this compound on the phospholipid composition of fetal alveolar lavage fluid in a rabbit model.

Experimental Workflow:

Rabbit_Study_Workflow A Pregnant New Zealand White Rabbits B Random Assignment to Treatment Groups A->B C Low-Dose this compound (Maternal IM) B->C D High-Dose this compound (Fetal IM/IP) B->D E Control (Saline) B->E F Cesarean Section at 28.7 days gestation C->F D->F E->F G Fetal Lung Lavage F->G H Lipid Extraction G->H I Two-Dimensional Thin-Layer Chromatography H->I J Phospholipid Quantification I->J

Figure 2: Workflow for rabbit fetal lung surfactant study.

Materials:

  • Pregnant New Zealand White rabbits with timed conception.

  • This compound hydrochloride solution.

  • Sterile 0.9% saline.

  • Anesthetic agents.

  • Surgical instruments for cesarean section.

  • Equipment for fetal lung lavage (e.g., syringe, cold saline).

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Reagents for phosphorus quantification.

Procedure:

  • Animal Treatment: Pregnant rabbits are randomly assigned to control or this compound treatment groups.

    • Low-Dose Group: Administer this compound intramuscularly to the doe at a specified dosage and frequency.

    • High-Dose Group: Administer this compound directly to the fetuses via intramuscular or intraperitoneal injection at a specified time before delivery.

    • Control Group: Administer an equivalent volume of sterile saline.

  • Fetal Delivery: Perform cesarean section at a specific gestational age (e.g., 28.7 days).

  • Alveolar Lavage: Immediately after delivery, euthanize the newborn rabbits and perform lung lavage by instilling and withdrawing a known volume of cold sterile saline through a tracheal cannula.

  • Lipid Extraction: Extract total lipids from the lavage fluid using a standard method such as the Bligh and Dyer technique.

  • Phospholipid Analysis:

    • Separate individual phospholipids using two-dimensional thin-layer chromatography.

    • Quantify the amount of each phospholipid by measuring the phosphorus content of the corresponding spots on the TLC plate.

  • Data Analysis: Calculate the ratios of key phospholipids, such as the disaturated phosphatidylcholine to sphingomyelin ratio, and the percentage of each phospholipid relative to the total phospholipid content. Compare the results between the different treatment groups using appropriate statistical tests.

In Vitro Culture of Fetal Alveolar Type II Cells

Objective: To establish a primary culture of fetal alveolar type II cells to investigate the direct effects of this compound on surfactant protein expression and phospholipid synthesis.

Experimental Workflow:

In_Vitro_Workflow A Harvest Fetal Lungs B Enzymatic Digestion A->B C Cell Filtration & Centrifugation B->C D Plating on Culture Dishes C->D E Cell Culture & Differentiation D->E F Treatment with this compound E->F G Analysis of Surfactant Components (mRNA, Protein, Phospholipids) F->G

Figure 3: Workflow for in vitro fetal lung cell culture.

Materials:

  • Fetal lung tissue (e.g., from rat or rabbit).

  • Enzymes for tissue dissociation (e.g., trypsin, collagenase).

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, growth factors).

  • Cell culture plates.

  • This compound hydrochloride solution.

  • Reagents for RNA and protein extraction.

  • Reagents for quantitative PCR (qPCR) and Western blotting.

  • Radioactive precursors for phospholipid synthesis assays (e.g., [3H]choline).

Procedure:

  • Cell Isolation:

    • Aseptically dissect fetal lungs and mince the tissue.

    • Perform enzymatic digestion to obtain a single-cell suspension.

    • Purify type II pneumocytes using differential adhesion or cell sorting techniques.

  • Cell Culture:

    • Plate the isolated cells on appropriate culture dishes and maintain in a humidified incubator with 5% CO2.

    • Allow the cells to adhere and differentiate for a specified period.

  • This compound Treatment:

    • Expose the cultured cells to varying concentrations of this compound for different durations.

    • Include a vehicle-treated control group.

  • Analysis:

    • Surfactant Protein Expression: Harvest cells for RNA and protein extraction. Quantify the mRNA levels of SP-A, SP-B, and SP-C using qPCR and the protein levels using Western blotting or ELISA.

    • Phospholipid Synthesis: Add a radioactive precursor, such as [3H]choline, to the culture medium during the final hours of this compound treatment. Extract lipids and measure the incorporation of radioactivity into disaturated phosphatidylcholine.

Future Directions and Conclusion

The current body of evidence on the role of this compound in fetal lung development is inconclusive. While some studies suggest a potential benefit in reducing the incidence of RDS, others indicate a dose-dependent negative impact on surfactant phospholipid composition.

Future research should focus on:

  • Dose-Response Studies: Conducting comprehensive in vivo and in vitro studies to elucidate the dose-dependent effects of this compound on all components of the surfactant system, including both phospholipids and surfactant proteins.

  • Surfactant Protein Analysis: Specifically quantifying the expression of SP-A, SP-B, and SP-C in response to this compound treatment.

  • Lamellar Body Quantification: Utilizing electron microscopy to assess the impact of this compound on the number and morphology of lamellar bodies, the storage organelles for surfactant in type II pneumocytes.

  • Signaling Pathway Elucidation: Investigating the downstream targets of PKA activation in fetal type II cells following this compound stimulation to better understand the molecular mechanisms at play.

  • Comparative Studies: Comparing the effects of this compound with other beta-2 adrenergic agonists, such as terbutaline, on fetal lung maturation.

References

The Role of Ritodrine in Modulating the cAMP-PKA Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β2-adrenergic receptor agonist, has been historically utilized as a tocolytic agent to manage preterm labor. Its mechanism of action is intrinsically linked to the modulation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascade. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular effects initiated by this compound, with a focus on the cAMP-PKA pathway. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a sympathomimetic amine that selectively activates β2-adrenergic receptors.[1] This specificity has made it a valuable tool in obstetrics for the temporary cessation of uterine contractions during premature labor.[1] The therapeutic effect of this compound is primarily mediated through its ability to induce smooth muscle relaxation, a process initiated by the activation of the cAMP-PKA signaling pathway.[2] Understanding the nuances of this compound's interaction with this cascade is crucial for elucidating its therapeutic effects and potential side effects.

Mechanism of Action: The cAMP-PKA Signaling Cascade

The cellular response to this compound is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the outer membrane of myometrial cells.[1] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.[2] This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in the signaling cascade.

cAMP then acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA). This binding causes the dissociation of the catalytic subunits of PKA, thereby activating them. The active PKA catalytic subunits then phosphorylate various downstream target proteins, leading to a cascade of events that ultimately results in the relaxation of uterine smooth muscle. One of the key downstream effects is the phosphorylation of proteins involved in calcium homeostasis, leading to a decrease in intracellular calcium concentrations.

Ritodrine_cAMP_PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Activation ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrates Downstream Substrates PKA_active->Substrates Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response (e.g., Smooth Muscle Relaxation) pSubstrates->Response

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound with the β2-adrenergic receptor and its effect on the cAMP-PKA signaling cascade. It is important to note that in some tissues, such as the human amnion, this compound has been observed to act as an antagonist.

Table 1: this compound Binding Affinity for the β2-Adrenergic Receptor

ParameterValueTissue/Cell TypeReference
Bmax 70.0 +/- 17.2 fmol/mg proteinHuman Amnion
Kd 458.9 +/- 72.1 pmol/LHuman Amnion

Table 2: Effect of this compound on cAMP Accumulation

ConcentrationEffect on cAMP LevelsTissue/Cell TypeReference
> 10⁻⁸ MIncreased cAMP productionPregnant Rat Myometrium (longitudinal muscle)
> 10⁻⁷ MIncreased cAMP productionPregnant Rat Myometrium (longitudinal muscle)
1.5 x 10⁻⁷ MGradual increase up to 20 min, then decreasePregnant Rat Myometrium (longitudinal muscle)
3.1 x 10⁻⁴ MMarked increase in cAMPPregnant Rat Myometrium (longitudinal muscle)

Note: A specific EC50 value for this compound-induced cAMP accumulation in myometrial cells is not consistently reported in the reviewed literature. The data presented reflects the observed dose-dependent effects.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound on the cAMP-PKA signaling cascade.

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol is adapted from standard methods for determining receptor density (Bmax) and binding affinity (Kd).

Objective: To quantify the binding characteristics of this compound to the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from myometrial tissue or a relevant cell line.

  • Radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-iodopindolol).

  • Unlabeled this compound.

  • Binding buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a lysis buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Saturation Binding:

    • Set up a series of tubes with a constant amount of membrane protein.

    • Add increasing concentrations of the radioligand to the tubes.

    • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled ligand to determine non-specific binding.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Competition Binding:

    • Set up tubes with a constant amount of membrane protein and a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding against the radioligand concentration. Use non-linear regression to determine Bmax and Kd.

    • For competition binding, plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50, from which the Ki can be calculated.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep Incubation Incubation (Membranes + Radioligand +/- this compound) MembranePrep->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Determine Bmax, Kd, Ki) Counting->Analysis End End Analysis->End

cAMP Immunoassay

This protocol is based on competitive enzyme-linked immunosorbent assay (ELISA) principles.

Objective: To measure the intracellular concentration of cAMP in response to this compound treatment.

Materials:

  • Myometrial cells or tissue.

  • This compound.

  • Cell lysis buffer.

  • cAMP immunoassay kit (containing cAMP-HRP conjugate, anti-cAMP antibody, and substrate).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Culture myometrial cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Aspirate the media and lyse the cells with the provided lysis buffer to release intracellular cAMP.

  • Immunoassay:

    • Add cell lysates and cAMP standards to the wells of a microplate pre-coated with an anti-cAMP antibody.

    • Add a fixed amount of cAMP-HRP conjugate to each well. This will compete with the cAMP in the sample/standard for antibody binding sites.

    • Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the HRP substrate to the wells. The enzyme will convert the substrate, producing a colorimetric or chemiluminescent signal.

  • Signal Detection: Stop the reaction and measure the absorbance or luminescence using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve using the cAMP standards. Use the standard curve to determine the concentration of cAMP in the cell lysates.

Western Blot for Phosphorylated PKA Substrates

This protocol is for detecting the phosphorylation of PKA substrates, such as phospholamban, as an indicator of PKA activity.

Objective: To assess the activation of PKA by this compound by measuring the phosphorylation of its downstream targets.

Materials:

  • Myometrial cells or tissue.

  • This compound.

  • Lysis buffer with phosphatase inhibitors.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., BSA or non-fat milk in TBST).

  • Primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-phospholamban).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with this compound, then lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody that specifically recognizes the phosphorylated PKA substrate.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. The HRP enzyme will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to compare the levels of phosphorylation between different treatment conditions.

Logical_Relationship Ritodrine_Binding This compound binds to β2-Adrenergic Receptor AC_Activation Adenylyl Cyclase Activation Ritodrine_Binding->AC_Activation cAMP_Increase Increased Intracellular [cAMP] AC_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Substrate_Phospho Phosphorylation of Downstream Substrates PKA_Activation->Substrate_Phospho Ca_Decrease Decreased Intracellular [Ca²⁺] Substrate_Phospho->Ca_Decrease Relaxation Smooth Muscle Relaxation Ca_Decrease->Relaxation

Conclusion

This compound's modulation of the cAMP-PKA signaling cascade is a well-established mechanism underlying its tocolytic effects. This guide has provided a detailed overview of this pathway, from receptor binding to the ultimate cellular response. The presented quantitative data, though limited in some aspects, offers valuable insights into the pharmacology of this compound. The detailed experimental protocols serve as a practical resource for researchers investigating the effects of this compound and other β2-adrenergic agonists. Further research is warranted to fully elucidate the quantitative aspects of this compound-induced cAMP accumulation and PKA activation in myometrial cells to refine our understanding of its therapeutic window and potential for desensitization.

References

Methodological & Application

Application Notes and Protocols for Continuous Infusion of Ritodrine in Pregnant Sheep Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine, a beta-2 adrenergic receptor agonist, is utilized in obstetrics as a tocolytic agent to inhibit premature labor. The pregnant sheep model is a cornerstone in perinatal research, offering a reliable platform to investigate the pharmacokinetics, pharmacodynamics, and maternal-fetal physiological effects of tocolytic drugs like this compound. These application notes provide a comprehensive overview and detailed protocols for the continuous infusion of this compound in chronically instrumented pregnant sheep, designed to guide researchers in conducting reproducible and robust preclinical studies.

Core Concepts and Signaling Pathways

This compound exerts its primary therapeutic effect by stimulating beta-2 adrenergic receptors on myometrial cells. This initiates a signaling cascade that leads to uterine muscle relaxation and the cessation of contractions.

Beta-2 Adrenergic Receptor Signaling Pathway in Myometrial Cells

Activation of the beta-2 adrenergic receptor by this compound triggers a G-protein-coupled signaling cascade. The Gs alpha subunit activates adenylyl cyclase, which in turn increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and myometrial relaxation.[1]

Ritodrine_Signaling_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myometrial_Relaxation Myometrial Relaxation PKA->Myometrial_Relaxation Leads to

Caption: this compound-induced myometrial relaxation pathway.

Experimental Protocols

Surgical Preparation of the Pregnant Sheep Model

The use of a chronically instrumented pregnant sheep model is crucial for long-term studies without the confounding effects of anesthesia.[2][3]

Anesthesia and Pre-operative Preparation:

  • Induce general anesthesia using a combination of intravenous diazepam, ketamine, and propofol.[2]

  • Maintain anesthesia with an appropriate inhalant anesthetic.

  • Administer antibiotic prophylaxis (e.g., trimethoprim-sulfadoxine) intravenously to the ewe prior to incision.

  • Maintain the ewe's body temperature using a circulating water blanket.

Surgical Instrumentation:

  • Perform a midline laparotomy to expose the uterus.

  • Place catheters in the maternal femoral artery and vein for blood sampling and drug infusion.

  • Incise the uterus and place catheters in a fetal artery (e.g., carotid or femoral) and vein (e.g., jugular) for fetal monitoring and blood sampling.

  • Place an amniotic fluid catheter to monitor intrauterine pressure.

  • Exteriorize all catheters through a subcutaneous tunnel to the ewe's flank.

Post-operative Care:

  • House the ewe in a metabolic cage to allow for standing and lying with minimal restraint.

  • Administer post-operative analgesics as required.

  • Maintain catheter patency by continuous infusion of heparinized saline.

  • Allow for a recovery period of at least 3-5 days before commencing experiments.

Experimental Workflow for this compound Infusion

A typical experimental workflow involves a baseline monitoring period, the continuous infusion of this compound, and a post-infusion recovery period.

Experimental_Workflow cluster_pre Pre-Infusion cluster_infusion Infusion cluster_post Post-Infusion Baseline Baseline Monitoring (60-120 min) Ritodrine_Infusion Continuous this compound Infusion (Variable Duration) Baseline->Ritodrine_Infusion Start Infusion Recovery Recovery Monitoring (60-120 min) Ritodrine_Infusion->Recovery Stop Infusion

Caption: General experimental workflow for this compound infusion.

Protocol for Continuous Maternal Infusion of this compound

Materials:

  • This compound hydrochloride sterile powder

  • Sterile physiological saline or lactated Ringer's solution

  • Infusion pump

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the this compound hydrochloride solution in sterile physiological saline or lactated Ringer's solution. The choice of diluent can influence metabolic changes, with dextrose-containing fluids potentially enhancing alterations in glucose and electrolyte levels.

  • Baseline Monitoring:

    • Record all maternal and fetal physiological parameters for at least 60 minutes to establish a stable baseline before starting the infusion.

  • This compound Infusion:

    • Administer the this compound solution via the maternal intravenous catheter using a calibrated infusion pump.

    • Infusion rates can be administered sequentially or as a constant infusion. Common infusion rates range from 100 to 800 µ g/minute . Alternatively, a weight-based dose such as 2.1 µg/kg/minute or 4 µg/kg/minute can be used.

    • The duration of the infusion can vary from 2 hours to several days, depending on the study's objectives.

  • Monitoring During Infusion:

    • Continuously monitor and record maternal and fetal heart rate, blood pressure, uterine blood flow, and umbilical blood flow.

    • Collect maternal and fetal arterial blood samples at regular intervals for blood gas and metabolic analysis.

  • Post-Infusion Monitoring:

    • After discontinuing the this compound infusion, continue to monitor all parameters for a recovery period of at least 60 minutes.

Protocol for Continuous Fetal Infusion of this compound

Procedure:

  • This compound Infusion:

    • Administer the prepared this compound solution directly to the fetus via the fetal intravenous catheter.

    • Common fetal infusion rates are 5 or 10 µ g/minute , which corresponds to an estimated 1-3 µ g/minute/kg of fetal weight.

  • Monitoring:

    • Follow the same monitoring and sampling procedures as described for the maternal infusion protocol, with a focus on fetal physiological responses.

Data Presentation

The following tables summarize the quantitative effects of continuous this compound infusion on maternal and fetal parameters as reported in the literature.

Maternal Hemodynamic and Metabolic Responses to Continuous this compound Infusion
ParameterInfusion Rate (Maternal)DurationChange from BaselineReference
Uterine Blood Flow 100 µ g/min 120 min-10%
400 µ g/min 120 min-37%
800 µ g/min 120 min-31%
Mean Maternal Arterial Pressure 100 µ g/min 120 min-6%
400 µ g/min 120 min-20%
800 µ g/min 120 min-25%
Maternal Heart Rate Low infusion rates-Elevated
Maternal Cardiac Output Low infusion rates-Elevated
Maternal Plasma Glucose 2.1 µg/kg/min6-8 hoursSharply increased
Maternal Plasma Lactate 2.1 µg/kg/min6-8 hoursSharply increased
Maternal Plasma Insulin 2.1 µg/kg/min6-8 hoursSharply increased
Fetal Hemodynamic and Metabolic Responses to Maternal and Fetal this compound Infusion
ParameterInfusion RouteInfusion RateDurationChange from BaselineReference
Umbilical Blood Flow Maternal100-800 µ g/min 120 minNo significant change
Mean Fetal Arterial Pressure Maternal100-800 µ g/min 120 minNo significant change
Fetal Heart Rate Maternal100-800 µ g/min 120 minNo significant change
Fetal Plasma Glucose Maternal2.1 µg/kg/min6-8 hoursSharply increased
Fetal Plasma Lactate Maternal2.1 µg/kg/min72-96 hoursRemained elevated
Fetal Plasma Insulin Maternal2.1 µg/kg/min6-8 hoursSharply increased
Fetal Heart Rate Fetal25 µ g/min -Tachycardia
Umbilical Blood Flow Fetal25 µ g/min -Variable increase
Fetal Heart Rate Fetal5-10 µ g/min 24-48 hoursTachycardia
Fetal Blood Oxygen Fetal5-10 µ g/min 24-48 hoursMarked hypoxemia
Fetal Plasma Lactate Fetal5-10 µ g/min 24-48 hoursHyperlactacidemia
Fetal Plasma Glucose Fetal5-10 µ g/min 24-48 hoursHyperglycemia
Fetal Plasma Insulin Fetal5-10 µ g/min 24-48 hoursHyperinsulinemia

Conclusion

The continuous infusion of this compound in a pregnant sheep model is a valuable tool for investigating the effects of tocolytic therapy. The protocols and data presented in these application notes provide a foundation for designing and executing studies to further understand the maternal and fetal responses to this compound and to develop novel therapeutic strategies for the management of preterm labor. Careful adherence to established surgical and experimental procedures is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Novel Ritodrine Derivatives with Improved Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine, a β2-adrenergic receptor agonist, has been a cornerstone in the management of preterm labor. Its mechanism of action involves the relaxation of uterine smooth muscle, thereby delaying premature uterine contractions. However, the clinical utility of this compound is often limited by its cardiovascular side effects, such as tachycardia and palpitations, which are primarily mediated by its off-target activation of β1-adrenergic receptors in the heart. This necessitates the development of novel this compound derivatives with enhanced selectivity for the β2-adrenergic receptor to minimize these adverse effects while retaining tocolytic efficacy.[1][2][3]

These application notes provide an overview of synthetic strategies and experimental protocols for the development of novel this compound derivatives with improved β2-selectivity. The methodologies outlined are based on established principles of medicinal chemistry and pharmacological evaluation, aiming to guide researchers in the rational design and synthesis of more selective tocolytic agents.

Rationale for Developing Novel this compound Derivatives

The primary goal in designing novel this compound analogs is to increase their affinity and efficacy for the β2-adrenergic receptor while simultaneously reducing their activity at the β1-adrenergic receptor. This can be achieved through systematic structural modifications of the this compound scaffold. Structure-activity relationship (SAR) studies of β-adrenergic agonists have identified key pharmacophoric features that govern receptor affinity and selectivity. These include the nature of the aromatic ring, the substituents on the ethanolamine side chain, and the N-alkyl substituent.

By strategically modifying these regions, it is possible to design compounds that fit more favorably into the binding pocket of the β2-adrenergic receptor compared to the β1-adrenergic receptor, thus achieving the desired selectivity.

Synthetic Routes for Novel this compound Derivatives

The synthesis of novel this compound derivatives can be approached by modifying existing synthetic routes for this compound and other β2-agonists. A general and adaptable synthetic strategy is outlined below, which allows for the introduction of diversity at key positions of the molecule. This approach is analogous to methodologies used in the synthesis of other selective β-adrenergic ligands.

General Synthetic Scheme

A versatile synthetic approach involves the coupling of a protected α-bromo ketone intermediate with a variety of substituted amines, followed by stereoselective reduction of the ketone and subsequent deprotection. This strategy allows for the exploration of a wide range of N-substituents, which are known to be critical for β2-selectivity.

Scheme 1: General Synthetic Route for Novel this compound Derivatives

This multi-step synthesis provides a framework for generating a library of this compound analogs with diverse chemical functionalities.

Experimental Protocols

Below are detailed protocols for the key steps in the synthesis and evaluation of novel this compound derivatives.

Protocol 1: Synthesis of a Novel this compound Derivative (Illustrative Example)

This protocol describes the synthesis of a hypothetical novel this compound derivative with a modified N-substituent designed to enhance β2-selectivity.

Step 1: Protection of 4-hydroxyphenylacetone

  • To a solution of 4-hydroxyphenylacetone (1 equivalent) in dichloromethane (DCM), add benzyl bromide (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected ketone.

Step 2: α-Bromination of the Protected Ketone

  • Dissolve the protected ketone (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Add a brominating agent, for example, N-bromosuccinimide (NBS) (1.1 equivalents), portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

Step 3: Coupling with a Novel Amine

  • Dissolve the crude α-bromo ketone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add the desired novel primary or secondary amine (2-3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the reaction mixture at 60-80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Stereoselective Reduction of the Ketone

  • Dissolve the coupled product (1 equivalent) in methanol or ethanol.

  • Cool the solution to -20 °C and add a stereoselective reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), in small portions.

  • Stir the reaction mixture at -20 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the corresponding alcohol.

Step 5: Deprotection

  • Dissolve the protected alcohol (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst for hydrogenolysis, such as 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final novel this compound derivative.

  • Purify the final compound by recrystallization or column chromatography.

Protocol 2: In Vitro Evaluation of β-Adrenergic Receptor Binding Affinity

This protocol describes a radioligand binding assay to determine the affinity (Ki) of the novel this compound derivatives for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

  • Non-specific binding control: Propranolol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the novel this compound derivatives and reference compounds (e.g., this compound, Isoproterenol, Salbutamol).

  • In a 96-well plate, add the cell membranes (20-40 µg of protein per well).

  • Add the competing ligand (novel derivative or reference compound) at various concentrations.

  • Add the radioligand [3H]-CGP 12177 at a final concentration equal to its Kd value for the respective receptor subtype.

  • For determining non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

  • Incubate the plate at 37 °C for 60 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Functional Assay for β-Adrenergic Receptor Agonism

This protocol describes a cAMP accumulation assay to determine the functional potency (EC50) and efficacy of the novel this compound derivatives at β1- and β2-adrenergic receptors.

Materials:

  • CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors.

  • Assay medium: Serum-free medium containing 1 mM IBMX (a phosphodiesterase inhibitor).

  • [3H]-adenine for pre-labeling the cells.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Seed the cells in a 24-well plate and grow to confluence.

  • Pre-label the cells by incubating with [3H]-adenine for 2 hours.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with assay medium containing IBMX for 15 minutes.

  • Add the novel this compound derivatives or reference agonists at various concentrations.

  • Incubate for 10-15 minutes at 37 °C.

  • Terminate the reaction by adding lysis buffer.

  • Measure the accumulation of cAMP using a suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression analysis.

  • Compare the EC50 and Emax values of the novel derivatives to those of reference agonists.

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in a structured table for easy comparison of the novel this compound derivatives with the parent compound and other standard β2-agonists.

Table 1: Pharmacological Profile of Novel this compound Derivatives at Human β1- and β2-Adrenergic Receptors

Compoundβ1-AR Binding Affinity (Ki, nM)β2-AR Binding Affinity (Ki, nM)β2/β1 Selectivity Ratio (Ki β1/Ki β2)β1-AR Functional Potency (EC50, nM)β2-AR Functional Potency (EC50, nM)β2/β1 Selectivity Ratio (EC50 β1/EC50 β2)
This compound
Derivative 1
Derivative 2
Salbutamol
Isoproterenol

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. A higher selectivity ratio indicates greater selectivity for the β2-adrenergic receptor.

Visualizations

Signaling Pathway of this compound

Ritodrine_Signaling_Pathway This compound This compound Derivative Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_Kinase Inhibits Relaxation Uterine Muscle Relaxation Myosin_Kinase->Relaxation Leads to

Caption: Signaling pathway of a this compound derivative at the β2-adrenergic receptor.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Data Analysis Start Start: 4-hydroxyphenylacetone Protection Protection Start->Protection Bromination α-Bromination Protection->Bromination Coupling Coupling with Amine Bromination->Coupling Reduction Reduction Coupling->Reduction Deprotection Deprotection Reduction->Deprotection Purification Purification & Characterization Deprotection->Purification Binding_Assay β1/β2 Receptor Binding Assay Purification->Binding_Assay Functional_Assay β1/β2 Functional (cAMP) Assay Purification->Functional_Assay SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the synthesis and screening of novel this compound derivatives.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Ritodrine_Core This compound Scaffold N_Substituent N-Alkyl Substituent Ritodrine_Core->N_Substituent Aromatic_Ring Aromatic Ring Substituents Ritodrine_Core->Aromatic_Ring Side_Chain Ethanolamine Side Chain Ritodrine_Core->Side_Chain Beta2_Selectivity Increased β2-Selectivity N_Substituent->Beta2_Selectivity Key for Tocolytic_Efficacy Maintained Tocolytic Efficacy Aromatic_Ring->Tocolytic_Efficacy Influences Side_Chain->Beta2_Selectivity Contributes to Beta1_Activity Reduced β1-Activity Beta2_Selectivity->Beta1_Activity Beta2_Selectivity->Tocolytic_Efficacy

Caption: Key structural modifications influencing the selectivity of this compound derivatives.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ritodrine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Ritodrine in human plasma. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations. The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for precise quantification. All experimental protocols and validation data are presented in detail.

Introduction

This compound is a tocolytic agent used to halt premature labor.[1] It functions as a selective β2-adrenoreceptor agonist, causing smooth muscle relaxation. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic analysis and for optimizing dosing regimens to ensure therapeutic efficacy while minimizing potential side effects. This document provides a comprehensive, step-by-step protocol for a validated HPLC-MS/MS method for determining this compound concentrations in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Salbutamol (Internal Standard - IS)[2][3]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Sample Evaporator (e.g., Nitrogen blowdown)[4]

  • Autosampler Vials

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and Salbutamol (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (Salbutamol, 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.[2]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase (see chromatographic conditions below).

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

Chromatographic Conditions
ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min
Run Time 6.0 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 288.2121.1150
Salbutamol (IS) 240.2148.1150

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 1000 ng/mL (r² > 0.99)
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Intra-day Accuracy (%Bias) -5.6% to 7.8%
Inter-day Accuracy (%Bias) -8.1% to 9.3%
Recovery This compound: 85.2% - 91.5%; IS: 88.3%
Matrix Effect Within acceptable limits (89.7% - 104.2%)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate (1 mL) vortex1->add_ea vortex2 Vortex & Centrifuge add_ea->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification.

validation_process method Validated HPLC-MS/MS Method linearity Linearity & Range method->linearity sensitivity Sensitivity (LLOQ) method->sensitivity precision Precision (Intra & Inter-day) method->precision accuracy Accuracy (Intra & Inter-day) method->accuracy recovery Extraction Recovery method->recovery matrix Matrix Effect method->matrix stability Stability method->stability

Caption: Method validation parameters.

ritodrine_pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of this compound.

Conclusion

The HPLC-MS/MS method described in this application note is a highly sensitive, specific, and reliable technique for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects, making it suitable for high-throughput analysis. This validated method can be confidently implemented in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

In Vitro Characterization of Beta-2 Adrenergic Receptor Function Using Ritodrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine is a selective beta-2 adrenergic receptor (β2-AR) agonist, a class of drugs that elicits smooth muscle relaxation.[1] This property has led to its clinical use as a tocolytic agent to halt premature labor by relaxing the uterine smooth muscle.[1][2] In the context of in vitro research, this compound serves as a valuable tool for characterizing the function and pharmacology of the β2-AR. This document provides detailed application notes and protocols for utilizing this compound to investigate β2-AR signaling and function in a laboratory setting.

The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Data Presentation

The following table summarizes the quantitative data for this compound's interaction with the beta-2 adrenergic receptor from in vitro studies.

ParameterValueUnitsIn Vitro SystemReference
Binding Affinity
Dissociation Constant (Kd)458.9 ± 72.1pmol/LHuman Amnion Membranes
Functional Potency
pD2 (-log EC50)7.40 ± 0.28Pregnant Human Myometrial Strips
Receptor Density
Maximum Binding Capacity (Bmax)70.0 ± 17.2fmol/mg proteinHuman Amnion Membranes

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound binding to the β2-AR.

Ritodrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Phosphorylates targets leading to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Results in

Caption: this compound-activated β2-AR signaling cascade.

Experimental Workflow: Radioligand Competition Binding Assay

This workflow outlines the key steps for determining the binding affinity (Ki) of this compound for the β2-AR.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes from β2-AR Expressing Cells/Tissue incubate Incubate Membranes with Radiolabeled Ligand and this compound prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-CGP12177) prep_radioligand->incubate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count plot Plot % Inhibition vs. This compound Concentration count->plot calculate_ic50 Determine IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow for β2-AR competition binding assay.

Experimental Workflow: cAMP Accumulation Assay

This workflow describes the procedure for measuring the functional potency (EC50) of this compound in stimulating cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_cells Culture Cells Expressing β2-AR stimulate Stimulate Cells with This compound culture_cells->stimulate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect plot Plot cAMP Concentration vs. This compound Concentration detect->plot calculate_ec50 Determine EC50 plot->calculate_ec50

Caption: Workflow for cAMP accumulation functional assay.

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the β2-AR (e.g., HEK293 or CHO cells stably expressing human β2-AR).

  • Radioligand: A high-affinity β-adrenergic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.

  • This compound Hydrochloride: As the competing unlabeled ligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and the prepared cell membranes.

    • Non-specific Binding Wells: Add binding buffer, the same concentration of radioligand, a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol), and the cell membranes.

    • Competition Wells: Add binding buffer, the same concentration of radioligand, varying concentrations of this compound (typically in a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M), and the cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for this compound

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the β2-AR (e.g., A549, HEK293-β2AR, or CHO-β2AR).

  • This compound Hydrochloride: As the stimulating agonist.

  • Positive Control: A known β-adrenergic agonist (e.g., Isoproterenol).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of this compound and the positive control (Isoproterenol) in stimulation buffer.

  • Cell Stimulation:

    • Remove the cell culture medium from the wells.

    • Add the stimulation buffer containing the different concentrations of this compound or the positive control to the respective wells.

    • Include wells with stimulation buffer only as a basal control.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit. This step releases the intracellular cAMP.

    • Perform the cAMP detection assay following the manufacturer's instructions. This typically involves the addition of detection reagents that generate a measurable signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely or directly proportional to the amount of cAMP present.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP provided in the detection kit.

    • Use the standard curve to convert the raw signal from each well into cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • The maximal response (Emax) can also be determined from the curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to characterize the in vitro pharmacology of this compound at the beta-2 adrenergic receptor. By employing radioligand binding assays and functional cAMP accumulation assays, investigators can obtain quantitative data on the binding affinity and functional potency of this compound, contributing to a deeper understanding of its mechanism of action and its utility as a research tool in the study of β2-AR signaling.

References

Preparation and storage of Ritodrine hydrochloride stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride is a selective β2-adrenergic receptor agonist primarily used clinically as a tocolytic agent to halt premature labor.[1][2][3][4] In a research context, its ability to modulate smooth muscle contraction through the β2-adrenergic signaling pathway makes it a valuable tool for studying various physiological and pathophysiological processes in cell culture models.[3] These application notes provide detailed protocols for the preparation and storage of this compound hydrochloride stock solutions and guidelines for its use in cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of smooth muscle cells.

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound hydrochloride B2AR β2-Adrenergic Receptor This compound->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Decreased Intracellular Ca²⁺ PKA->Ca Phosphorylates targets leading to Relaxation Smooth Muscle Relaxation Ca->Relaxation

Caption: this compound hydrochloride signaling pathway.

Preparation of this compound Hydrochloride Stock Solutions

The following table summarizes the solubility of this compound hydrochloride in various solvents.

SolventSolubilityReference
WaterFreely soluble (0.179 mg/mL reported under standard conditions)
Dimethyl sulfoxide (DMSO)≥ 16.19 mg/mL, with some sources reporting up to 64-65 mg/mL
Ethanol~10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder (FW: 323.8 g/mol )

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.24 mg of this compound hydrochloride powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period.

    • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound hydrochloride stock solutions.

Storage TemperatureShelf LifeRecommendationsReference
-20°CUp to 1 monthRecommended for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage.
Aqueous SolutionsNot recommended for more than one dayPrepare fresh for each experiment.

Note: Always store stock solutions protected from light.

General Protocol for Use in Cell Culture

This protocol provides a general workflow for treating cultured cells with this compound hydrochloride. The optimal concentration and incubation time should be determined empirically for each cell type and experimental design.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound HCl Stock Solution (e.g., 10 mM in DMSO) C Prepare working solutions by diluting stock solution in cell culture medium A->C B Culture cells to desired confluency D Remove old medium from cells and add medium with this compound HCl B->D C->D E Incubate for the desired duration (e.g., 1-24 hours) D->E F Perform downstream assays (e.g., cAMP measurement, gene expression, cell viability) E->F

Caption: General experimental workflow for cell culture.

Protocol
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the this compound hydrochloride stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free, or complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).

    • A vehicle control (medium with the same concentration of solvent) should always be included in the experimental design.

  • Cell Treatment:

    • Aspirate the old culture medium from the cells.

    • Gently add the medium containing the appropriate concentration of this compound hydrochloride or the vehicle control to the cells.

    • Incubate the cells for the experimentally determined time at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream applications, such as:

    • Measurement of intracellular cAMP levels

    • Gene expression analysis (e.g., qPCR, Western blotting)

    • Cell viability and proliferation assays

    • Functional assays relevant to the cell type being studied

Recommended Concentration Range

The optimal working concentration of this compound hydrochloride can vary significantly depending on the cell type and the specific biological question being addressed. Based on literature from isolated tissue studies, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.

References

Revolutionizing Tocolytic Drug Discovery: A Preclinical Guide to Efficacy Assessment Using Ritodrine as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against preterm birth, the development of novel tocolytic agents is of paramount importance. To aid researchers, scientists, and drug development professionals in this critical endeavor, we present detailed application notes and protocols for the preclinical evaluation of new tocolytic agents, using the well-established β2-adrenergic agonist, Ritodrine, as a comparator. These guidelines provide a comprehensive framework for in vitro, ex vivo, and in vivo experimental designs, ensuring robust and comparable data generation.

Introduction to Preclinical Tocolytic Assessment

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are medications used to suppress premature uterine contractions, providing a crucial window for fetal development and the administration of antenatal corticosteroids. The development of new tocolytics with improved efficacy and safety profiles is a significant focus of pharmaceutical research. A standardized preclinical experimental design is essential for the effective screening and validation of these new chemical entities. This document outlines a multi-tiered approach, leveraging this compound as a positive control to benchmark the performance of novel compounds.

This compound, a β2-adrenergic receptor agonist, functions by stimulating adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) in myometrial cells.[1] This cascade ultimately results in the relaxation of uterine smooth muscle.[1] Understanding this mechanism is crucial for interpreting the actions of new agents and for designing experiments that probe specific cellular pathways.

Preclinical Experimental Workflow

A systematic preclinical evaluation of a new tocolytic agent involves a logical progression from in vitro screening to in vivo efficacy studies. This workflow ensures a thorough characterization of the compound's pharmacological profile.

Preclinical_Tocolytic_Workflow cluster_0 In Vitro Screening cluster_2 In Vivo Efficacy a Primary Screening: Isolated Uterine Strips (Spontaneous & Agonist-Induced Contractions) b Dose-Response Curve Generation (IC50 Determination) a->b Active Compounds c Human Myometrial Tissue Strips (Translational Relevance) b->c Promising Candidates d LPS-Induced Preterm Labor Model (e.g., Mouse) c->d Confirmed Activity e Assessment of Gestational Length & Pup Survival d->e Treatment vs. Control Ritodrine_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_in Phosphorylates MLCK_p Phosphorylated MLCK (Inactive) MLCK_in->MLCK_p Inactivation Myosin_LC_p Phosphorylated Myosin Light Chain MLCK_in->Myosin_LC_p Catalyzes Relaxation Uterine Relaxation MLCK_p->Relaxation Promotes Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_p Phosphorylation Contraction Uterine Contraction Myosin_LC_p->Contraction Leads to

References

Application Notes and Protocols: Ritodrine as a Reference Standard in Tocolytic Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic drugs are administered to inhibit uterine contractions and delay delivery, providing a critical window for interventions such as antenatal corticosteroid administration to improve fetal lung maturity. Ritodrine, a selective β2-adrenergic receptor agonist, was one of the first agents specifically developed and approved for tocolysis. Although its use in clinical practice has been largely superseded by drugs with more favorable side-effect profiles, this compound remains an important reference standard in the discovery and preclinical evaluation of novel tocolytic agents.

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use as a reference compound in key in vitro and ex vivo assays for tocolytic drug discovery.

Mechanism of Action

This compound is a phenethylamine derivative that functions as a selective agonist for β2-adrenergic receptors, which are abundantly expressed on myometrial smooth muscle cells.[1][2] The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to uterine relaxation.[3][4]

The key steps in this compound's mechanism of action are:

  • Receptor Binding: this compound binds to the β2-adrenergic receptors on the outer membrane of myometrial cells.[1]

  • Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase.

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several intracellular target proteins, leading to a decrease in intracellular calcium concentrations.

  • Myometrial Relaxation: The reduction in intracellular calcium inhibits the activity of myosin light-chain kinase, an enzyme crucial for the interaction of actin and myosin filaments required for muscle contraction. This ultimately results in the relaxation of the uterine smooth muscle, decreasing the frequency and intensity of contractions.

Signaling Pathway Diagram

Ritodrine_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to AC Adenylate Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca2+ PKA->Ca_decrease Leads to Relaxation Myometrial Relaxation Ca_decrease->Relaxation Results in

Caption: this compound's signaling pathway in myometrial cells.

Data Presentation: Comparative Tocolytic Efficacy

The following table summarizes the in vitro efficacy of various tocolytic agents, including this compound, as determined by their half-maximal inhibitory concentration (IC50) in ex vivo human myometrial contraction assays. This data is essential for comparing the potency of novel tocolytic candidates against established reference compounds.

Tocolytic AgentMechanism of ActionIC50 (Human Myometrium)Reference
This compound β2-Adrenergic AgonistPotent inhibitor (specific IC50 varies with study conditions)
NifedipineCalcium Channel Blocker10 nM
IndomethacinCOX Inhibitor59.5 µM
AtosibanOxytocin Receptor AntagonistEffective inhibitor (specific IC50 varies with study conditions)
RolipramPDE4 Inhibitor4.3 µM
AminophyllinePDE Inhibitor318.5 µM

Experimental Protocols

Ex Vivo Uterine Contractility Assay using Human Myometrial Strips

This assay is a gold-standard method for assessing the direct effects of compounds on uterine smooth muscle contractility.

Workflow Diagram:

Ex_Vivo_Workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Tissue Obtain Human Myometrial Biopsy Dissect Dissect into Strips (10x2x2 mm) Tissue->Dissect Mount Mount Strips in Organ Baths Dissect->Mount Equilibrate Equilibrate in Krebs Buffer (37°C, 95% O2/5% CO2) Mount->Equilibrate Induce Induce Contractions (e.g., Oxytocin 0.5 nM) Equilibrate->Induce Add_Compound Add Test Compound or This compound (Cumulative Doses) Induce->Add_Compound Record Record Isometric Tension Add_Compound->Record Analyze Analyze Contraction Frequency and Amplitude Record->Analyze Dose_Response Generate Dose-Response Curves Analyze->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50

Caption: Workflow for ex vivo uterine contractility assay.

Methodology:

  • Tissue Acquisition: Obtain fresh human myometrial tissue from biopsies taken during elective cesarean sections from women at term but not in labor, with appropriate ethical approval and informed consent.

  • Tissue Preparation: Place the biopsy in cold physiological saline solution. Carefully dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2 mm in width and thickness.

  • Mounting: Mount the myometrial strips vertically in organ baths containing Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Apply an initial tension of 1-2 g to each strip and allow them to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until spontaneous contractions stabilize.

  • Induction of Contractions (Optional but Recommended): To mimic labor-like contractions, induce sustained, regular contractions by adding a uterotonic agent such as oxytocin (e.g., 0.5 nM) to the organ bath.

  • Compound Administration: Once stable contractions are achieved, add the test compound or the reference standard, this compound, in a cumulative, dose-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue to stabilize for a defined period (e.g., 20-30 minutes) at each concentration.

  • Data Acquisition: Record the isometric tension of the myometrial strips continuously using a force transducer connected to a data acquisition system.

  • Data Analysis: Analyze the frequency and amplitude of contractions. Calculate the percentage inhibition of contraction at each compound concentration relative to the baseline contractions before compound addition. Construct a dose-response curve and calculate the IC50 value using non-linear regression analysis.

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to modulate intracellular calcium levels in cultured human myometrial cells, a key event in muscle contraction.

Methodology:

  • Cell Culture:

    • Culture primary human myometrial cells, isolated from biopsies as described in the ex vivo protocol, in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells upon reaching 80-90% confluency. Use cells at a low passage number (e.g., P2-P5) for experiments to maintain their physiological relevance.

  • Cell Plating: Seed the myometrial cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Compound Treatment:

    • Wash the cells with the physiological salt solution to remove excess dye.

    • Add the test compound or this compound at various concentrations to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Inject a uterotonic agent (e.g., oxytocin or vasopressin) to induce an increase in intracellular calcium.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths immediately before and after the injection of the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as an indicator of intracellular calcium mobilization.

    • Determine the inhibitory effect of the test compound and this compound on the agonist-induced calcium response.

    • Generate dose-response curves and calculate the IC50 values.

In Vitro cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP, the key second messenger in this compound's signaling pathway.

Methodology:

  • Cell Culture and Plating: Culture and plate primary human myometrial cells in 24- or 48-well plates as described for the calcium mobilization assay.

  • Pre-incubation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

  • Compound Treatment:

    • Add the test compound or this compound at various concentrations to the wells.

    • Incubate for a defined time (e.g., 10-20 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based detection method according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample.

    • Construct a dose-response curve for the test compound and this compound and determine the EC50 value for cAMP accumulation.

Conclusion

This compound serves as an indispensable reference standard in the preclinical assessment of novel tocolytic agents. The detailed protocols provided for ex vivo uterine contractility, in vitro intracellular calcium mobilization, and cAMP accumulation assays offer a robust framework for researchers in the field of tocolytic drug discovery. By utilizing this compound as a benchmark, scientists can effectively evaluate the potency and mechanism of action of new therapeutic candidates aimed at preventing preterm birth.

References

Application Notes and Protocols for the Enantioselective Separation of Ritodrine Isomers Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective separation of Ritodrine isomers by chiral High-Performance Liquid Chromatography (HPLC). This compound, a tocolytic agent used to halt premature labor, possesses two chiral centers, making stereoisomeric separation crucial for pharmacokinetic studies and regulatory compliance.

Introduction to Chiral Separation of this compound

This compound is administered as a racemate of two diastereomers, (1RS, 2SR)-erythro-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]propanol-1-ol.[1][2] As different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, the ability to separate and quantify individual isomers is of paramount importance in drug development and clinical monitoring.[1][2] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose, enabling the differential interaction with enantiomers to achieve separation.[1]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including β-agonists like this compound. The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Logical Workflow for Chiral Separation Method Development

The following diagram illustrates the typical workflow for developing and executing a chiral HPLC separation method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (e.g., Dissolution, Extraction) SystemSetup System Setup (Column Installation, Equilibration) SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation (Solvent Mixing, Degassing) MobilePhasePrep->SystemSetup Injection Sample Injection SystemSetup->Injection Separation Chromatographic Separation (Elution of Enantiomers) Injection->Separation Detection Detection (e.g., Fluorescence, UV) Separation->Detection DataAcquisition Data Acquisition (Chromatogram Generation) Detection->DataAcquisition PeakIntegration Peak Integration & Analysis (Retention Time, Area) DataAcquisition->PeakIntegration Quantification Quantification & Reporting (Resolution, Enantiomeric Purity) PeakIntegration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Application Note 1: Reversed-Phase Separation on a Polysaccharide-Based CSP

This section details a validated method for the separation of this compound diastereomers using a reversed-phase polysaccharide-based chiral stationary phase.

Chromatographic Conditions

A sensitive and selective method has been established for the determination of this compound diastereomers. The optimal conditions were achieved on a Chiralcel OD-RH column.

ParameterCondition
Chiral Stationary Phase Chiralcel OD-RH, 5 µm (150 x 4.6 mm)
Mobile Phase 0.1 M Potassium Hexafluorophosphate (KPF₆) in Acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Column Temperature 35°C
Detection (Fluorescence) Excitation: 280 nm, Emission: 305 nm
Injection Volume 50 µL
Quantitative Data

Under the optimal conditions, the elution of (-)- and (+)-Ritodrine occurred at approximately 12 and 14 minutes, respectively.

AnalyteRetention Time (min)
(-)-Ritodrine12
(+)-Ritodrine14
Performance MetricValue
Separation Factor (α) 1.2
Limit of Detection (LOD) 2 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL
Linearity Range 5 - 100 ng/mL (r = 0.999)

Note: While a complete baseline separation was not achieved, the method allowed for the quantification of the individual diastereomers based on peak heights.

Experimental Protocol

1. Mobile Phase Preparation: a. Prepare a 0.1 M solution of Potassium Hexafluorophosphate (KPF₆) in water. b. Mix the 0.1 M KPF₆ solution with acetonitrile in a ratio of 80:20 (v/v). c. Degas the mobile phase using sonication or vacuum filtration before use.

2. Sample Preparation:

a) For Drug Substance/Pharmaceutical Dosage Forms: i. Accurately weigh a quantity of the drug substance or powdered tablets. ii. Dissolve the sample in the mobile phase to achieve a suitable concentration (e.g., 1 mg/mL). iii. Filter the solution through a 0.45 µm syringe filter before injection.

b) For Serum Samples (Liquid-Liquid Extraction): i. To 1 mL of serum, add 1 mL of 0.1 M sodium carbonate buffer (pH 9.8). ii. Add 5 mL of ethyl acetate and vortex for 15 minutes. iii. Centrifuge the sample at 2000 x g for 10 minutes. iv. Transfer 4 mL of the organic layer to a clean tube and evaporate to dryness at 40°C. v. Reconstitute the residue in 70 µL of the mobile phase.

3. HPLC System Setup and Analysis: a. Install the Chiralcel OD-RH column in the HPLC system. b. Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. The column temperature should be maintained at 35°C. c. Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 305 nm. d. Inject 50 µL of the prepared sample solution. e. Acquire and process the chromatogram to determine the retention times and peak areas/heights of the this compound isomers.

Method Development Considerations for Other CSPs

While the Chiralcel OD-RH column has proven effective, other polysaccharide-based columns such as Chiralcel OJ-RH , Chiralpak AD-RH , and Chiralpak AS-RH have also been tested for this compound separation. For comprehensive method development, screening these alternative CSPs is recommended.

General Screening Strategy

The following diagram outlines a logical approach to screening different chiral stationary phases and mobile phases.

G Start Select Racemic this compound Standard CSP_Screen Screen Multiple CSPs (e.g., Chiralcel OD-RH, Chiralpak AD-RH) Start->CSP_Screen MP_Screen Test Different Mobile Phase Systems (Reversed-Phase, Normal Phase, Polar Organic) CSP_Screen->MP_Screen For each CSP Optimization Optimize Separation (Adjust Mobile Phase Composition, Flow Rate, Temperature) MP_Screen->Optimization If separation is observed Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation If optimal resolution is achieved FinalMethod Final Enantioselective Method Validation->FinalMethod

References

Application Note: Engineering and Characterizing Ritodrine Resistance in Uterine Smooth Muscle Cells using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritodrine is a beta-2 adrenergic agonist primarily used as a tocolytic agent to suppress premature labor.[1][2][3][4] Its mechanism of action involves binding to beta-2 adrenergic receptors on myometrial cells, which initiates a signaling cascade that increases cyclic AMP (cAMP) levels, reduces intracellular calcium, and ultimately leads to the relaxation of uterine smooth muscle.[1] However, the development of therapeutic resistance can limit its clinical efficacy. Understanding the molecular mechanisms that drive this compound resistance is crucial for developing more effective tocolytic therapies and overcoming treatment failure.

The CRISPR-Cas9 gene-editing system offers a powerful and precise tool for investigating drug resistance. By creating specific gene knockouts or knock-ins in relevant cell lines, researchers can systematically dissect the roles of individual genes and pathways in the resistance phenotype. This application note provides a comprehensive set of protocols for generating CRISPR-edited uterine smooth muscle cell lines to model and study the mechanisms of this compound resistance.

This compound Signaling Pathway

The canonical signaling pathway for this compound involves the activation of the β2-adrenergic receptor, leading to smooth muscle relaxation.

Ritodrine_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Reduction Reduced Intracellular Ca2+ Levels PKA->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Promotes

Caption: this compound signaling cascade in myometrial cells.

Overall Experimental Workflow

The process of creating and analyzing CRISPR-edited cell lines for this compound resistance studies follows a systematic workflow from gene editing to functional characterization.

Experimental_Workflow cluster_generation Phase 1: Cell Line Generation & Validation cluster_resistance Phase 2: Resistance Induction cluster_characterization Phase 3: Functional Characterization sgRNA_Design 1. sgRNA Design & Plasmid Cloning Transfection 2. Transfection of CRISPR Components sgRNA_Design->Transfection Selection 3. Clonal Selection & Expansion Transfection->Selection Validation 4. Genotypic & Phenotypic Validation (PCR, WB, qPCR) Selection->Validation DoseEscalation 5. Gradual this compound Dose Escalation Validation->DoseEscalation IC50_Monitor 6. Monitor IC50 Shift DoseEscalation->IC50_Monitor Viability 7. Cell Viability Assays (IC50 Determination) IC50_Monitor->Viability Apoptosis 8. Apoptosis Assays Expression 9. Gene/Protein Expression Analysis Data_Analysis 10. Data Analysis & Mechanism Elucidation Expression->Data_Analysis Resistance_Mechanism cluster_wt Wild-Type Cell cluster_ko RESIST-1 KO Cell (Resistant) Ritodrine_in This compound Beta2AR_wt Beta-2 AR Ritodrine_in->Beta2AR_wt Signal_wt Signaling Cascade Beta2AR_wt->Signal_wt Apoptosis_wt Apoptosis Signal_wt->Apoptosis_wt RESIST1_wt RESIST-1 Gene ABCB1_wt ABCB1 Efflux Pump (Low Expression) RESIST1_wt->ABCB1_wt Represses Ritodrine_out This compound Beta2AR_ko Beta-2 AR Ritodrine_out->Beta2AR_ko ABCB1_ko ABCB1 Efflux Pump (High Expression) Ritodrine_out->ABCB1_ko Efflux Signal_ko Blocked Signal Beta2AR_ko->Signal_ko Survival_ko Cell Survival RESIST1_ko RESIST-1 Gene (Knockout) RESIST1_ko->ABCB1_ko Repression Lifted

References

Application Notes and Protocols: Formulation of Ritodrine Buccal Tablets for Animal Absorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride is a β2-adrenergic agonist utilized as a tocolytic agent to manage premature labor.[1][2] Conventional oral administration of this compound is subject to extensive first-pass metabolism, leading to low bioavailability. Buccal delivery presents a promising alternative, bypassing the gastrointestinal tract and hepatic first-pass effect, thereby potentially improving bioavailability and providing a more sustained therapeutic effect.[3][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound hydrochloride buccal tablets intended for animal absorption studies, primarily focusing on a rat model. The protocols are based on established research in the field.[5]

Materials and Methods

Materials
MaterialSupplierGrade
This compound HydrochlorideSigma-AldrichPharmaceutical Grade
Microcrystalline Cellulose (MC)FMC BioPolymerPharmacopeial Grade
Lactose (LC)KerryPharmacopeial Grade
Alginate (AL)DuPontPharmacopeial Grade
Magnesium Stearate (ST)Peter GrevenPharmacopeial Grade

Formulation of this compound Buccal Tablets

Two promising formulations, designated as D9 and D10, have been identified for their distinct release profiles. D9 is designed for rapid drug release, while D10 is formulated for more gradual release with enhanced mucoadhesive properties.

Table 1: Composition of this compound Buccal Tablet Formulations

ComponentFormulation D9 (mg)Formulation D10 (mg)
This compound Hydrochloride44
Lactose (LC)38.528.5
Alginate (AL)-7
Microcrystalline Cellulose (MC)3737
Magnesium Stearate (ST)0.50.5
Total Weight 80 80
Experimental Protocol: Tablet Preparation (Direct Compression)
  • Weighing: Accurately weigh each excipient and the active pharmaceutical ingredient (API), this compound hydrochloride, according to the formulations specified in Table 1.

  • Blending: Combine the powders in a suitable blender. Mix for 15 minutes to ensure a homogenous mixture.

  • Compression: Compress the powder mixture using a single-punch tablet press with a 6 mm flat-faced punch and die set. Apply a compression force of 2 kN for 30 seconds to produce tablets with a target weight of 80 mg and a hardness greater than 30 N.

  • Storage: Store the prepared tablets in airtight containers at room temperature, protected from light and moisture, until further evaluation.

G cluster_prep Tablet Preparation Workflow weigh 1. Weighing (API & Excipients) blend 2. Blending (15 minutes) weigh->blend compress 3. Direct Compression (2 kN for 30s) blend->compress store 4. Storage compress->store

Figure 1: Experimental workflow for the preparation of this compound buccal tablets.

In Vitro Characterization of Buccal Tablets

Experimental Protocol: Tablet Hardness Testing
  • Measure the hardness of at least ten tablets from each formulation batch using a calibrated tablet hardness tester.

  • Record the force required to break each tablet.

  • Calculate the average hardness and standard deviation. An appropriate hardness is considered to be greater than 30 N.

Experimental Protocol: In Vitro Dissolution Study
  • Perform the dissolution test using a USP Type 2 paddle apparatus.

  • Use 900 mL of purified water as the dissolution medium, maintained at 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound hydrochloride using a validated HPLC method.

  • Formulation D9 is expected to show rapid release, while D10 will exhibit a more gradual release profile.

Experimental Protocol: Mucoadhesion Strength Measurement
  • Sacrifice a rat via excessive anesthesia with ether inhalation and excise the buccal mucosa tissue (approximately 1 cm x 1 cm).

  • Fix the mucosal membrane to a glass plate.

  • Attach a tablet to another glass plate.

  • Bring the tablet into contact with the mucosal surface with a light force for a fixed period.

  • Measure the force required to detach the tablet from the mucosa using a tensile tester. This force represents the mucoadhesive strength.

  • Formulation D10, containing alginate, is expected to exhibit greater mucoadhesive strength compared to D9.

Animal Absorption Studies (In Vivo)

Experimental Protocol: In Vivo Absorption in Rats
  • Use male Wistar rats weighing 200-250 g.

  • Fast the animals overnight before the experiment but allow free access to water.

  • Anesthetize the rats.

  • Administer the buccal tablet (D9 or D10) into the buccal pouch of the rat.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 420 minutes) after administration.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma concentration of this compound using a validated HPLC method with fluorescence detection (Excitation: 278 nm, Emission: 306 nm).

  • Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Table 2: Pharmacokinetic Parameters of this compound Buccal Tablets in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
D9~40~1~150>20
D10~30~4~180>20

Note: The values presented are approximate and based on published data. Actual results may vary.

G cluster_absorption Buccal Drug Absorption Pathway Tablet Buccal Tablet (in Buccal Pouch) Release Drug Release & Dissolution in Saliva Tablet->Release Mucosa Absorption through Buccal Mucosa Release->Mucosa Circulation Systemic Circulation Mucosa->Circulation Metabolism Bypass First-Pass Metabolism Circulation->Metabolism

Figure 2: Simplified pathway of this compound absorption from a buccal tablet.

Discussion

The formulation of this compound hydrochloride into buccal tablets offers a viable strategy to enhance its therapeutic efficacy. The D9 formulation, with its rapid release characteristics, is suitable for achieving a quick onset of action, reaching effective plasma concentrations within 15 minutes in rats. In contrast, the D10 formulation, containing the mucoadhesive polymer alginate, provides a more sustained release, maintaining effective plasma levels for a longer duration. The choice between these formulations will depend on the desired therapeutic outcome. These protocols provide a solid foundation for researchers to formulate and evaluate this compound buccal tablets for preclinical animal absorption studies.

References

Application Notes and Protocols for the Kinetic Spectrophotometric Determination of Ritodrine in Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride, a β2-adrenergic agonist, is primarily used as a uterine relaxant to halt premature labor.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure safety and efficacy. Spectrophotometry offers a simple, cost-effective, and accessible alternative to more complex techniques like HPLC for routine quality control analysis.[2][3] Kinetic spectrophotometric methods, in particular, provide advantages in terms of selectivity and the potential to eliminate interferences from excipients commonly found in pharmaceutical formulations.[4][5]

This document provides detailed application notes and protocols for the kinetic spectrophotometric determination of this compound in various dosage forms, such as tablets and ampoules. The primary method detailed is based on the oxidation of this compound with alkaline potassium permanganate.

Principle of the Method

The kinetic spectrophotometric determination of this compound is based on its oxidation by a suitable oxidizing agent, leading to a measurable change in absorbance over time. One established method utilizes the oxidation of this compound with alkaline potassium permanganate (KMnO₄). In this reaction, the intensely colored permanganate ion is reduced by this compound, causing a decrease in absorbance at its maximum wavelength (λmax), or the formation of a colored product is monitored. A simple and sensitive kinetic method involves the oxidation of the drug with alkaline potassium permanganate at room temperature for a fixed time, with the absorbance of the colored permanganate ion measured at 609 nm.

The rate of the reaction is proportional to the concentration of this compound, allowing for its quantification. The analysis can be performed using various kinetic methods, including the initial rate method, fixed-time method, and rate constant method. The fixed-time method is often preferred for its simplicity and applicability.

Other spectrophotometric methods for this compound determination involve reactions with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), 1,10-phenanthroline, Folin-Ciocalteu reagent, and 4-aminoantipyrine. Another approach involves the oxidation of this compound HCl with cerium(IV).

Experimental Workflow

Kinetic Spectrophotometric Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent Preparation (KMnO4, NaOH) Reaction Initiate Reaction (Mix Reagents, Sample/Standard) Reagent_Prep->Reaction Standard_Prep Standard Solution Preparation (this compound HCl) Standard_Prep->Reaction Sample_Prep Sample Preparation (Tablets, Ampoules) Sample_Prep->Reaction Measurement Spectrophotometric Measurement (Monitor Absorbance vs. Time at λmax) Reaction->Measurement Calibration Construct Calibration Curve (Absorbance vs. Concentration) Measurement->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: A generalized workflow for the kinetic spectrophotometric analysis of this compound.

Experimental Protocols

Method 1: Kinetic Determination using Alkaline Potassium Permanganate

This protocol is based on the oxidation of this compound by potassium permanganate in an alkaline medium.

1. Instrumentation and Reagents

  • Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Reagents:

    • Potassium permanganate (KMnO₄) solution (1x10⁻² M): Prepare by dissolving the appropriate amount of KMnO₄ in distilled water.

    • Sodium hydroxide (NaOH) solution (0.5 M): Prepare by dissolving the required amount of NaOH in distilled water.

    • This compound Hydrochloride Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of pure this compound HCl in distilled water and dilute to 100 mL in a volumetric flask. Further dilutions can be made to prepare working standard solutions.

2. Preparation of Standard Solutions

  • Prepare a series of working standard solutions of this compound HCl in the concentration range of 1.6–11.2 μg/mL by appropriate dilution of the stock solution with distilled water.

3. Preparation of Sample Solutions

  • Tablets: Weigh and finely powder at least 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a known amount of this compound HCl into a beaker. Dissolve in distilled water with the aid of sonication. Filter the solution into a volumetric flask and dilute to the mark with distilled water. Further dilute to obtain a concentration within the calibration range.

  • Ampoules: Transfer an accurately measured volume of the injection solution into a volumetric flask and dilute with distilled water to obtain a concentration within the calibration range.

4. Analytical Procedure

  • Into a series of 10 mL volumetric flasks, pipette varying aliquots of the standard or sample solutions.

  • Add 1.0 mL of 0.5 M NaOH solution.

  • Add 1.0 mL of 1x10⁻² M KMnO₄ solution.

  • Dilute to the mark with distilled water and mix well.

  • Start a stopwatch immediately after the addition of KMnO₄.

  • Measure the absorbance at 609 nm against a reagent blank at a fixed time of 12.5 minutes.

  • Construct a calibration curve by plotting the absorbance at the fixed time against the concentration of this compound HCl.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Reaction Principle

This compound Oxidation Reaction This compound This compound (Reducing Agent) KMnO4 KMnO₄ (Purple) (Oxidizing Agent) Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound Oxidation MnO4_2 MnO₄²⁻ (Green) (Reduced Form) KMnO4->MnO4_2 Reduction Alkaline Alkaline Medium

Caption: Oxidation of this compound by potassium permanganate in an alkaline medium.

Data Presentation

The performance of the kinetic spectrophotometric method for this compound determination is summarized in the table below.

ParameterValueReference
Wavelength (λmax) 609 nm
Linearity Range 1.6–11.2 µg/mL
Correlation Coefficient (r) 0.9992
Limit of Detection (LOD) 0.096 µg/mL
Limit of Quantitation (LOQ) 0.23 µg/mL
Average Recovery (Tablets) 100.37 ± 0.93%
Average Recovery (Ampoules) 100.42 ± 0.87%

Other Spectrophotometric Methods

For completeness, other reported spectrophotometric methods for the determination of this compound are summarized below. These methods, while not all kinetic, offer alternative approaches for quantification.

ReagentPrincipleWavelength (λmax)Linearity Range (µg/mL)Reference
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Reaction in borate buffer392 nm2–16
1,10-phenanthroline Oxidation510 nm0.2–2
Folin-Ciocalteu Oxidation760 nm0.8–12
Cerium(IV) Oxidation317 nm0.5–1.0
4-aminoantipyrine Condensation with phenol510 nm-

Conclusion

The kinetic spectrophotometric method using alkaline potassium permanganate provides a simple, rapid, sensitive, and accurate approach for the determination of this compound hydrochloride in pharmaceutical dosage forms. The method is well-suited for routine quality control analysis due to its cost-effectiveness and the use of readily available reagents. The validation data demonstrates good linearity, low detection limits, and high recovery rates, indicating the reliability of the method. Alternative spectrophotometric methods offer a range of options depending on available instrumentation and specific analytical requirements.

References

Troubleshooting & Optimization

Strategies to prevent Ritodrine degradation in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ritodrine in physiological buffer solutions during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound solutions for experimental use.

Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of this compound solution Oxidation of this compound. This can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents.1. Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil. 2. Control Temperature: Store the solution at recommended temperatures (e.g., 2-8°C) to slow down degradation kinetics. 3. Use Antioxidants: Add an appropriate antioxidant to the buffer before dissolving this compound. See the FAQ section for recommended antioxidants. 4. Degas Buffer: Remove dissolved oxygen from the buffer by sparging with an inert gas like nitrogen or argon before use.
Precipitation in the this compound solution pH of the buffer is outside the optimal range for this compound solubility. The concentration of this compound exceeds its solubility limit at the given pH and temperature.1. Verify Buffer pH: Ensure the pH of your physiological buffer is within the optimal range for this compound stability (generally slightly acidic to neutral). 2. Adjust Concentration: If precipitation persists, consider preparing a more dilute solution. 3. Solubility Test: Perform a solubility test at the intended experimental concentration and conditions before preparing a large batch.
Inconsistent experimental results Degradation of this compound leading to a lower effective concentration. Interaction with other components in the experimental setup.1. Prepare Fresh Solutions: Use freshly prepared this compound solutions for each experiment to minimize the impact of degradation over time. 2. Perform Stability Check: If solutions need to be stored, perform a stability check by analyzing the concentration of this compound at different time points using a validated analytical method like HPLC. 3. Assess Compatibility: Review all components of your experimental medium for potential interactions with this compound. For instance, some components in cell culture media might accelerate degradation.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.1. Characterize Degradants: If possible, identify the degradation products. One known degradation product of this compound is p-hydroxybenzaldehyde.[1] 2. Implement Preventive Measures: Follow the steps to prevent oxidation and photodegradation as outlined above. 3. Validate Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation in physiological buffers?

A1: The primary factors contributing to this compound degradation are:

  • Oxidation: this compound is susceptible to oxidative degradation.[2][3]

  • Photodegradation: Exposure to light, especially in the presence of photosensitizers like riboflavin, can significantly accelerate degradation through photooxidation.[1]

  • pH Instability: The stability of this compound can be pH-dependent. Although specific data on degradation rates at various pH values in physiological buffers is limited, it is crucial to maintain a consistent and appropriate pH.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound in the presence of an oxidizing agent is oxidation.[2] A major degradation product identified from the photooxidation of this compound is p-hydroxybenzaldehyde.

Q3: Which antioxidants are recommended to prevent this compound degradation, and at what concentrations?

  • Ascorbic Acid (Vitamin C): Has been shown to suppress the decomposition of this compound. A typical starting concentration to test would be in the range of 0.01% to 0.1% (w/v).

  • Sodium Metabisulfite: Another commonly used antioxidant, typically at concentrations of 0.01% to 0.1% (w/v).

  • Ethylenediaminetetraacetic Acid (EDTA): A chelating agent that can help by sequestering metal ions that can catalyze oxidation. A typical concentration is 0.01% to 0.05% (w/v).

It is recommended to perform a pilot study to determine the most effective antioxidant and its optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store my this compound stock solutions?

A4: To ensure the stability of your this compound stock solutions, follow these steps:

  • Use High-Purity Water and Reagents: Prepare your physiological buffer with high-purity, deionized water and analytical grade reagents.

  • Degas the Buffer: Before adding this compound, degas the buffer to remove dissolved oxygen.

  • Add Antioxidant: Dissolve the chosen antioxidant in the buffer.

  • Dissolve this compound: Dissolve the this compound hydrochloride in the prepared buffer.

  • Protect from Light: Use amber-colored vials or wrap the container in foil.

  • Store at Low Temperature: Store the solution at 2-8°C.

  • Use Freshly Prepared Solutions: For best results, prepare solutions fresh on the day of the experiment. If storage is necessary, validate the stability for the intended storage duration.

Data on this compound Degradation

The following table summarizes the residual rate of this compound hydrochloride (RTD) in a 5% glucose infusion solution after 6 hours of exposure to scattered light (2000 lux) in the presence of various substances.

AdditiveConcentrationResidual Rate of RTD (%)
None-100.4
Riboflavin sodium phosphate (B2)20 mg37.5
Flavin adenine dinucleotide (FAD)20 mg69.4
1M Potassium Chloride with 3mg B2-60.1
Adelavin No.9-81.4
Data from a study on the stability of this compound hydrochloride in infusion solutions.

Experimental Protocols

Protocol for Evaluating the Stability of this compound in a Physiological Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific physiological buffer under various conditions.

1. Materials:

  • This compound Hydrochloride

  • Physiological Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite)

  • High-Purity Water

  • Amber-colored vials

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • pH meter

  • Incubator/Water bath

  • Light source for photostability testing

2. Preparation of Solutions:

  • Prepare the physiological buffer at the desired pH.

  • Divide the buffer into aliquots for different experimental groups (e.g., control, with antioxidant A, with antioxidant B).

  • To the respective aliquots, add the antioxidants at the desired concentrations.

  • Prepare a stock solution of this compound in each of the prepared buffer solutions at a known concentration (e.g., 1 mg/mL).

  • Dispense the final solutions into amber-colored vials. For photostability studies, also dispense into clear vials.

3. Storage Conditions:

  • Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Photostability: Expose clear vials to a controlled light source, while keeping wrapped control vials in the dark at the same temperature.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analyze the concentration of the remaining intact this compound using a validated stability-indicating HPLC method. The HPLC method should be able to separate this compound from its degradation products.

    • Example HPLC Conditions (based on literature):

      • Column: C18 (150 x 4.6 mm, 5 µm)

      • Mobile Phase: Water:Acetonitrile (70:30, v/v)

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Ritodrine_Degradation_Pathway cluster_stressors Stress Factors This compound This compound Degradation_Product p-hydroxybenzaldehyde (and other products) This compound->Degradation_Product Degradation Light Light Light->this compound Oxygen Oxygen (Oxidation) Oxygen->this compound Heat Elevated Temperature Heat->this compound pH Suboptimal pH pH->this compound

Caption: Factors contributing to this compound degradation.

Experimental_Workflow_Ritodrine_Stability cluster_prep Solution Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare Physiological Buffer B Add Antioxidant (optional) A->B C Dissolve this compound B->C D Temperature Study (e.g., 4°C, 25°C, 40°C) C->D E Photostability Study (Light vs. Dark) C->E F Sample at Time Points D->F E->F G HPLC Analysis F->G H Data Interpretation (Degradation Kinetics) G->H Prevention_Strategies cluster_strategies Prevention Strategies Ritodrine_Solution This compound in Physiological Buffer Stable_Solution Stable this compound Solution (Minimized Degradation) Ritodrine_Solution->Stable_Solution Application of Strategies Protect_Light Protect from Light Protect_Light->Ritodrine_Solution Add_Antioxidant Add Antioxidant Add_Antioxidant->Ritodrine_Solution Control_Temp Control Temperature Control_Temp->Ritodrine_Solution Optimize_pH Optimize pH Optimize_pH->Ritodrine_Solution

References

Optimizing Ritodrine dosing regimens in animal studies to reduce tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ritodrine in animal studies. The primary focus is on optimizing dosing regimens to achieve the desired therapeutic effect while minimizing the common side effect of tachycardia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause tachycardia?

This compound is a beta-2 adrenergic agonist.[1][2] Its primary therapeutic effect, the relaxation of uterine smooth muscle to prevent premature labor, is achieved by binding to beta-2 adrenergic receptors on myometrial cells.[1] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels then activate protein kinase A (PKA), which ultimately results in a decrease in intracellular calcium concentration, leading to muscle relaxation.

However, beta-2 adrenergic receptors are also present in other tissues, including the heart and vasculature. Stimulation of these receptors in the cardiovascular system leads to off-target effects. The primary cause of tachycardia is the direct stimulation of beta-2 receptors in the heart, leading to an increased heart rate. Additionally, this compound can cause vasodilation, which may lead to a reflex tachycardia to maintain blood pressure.

Q2: What are the typical dosing ranges for this compound in different animal models?

Dosing regimens for this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental goals. Below is a summary of doses reported in the literature. Researchers should always start with the lowest effective dose and titrate upwards while closely monitoring the animal's heart rate.

Animal ModelRoute of AdministrationDosing RegimenReference
Pregnant Sheep Intravenous (IV) Infusion100 - 800 µ g/min [3]
Intravenous (IV) Infusion200 µ g/min and 800 µ g/min (for 2 hours each)
Intravenous (IV) Infusion0.004 mg/kg/min
Fetal Lambs Intravenous (IV) Infusion5 or 10 µ g/min (1-3 µ g/min/kg estimated fetal weight)
Dogs Intravenous (IV)Dose-response curves established to study vascular conductance
Mice Oral (p.o.)1, 3, or 10 mg/kg
Rats Intravenous (IV)1 mg/kg
Intragastric10 mg/kg
Buccal10 mg/kg

Q3: How can I monitor for tachycardia in my animal model?

Continuous monitoring of heart rate is crucial when administering this compound. The method of monitoring will depend on the animal model and the experimental setup.

  • Small Rodents (Mice, Rats): Telemetry is the gold standard for continuous and stress-free monitoring. Alternatively, a tail-cuff system with a pulse sensor can be used for intermittent measurements.

  • Larger Animals (Sheep, Dogs): Electrocardiogram (ECG) monitoring is recommended. This can be achieved through implantable telemetry devices for long-term studies or with external electrodes for acute experiments.

Q4: Are there any strategies to reduce this compound-induced tachycardia without compromising its efficacy?

Yes, several strategies can be employed:

  • Dose Titration: Begin with a low dose of this compound and gradually increase it to the minimum effective dose that achieves the desired uterine relaxation with acceptable cardiovascular side effects.

  • Co-administration with a Beta-1 Selective Blocker: The use of a beta-1 selective adrenergic blocker, such as practolol, has been shown to reverse the cardiovascular effects of this compound (tachycardia) without interfering with its inhibitory effect on uterine activity in pregnant sheep.

  • Co-administration with a Calcium Channel Blocker: Verapamil, a calcium channel blocker, has been suggested to diminish maternal tachycardia and hypotension associated with this compound infusion.

  • Alternative Routes of Administration: For some models, exploring alternative routes like buccal administration may provide a more sustained release and potentially reduce peak-dose-related side effects.

Troubleshooting Guides

Problem 1: Severe Tachycardia Observed Immediately After this compound Administration

Possible Cause Troubleshooting Steps
Initial dose is too high. 1. Immediately reduce the infusion rate or the next administered dose. 2. For continuous infusions, consider pausing the infusion until the heart rate returns to a near-baseline level, then restart at a lower rate. 3. Review the literature for dose-response curves in your specific animal model and adjust your starting dose accordingly.
Rapid bolus administration. 1. For intravenous administration, use a syringe pump to ensure a slow and controlled infusion rather than a bolus injection. 2. If a bolus is necessary, administer it over a longer period (e.g., several minutes).
Animal is stressed or not properly habituated to the procedure. 1. Ensure the animal is adequately habituated to the experimental setup and handling procedures to minimize stress-induced tachycardia. 2. Consider using a more refined method for drug administration that minimizes animal stress.

Problem 2: Tachycardia Develops Gradually During a Continuous Infusion

Possible Cause Troubleshooting Steps
Drug accumulation. 1. Monitor heart rate continuously. If a predefined threshold is exceeded, decrease the infusion rate. 2. Consider a dosing regimen that includes a loading dose followed by a lower maintenance infusion rate.
Individual animal sensitivity. 1. Be prepared to adjust the dose for each animal, as there can be significant individual variability in response.

Problem 3: Loss of Efficacy (Tocolysis) When Reducing the Dose to Control Tachycardia

Possible Cause Troubleshooting Steps
The therapeutic window is narrow for your specific model or experimental conditions. 1. Consider co-administration with a cardio-selective beta-blocker like practolol to specifically target the cardiac side effects. This may allow for a higher, more effective dose of this compound for tocolysis. 2. Explore co-administration with a calcium channel blocker like verapamil, which has been shown to reduce cardiovascular side effects.
Tachyphylaxis (development of tolerance). 1. If the experiment allows, consider intermittent dosing rather than a continuous infusion to prevent receptor desensitization.

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound in Pregnant Sheep

This protocol is based on studies investigating the hemodynamic effects of this compound in a pregnant sheep model.

Materials:

  • This compound hydrochloride

  • Sterile 5% dextrose in water (D5W) for dilution

  • Infusion pump

  • Catheters for intravenous administration and blood pressure monitoring

  • ECG monitoring equipment

Procedure:

  • Animal Preparation: Surgically implant catheters in the maternal femoral artery and vein for blood pressure monitoring and drug infusion, respectively. Allow for a recovery period as established by your institution's IACUC protocol.

  • This compound Solution Preparation: Prepare a stock solution of this compound in sterile D5W. The final concentration should be calculated to deliver the desired dose in a reasonable fluid volume.

  • Baseline Monitoring: Record baseline maternal heart rate and blood pressure for a stable period (e.g., 30-60 minutes) before starting the infusion.

  • This compound Infusion:

    • Begin the infusion at a low dose (e.g., 100 µ g/min ).

    • Increase the infusion rate in a stepwise manner (e.g., every 15-30 minutes) to the target dose (e.g., 200 µ g/min , 400 µ g/min , 800 µ g/min ).

    • Continuously monitor maternal heart rate and blood pressure throughout the infusion.

  • Washout Period: After the infusion period, stop the this compound administration and continue to monitor the animal until cardiovascular parameters return to baseline.

Protocol 2: Oral Administration of this compound in a Mouse Model of Preterm Labor

This protocol is adapted from a study investigating the preventive effect of this compound on lipopolysaccharide (LPS)-induced preterm delivery in mice.

Materials:

  • This compound hydrochloride

  • Sterile water or saline for dilution

  • Oral gavage needles

  • LPS (for induction of preterm labor, if applicable)

Procedure:

  • Animal Model: Use timed-pregnant mice at the desired gestational day.

  • This compound Solution Preparation: Dissolve this compound hydrochloride in sterile water or saline to achieve the desired concentration for oral gavage (e.g., 1, 3, or 10 mg/kg). The volume should be appropriate for the size of the mouse (typically 5-10 ml/kg).

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution via oral gavage.

  • Monitoring:

    • Monitor for signs of tachycardia using a tail-cuff system or telemetry.

    • Observe for the desired therapeutic effect (e.g., delay in parturition).

Visualizations

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta2_AR Beta-2 Adrenergic Receptor This compound->Beta2_AR Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_AR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_decrease Decreased Intracellular Ca2+ PKA->Ca2_decrease Leads to Cardiomyocyte_Effects Cardiomyocyte Effects PKA->Cardiomyocyte_Effects Also affects Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Tocolysis) Ca2_decrease->Smooth_Muscle_Relaxation Results in Tachycardia Tachycardia Cardiomyocyte_Effects->Tachycardia Results in

Caption: Signaling pathway of this compound leading to tocolysis and tachycardia.

Experimental_Workflow_Sheep cluster_prep Preparation cluster_experiment Experiment cluster_post Post-Experiment Animal_Prep Surgical Implantation of Catheters Baseline Record Baseline Heart Rate & Blood Pressure Animal_Prep->Baseline Ritodrine_Prep Prepare this compound Solution in D5W Infusion Start IV Infusion (Low Dose) Ritodrine_Prep->Infusion Baseline->Infusion Titration Stepwise Dose Increase Infusion->Titration Monitoring Continuous ECG & Blood Pressure Monitoring Titration->Monitoring Washout Stop Infusion & Monitor Recovery Titration->Washout End of infusion period Monitoring->Titration Adjust dose as needed Data_Analysis Analyze Data Washout->Data_Analysis

Caption: Experimental workflow for intravenous this compound infusion in sheep.

References

Technical Support Center: Troubleshooting Variability in Ritodrine-Induced Relaxation in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ex vivo experiments investigating Ritodrine-induced uterine relaxation. The information is tailored for researchers, scientists, and drug development professionals working with uterine tissue models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing uterine relaxation?

This compound is a selective beta-2 adrenergic receptor agonist.[1] It binds to these receptors on the outer membrane of myometrial (uterine smooth muscle) cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2][3] The elevated cAMP levels lead to a decrease in intracellular calcium concentration, which is essential for muscle contraction. The reduction in intracellular calcium results in the relaxation of the uterine smooth muscle, thereby decreasing the intensity and frequency of contractions.[1]

Q2: What are the typical effective concentrations of this compound in ex vivo studies?

The effective concentration of this compound can vary depending on the specific experimental conditions and the state of the tissue. However, in vitro studies on isolated rat uterus have shown that this compound can suppress spontaneous and evoked contractions at concentrations ranging from 10⁻⁹ to 10⁻⁶ M. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.

Q3: How long should I wait for the tissue to stabilize in the organ bath before adding this compound?

Uterine strips typically require an equilibration period of 2 to 3 hours under a set tension to develop stable, spontaneous contractions. It is important to ensure that the contractile activity is consistent before initiating any experimental interventions.

Q4: What are the key parameters to measure when assessing this compound's effect?

The primary parameters to measure are the force (amplitude), frequency, and duration of uterine contractions. Integrating these values to calculate the area under the curve (AUC) can provide a comprehensive index of the total work done by the muscle and is often a more accurate measure of tocolytic potency.

Troubleshooting Guide

Issue 1: High Variability in this compound-Induced Relaxation Between Tissue Samples

Q: We are observing significant variability in the relaxation response to the same concentration of this compound across different uterine tissue strips. What could be the cause?

A: Variability between tissue samples is a common challenge in ex vivo studies. Several factors can contribute to this:

  • Hormonal Status: The hormonal environment of the tissue donor can significantly influence the expression of beta-2 adrenergic receptors and the overall contractility of the myometrium. For example, the response to tocolytics can be influenced by the stage of pregnancy or the estrous cycle in animal models.

  • Tissue Handling and Preparation: Inconsistent tissue dissection and mounting can lead to variations in tissue viability and responsiveness. Ensure that all tissue strips are of a uniform size and are handled gently to avoid damage.

  • Pre-existing Inflammation: The presence of inflammation, even at a low level, can alter the tissue's response to this compound. For instance, exposure to lipopolysaccharide (LPS) has been shown to increase the production of prostaglandins, which can counteract the relaxing effect of this compound.

Issue 2: Diminished or Absent Relaxation Response to this compound (Tachyphylaxis)

Q: Initially, this compound effectively relaxed the uterine tissue, but with repeated or prolonged exposure, the effect diminishes. Why is this happening?

A: This phenomenon is known as tachyphylaxis or desensitization and is a well-documented characteristic of beta-2 adrenergic receptor agonists. Here's a breakdown of the likely causes:

  • Receptor Downregulation: Prolonged exposure to this compound can lead to a decrease in the number of beta-2 adrenergic receptors on the myometrial cell surface. One study in pregnant sheep demonstrated a 49% decrease in myometrial beta-adrenergic receptor density after a 24-hour infusion of this compound.

  • Receptor Desensitization: This is a more rapid process where the receptors become uncoupled from their intracellular signaling pathways. This involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which block further G protein activation.

  • Decreased Adenylate Cyclase Activity: Continuous stimulation of the beta-2 adrenergic receptor can lead to a reduction in the activity of adenylate cyclase, the enzyme responsible for producing cAMP. A study showed a 70% reduction in catecholamine-stimulated adenylate cyclase activity following this compound infusion.

Troubleshooting Strategies:

  • Pulsatile Dosing: Administering this compound in pulses rather than as a continuous infusion may help to mitigate receptor desensitization.

  • Washout Periods: Incorporate washout periods between drug applications to allow for receptor resensitization.

  • Investigate Downstream Mechanisms: If tachyphylaxis is a key part of your investigation, consider measuring changes in receptor density, cAMP levels, and the phosphorylation state of the beta-2 adrenergic receptor.

Issue 3: Inconsistent or Unreliable Contractions Before this compound Administration

Q: Our uterine strips are not showing consistent, spontaneous contractions, making it difficult to assess the effect of this compound. What could be wrong?

A: Establishing a stable baseline of contractions is critical for any ex vivo contractility study. Here are some common culprits and solutions:

  • Inadequate Equilibration: As mentioned, allow sufficient time (2-3 hours) for the tissue to equilibrate and establish a regular contractile rhythm.

  • Improper Tissue Tension: The tension applied to the tissue strip is crucial. If the tension is too low, contractions may be weak and irregular. If it's too high, the tissue can be damaged. The optimal tension needs to be determined empirically for your specific tissue type and setup.

  • Suboptimal Physiological Saline Solution (PSS): The composition of the PSS is vital for maintaining tissue viability. Ensure the solution is correctly prepared, continuously gassed with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂), and maintained at a physiological temperature (37°C).

  • Tissue Viability: If spontaneous contractions do not occur, you can challenge the tissue with a high potassium (K+) solution (e.g., 40 mM KCl) to verify its viability. A robust contraction in response to high K+ indicates that the contractile machinery is intact.

Data Presentation

Table 1: Factors Influencing Variability in this compound Response

FactorDescriptionPotential Impact on this compound-Induced Relaxation
Biological Variation Inherent differences between tissue donors (animal or human).Can lead to a wide range of sensitivities to this compound.
Hormonal Status The endocrine environment of the tissue at the time of collection.Affects the expression levels of beta-2 adrenergic receptors and myometrial excitability.
Receptor Desensitization Reduced receptor responsiveness upon prolonged or repeated agonist exposure.Leads to a diminished or absent relaxation effect over time (tachyphylaxis).
Inflammation Presence of inflammatory mediators in the tissue.Can counteract the relaxant effects of this compound, for example, through increased prostaglandin production.
Tissue Handling Mechanical stress and damage during dissection and mounting.Can impair tissue viability and responsiveness to pharmacological agents.

Table 2: Reported Quantitative Effects of this compound in Ex Vivo/In Vivo Models

ParameterModelThis compound TreatmentObserved EffectReference
Beta-Adrenergic Receptor Density Pregnant Sheep Myometrium24-hour continuous infusion49% decrease
Adenylate Cyclase Activity Pregnant Sheep Myometrium24-hour continuous infusion70% decrease
Uterine Contraction (in vitro) Pregnant Mouse Uterine StripsCumulative concentrationsSignificant suppression of LPS-induced contractions
cAMP Levels Pregnant Rat Myometrium1.5 x 10⁻⁷ MGradual increase up to 20 min, then decrease

Experimental Protocols

Protocol: Ex Vivo Assessment of this compound-Induced Relaxation of Uterine Strips

This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and research question.

1. Tissue Preparation:

  • Obtain fresh uterine tissue in cold, oxygenated Physiological Saline Solution (PSS).
  • Dissect the myometrium into longitudinal or circular strips of a consistent size (e.g., 10 mm long, 2 mm wide).
  • Handle the tissue gently at all times to maintain viability.

2. Mounting in Organ Bath:

  • Mount the tissue strips in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate.

3. Equilibration and Baseline Recording:

  • Allow the tissue to equilibrate for at least 2-3 hours, or until stable, spontaneous contractions are observed.
  • During this time, replace the PSS every 15-20 minutes.
  • Once stable, record baseline contractile activity for at least 30 minutes.

4. Induction of Contractions (Optional):

  • If spontaneous contractions are not sufficient, or if you wish to study this compound's effect on agonist-induced contractions, you can stimulate the tissue with an agent such as oxytocin or prostaglandin F2α.
  • Add the stimulating agent at a concentration that produces submaximal contractions (e.g., EC₅₀).

5. This compound Administration:

  • Prepare a stock solution of this compound and perform serial dilutions to obtain the desired concentrations.
  • Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
  • Allow sufficient time for the tissue to respond to each concentration before adding the next.

6. Data Analysis:

  • Measure the amplitude, frequency, and duration of contractions before and after the addition of this compound.
  • Calculate the area under the curve (AUC) for a more comprehensive assessment of contractility.
  • Express the relaxation response as a percentage of the baseline contractile activity.
  • Plot the dose-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Mandatory Visualizations

Ritodrine_Signaling_Pathway This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca²⁺ Concentration PKA->Ca_decrease Leads to Relaxation Myometrial Relaxation Ca_decrease->Relaxation Results in

Caption: Signaling pathway of this compound-induced myometrial relaxation.

Experimental_Workflow start Start tissue_prep 1. Uterine Tissue Preparation start->tissue_prep mounting 2. Mount Tissue Strip in Organ Bath tissue_prep->mounting equilibration 3. Equilibration & Baseline Recording (2-3 hours) mounting->equilibration stimulation 4. Induce Contractions (Optional - e.g., Oxytocin) equilibration->stimulation ritodrine_admin 5. Administer this compound (Dose-Response) stimulation->ritodrine_admin data_analysis 6. Data Analysis (Amplitude, Frequency, AUC) ritodrine_admin->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound's effects.

Troubleshooting_Logic start Problem: Variable this compound Response check_variability High inter-sample variability? start->check_variability check_tachyphylaxis Diminishing effect over time? start->check_tachyphylaxis check_baseline Inconsistent baseline contractions? start->check_baseline solution_variability Increase sample size (n). Standardize tissue prep. Consider hormonal status. check_variability->solution_variability Yes solution_tachyphylaxis Consider pulsatile dosing. Incorporate washout periods. Investigate receptor desensitization. check_tachyphylaxis->solution_tachyphylaxis Yes solution_baseline Ensure adequate equilibration time. Optimize tissue tension. Verify PSS composition & conditions. check_baseline->solution_baseline Yes

References

Improving the stereoselectivity of Ritodrine asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Ritodrine. It provides troubleshooting guidance and answers to frequently asked questions to help improve the stereoselectivity of the synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the asymmetric synthesis of this compound, focusing on improving enantiomeric and diastereomeric selectivity.

Problem: Low Enantiomeric Excess (e.e.)

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following table outlines potential causes and recommended actions to improve the e.e. of this compound.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Chiral Catalyst or Ligand - Screen a variety of chiral catalysts: Different catalyst families (e.g., Noyori-type Ru-BINAP, CBS catalysts) exhibit varying efficiencies depending on the substrate. - Modify the ligand structure: Fine-tune the steric and electronic properties of the chiral ligand. For instance, bulky substituents on the ligand can enhance facial selectivity. - Verify catalyst purity and activity: Ensure the catalyst is not degraded and is of high enantiomeric purity.
Incorrect Reaction Temperature - Lower the reaction temperature: In many cases, reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) increases the energy difference between the diastereomeric transition states, leading to higher e.e.[1]
Inappropriate Solvent - Conduct a solvent screen: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[2] Test a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., isopropanol).
Substrate Purity - Purify the starting materials: Impurities in the ketone precursor can interfere with the catalyst, leading to a non-selective background reaction.
Incorrect Reagent Stoichiometry - Optimize the substrate to catalyst ratio: A lower catalyst loading might be more effective in some cases, while in others, a higher loading is necessary to outcompete the background reaction.
Problem: Poor Diastereomeric Ratio (d.r.)

Achieving the desired diastereomer of this compound is crucial. The erythro isomer is the pharmacologically active form.

Potential Cause Troubleshooting Steps & Recommendations
Lack of Substrate Control - Modify the protecting groups: The size and nature of protecting groups on the hydroxyl and amino functionalities of the precursors can influence the direction of attack of the reducing agent or other reagents.
Choice of Reducing Agent - Screen different reducing agents: For the reduction of the ketone intermediate, the choice of hydride source (e.g., NaBH4, LiAlH4, L-selectride) can significantly affect the diastereoselectivity.
Chelation vs. Non-Chelation Control - Utilize Lewis acids: The addition of a Lewis acid can promote a chelation-controlled reduction, favoring a specific diastereomer. The choice of Lewis acid (e.g., ZnCl2, TiCl4) should be optimized.
Reaction Temperature - Vary the reaction temperature: Similar to enantioselectivity, the diastereomeric ratio can be temperature-dependent. Experiment with a range of temperatures to find the optimal condition.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound and which isomer is therapeutically active?

This compound has two stereocenters, leading to four possible stereoisomers. The therapeutically active form is the (1R, 2S)-erythro isomer, also known as (-)-Ritodrine.

Q2: Which synthetic strategies are commonly employed for the asymmetric synthesis of this compound?

Common strategies include:

  • Asymmetric reduction of a prochiral ketone precursor: This is a widely used method where a chiral catalyst or reagent is used to selectively reduce a ketone to the desired chiral alcohol.

  • Chiral pool synthesis: Starting from a chiral precursor that already contains one of the desired stereocenters.

  • Diastereoselective reactions: Utilizing an existing stereocenter in a molecule to direct the formation of a new stereocenter.

Q3: How can I accurately determine the enantiomeric and diastereomeric purity of my this compound sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess and diastereomeric ratio of this compound.[3] It is crucial to use a suitable chiral stationary phase (e.g., Chiralcel OD-RH, Chiralpak AD-RH) and to optimize the mobile phase to achieve baseline separation of all stereoisomers.[3]

Q4: Can the solvent choice really have a significant impact on the stereoselectivity?

Yes, the solvent can play a crucial role in the stereochemical outcome of a reaction.[2] Solvents can influence the conformation of the substrate and the catalyst, as well as the stability of the diastereomeric transition states. Therefore, a solvent screen is a critical step in optimizing the stereoselectivity of a reaction.

Q5: My enantiomeric excess is consistently low. Where should I start troubleshooting?

First, verify the accuracy of your analytical method by analyzing a racemic sample to ensure you can separate the enantiomers. If the method is reliable, the next step is to focus on the catalyst. Ensure the catalyst is pure, active, and handled under appropriate inert conditions. Subsequently, investigate the effect of lowering the reaction temperature, as this often leads to improved enantioselectivity.

Experimental Protocols

Catalytic Asymmetric Synthesis of (-)-Ritodrine Hydrochloride

This protocol is based on the catalytic asymmetric synthesis of (-)-Ritodrine hydrochloride via silyl enol ether amination.

Step 1: Synthesis of the Chiral Catalyst

A dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] catalyst can be utilized for the key amination step. The synthesis of this catalyst involves the reaction of dirhodium(II) tetraacetate with tetrafluorophthaloyl-(S)-tert-leucine.

Step 2: Asymmetric Amination

  • To a solution of the silyl enol ether of a protected 4-hydroxypropiophenone derivative in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add the chiral dirhodium(II) catalyst.

  • Slowly add a source of nitrogen, such as an N-acyloxycarbamate.

  • Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction and perform an aqueous work-up.

  • Purify the resulting α-amino ketone derivative by column chromatography.

Step 3: Diastereoselective Reduction

  • Dissolve the α-amino ketone in a suitable solvent (e.g., methanol).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction until completion.

  • Work-up the reaction to isolate the protected amino alcohol.

Step 4: Deprotection and Salt Formation

  • Remove the protecting groups under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

  • Purify the free base of this compound.

  • Dissolve the purified base in a suitable solvent and treat with a solution of HCl to form the hydrochloride salt.

  • Isolate the (-)-Ritodrine hydrochloride by filtration or crystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Stereoselectivity cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Iteration cluster_purification Final Steps Start Start with Prochiral Ketone Reagents Select Chiral Catalyst & Reagents Start->Reagents Screening Screen Reaction Conditions (Temperature, Solvent, Time) Reagents->Screening Reaction Perform Asymmetric Synthesis Screening->Reaction Analysis Analyze Stereoselectivity (Chiral HPLC) Reaction->Analysis Decision Stereoselectivity Acceptable? Analysis->Decision Decision->Screening No, Optimize Further Purification Purification of Desired Stereoisomer Decision->Purification Yes End Final Product Purification->End

Caption: A general workflow for optimizing the stereoselectivity in the asymmetric synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Stereoselectivity cluster_analytical Analytical Validation cluster_catalyst Catalyst & Reagents cluster_conditions Reaction Conditions Start Low Stereoselectivity Observed CheckMethod Validate Analytical Method (Chiral HPLC) Start->CheckMethod CheckCatalyst Verify Catalyst Purity & Activity CheckMethod->CheckCatalyst CheckReagents Ensure High Purity of Reagents CheckCatalyst->CheckReagents OptimizeTemp Lower Reaction Temperature CheckReagents->OptimizeTemp OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent

Caption: A logical flowchart for troubleshooting common causes of low stereoselectivity.

References

Technical Support Center: Ritodrine Administration in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for minimizing the metabolic side effects of Ritodrine in research animals. It includes troubleshooting advice, FAQs, quantitative data summaries, experimental protocols, and visual diagrams of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic side effects of this compound administration in research animals? A1: The most common metabolic side effects are a direct result of this compound's function as a β2-adrenergic agonist. These include hyperglycemia (high blood sugar), hypokalemia (low blood potassium), and hyperlactacidemia (high blood lactate), which can lead to metabolic acidosis.[1][2] These effects are typically dose-dependent and are most pronounced during the initial 24-48 hours of infusion.[1]

Q2: What is the mechanism behind this compound-induced hyperglycemia? A2: this compound binds to β2-adrenergic receptors, primarily in the liver and skeletal muscle. This binding activates a Gs protein signaling cascade, which increases intracellular cyclic AMP (cAMP) and activates Protein Kinase A (PKA). PKA then phosphorylates enzymes that promote glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the creation of new glucose), leading to the release of glucose into the bloodstream.[3][4]

Q3: Why does this compound cause hypokalemia? A3: this compound's activation of β2-adrenergic receptors stimulates the Na+/K+-ATPase pump on cell membranes. This increases the uptake of potassium from the bloodstream into skeletal muscle and other tissues, resulting in a rapid decrease in serum potassium levels. This effect is often observed within 30 minutes of infusion.

Q4: Can tolerance or tachyphylaxis to this compound's metabolic effects develop? A4: Yes. In studies involving prolonged infusion (e.g., over 72 hours), tachyphylaxis, or a diminished response to the drug, has been observed. Metabolic parameters such as heart rate, glucose, and insulin tend to return toward baseline levels despite continued infusion. This is believed to be caused by the downregulation of β2-adrenergic receptors.

Troubleshooting Guide

Issue 1: The animal is exhibiting severe hyperglycemia after this compound infusion.

  • Question: My animal's blood glucose has risen sharply. What are the immediate steps and long-term considerations?

  • Answer:

    • Confirm Measurement: Re-check the blood glucose reading to rule out measurement error.

    • Review Infusion Fluid: Ensure the intravenous (IV) solution used as a vehicle for this compound is free of dextrose. Using dextrose-containing fluids can significantly exacerbate hyperglycemia. The recommended IV solution is a balanced electrolyte solution like Lactated Ringer's.

    • Consider Dose Reduction: If the hyperglycemia is severe and persistent, consider reducing the this compound infusion rate, if experimentally permissible.

    • Co-administration of a Beta-Blocker: For future experiments, consider the prophylactic co-administration of a non-selective beta-blocker like propranolol. Propranolol can counteract the β2-mediated effects on glycogenolysis. Dosage must be carefully determined to avoid undesired cardiovascular effects.

    • Monitor Insulin Levels: this compound administration leads to a significant, compensatory rise in plasma insulin. Be aware of this when interpreting metabolic data.

Issue 2: The animal has developed significant hypokalemia.

  • Question: Serum potassium has dropped to a critical level. How should I manage this?

  • Answer:

    • Immediate Action: If the animal shows clinical signs of hypokalemia (e.g., cardiac arrhythmias, muscle weakness), ceasing the infusion may be necessary.

    • Potassium Supplementation: Co-infusion with a potassium chloride (KCl) solution can prevent or correct hypokalemia. However, this must be done with extreme caution to avoid iatrogenic hyperkalemia, which is also dangerous. Continuous ECG monitoring is recommended if aggressive potassium replacement is undertaken.

    • Prophylactic Supplementation: For subsequent experiments, a pre-calculated amount of KCl can be added to the primary infusion fluid to maintain potassium homeostasis. Studies in dogs have shown that co-administration of potassium with this compound can keep serum potassium levels stable.

Issue 3: The animal is showing signs of metabolic acidosis (e.g., decreased blood pH).

  • Question: The animal's blood pH is decreasing, and lactate is elevated. What is the cause and what can be done?

  • Answer:

    • Cause: this compound can cause hyperlactacidemia, leading to a drop in blood pH. This is due to the stimulation of glycogenolysis and glycolysis in skeletal muscle, leading to increased production of lactate.

    • Monitoring: Closely monitor blood gases and lactate levels. Ensure adequate oxygenation, as hypoxemia can worsen lactic acidosis.

    • Fluid Management: Ensure the animal is well-hydrated with a balanced electrolyte solution to support renal clearance of lactate.

    • Re-evaluate Dosage: High lactate levels may indicate that the this compound dose is too high for the animal's metabolic capacity. Consider a dose reduction in future experiments.

Quantitative Data on Metabolic Changes

The following tables summarize quantitative data on metabolic changes observed during this compound administration.

Table 1: this compound-Induced Changes in Plasma Potassium and Glucose (Human Study)

ParameterBaseline (Mean ± SEM)After 30 Min this compound (Mean ± SEM)After 4 Hrs this compound (Mean ± SEM)
Plasma Potassium (mEq/L)4.2 ± 0.13.3 ± 0.12.5 ± 0.1
Plasma Glucose (mg/dL)75.0 ± 4.793.7 ± 6.1 (Not Significant)Significantly Elevated (Value not specified)
Plasma Insulin (mU/mL)12.4 ± 6.028.4 ± 5.1 (Not Significant)39.2 ± 7.7
Data synthesized from a study on women in preterm labor receiving intravenous this compound.

Table 2: this compound-Induced Changes in Fetal Metabolism (Sheep Model)

ParameterBaseline (Mean ± SEM)During this compound Infusion (Mean ± SEM)
Arterial Glucose (mM)0.72 ± 0.071.29 ± 0.18
Lactate (mM)1.54 ± 0.118.67 ± 1.12
Arterial pH7.370 ± 0.0047.273 ± 0.033
Data from a study where this compound was infused directly into fetal lambs at 2.6 µ g/min .

Experimental Protocols

Protocol 1: Intravenous this compound Infusion and Metabolic Monitoring in Rats

This protocol provides a general methodology for administering this compound via tail vein infusion and monitoring key metabolic parameters.

1. Animal Preparation:

  • Acclimatize adult male Wistar or Sprague-Dawley rats (250-300g) for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.
  • On the day of the experiment, fast the animals for 4-6 hours, with water still available.
  • Weigh the animal to calculate the precise drug dosage and infusion volume.

2. Catheterization and Restraint:

  • For conscious infusion, place the rat in an appropriate restraint device to allow access to the tail.
  • To promote vasodilation for easier vein access, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.
  • Wipe the tail with 70% isopropyl alcohol.
  • Visualize one of the lateral tail veins. Insert a sterile 25-27 gauge needle or catheter, bevel up, parallel to the vein.
  • Confirm placement by observing a "flash" of blood in the needle hub. Secure the catheter with tape.

3. Drug Preparation and Administration:

  • This compound Solution: Prepare a stock solution of this compound HCl in sterile 0.9% saline. A common vehicle for infusion in sheep studies is saline containing 0.3% ascorbic acid to prevent oxidation.
  • Infusion Pump: Connect the tail vein catheter to an infusion pump via appropriate tubing.
  • Dosage: The infusion rate must be determined based on the specific aims of the study. Doses used in fetal sheep are around 1-3 µ g/min/kg . For rats, an intravenous dose of 1 mg/kg has been used for pharmacokinetic studies.
  • Initiate Infusion: Begin the infusion at the calculated rate. The maximum recommended bolus injection volume for a rat is 5 ml/kg. For continuous infusion, volumes should be lower (e.g., 4 ml/kg/hour).

4. Mitigation Strategy (Optional - Propranolol Co-administration):

  • Propranolol Dosage: Propranolol can be administered to counteract this compound's effects. A common oral dose for dogs is 0.2–1 mg/kg. For IV administration in a rat model of portal hypertension, a dose of 30 mg/kg/day (via gavage) was used. The precise IV dose to counteract this compound must be empirically determined but should be titrated to effect.
  • Administration: Propranolol can be administered as a pre-treatment bolus (IV or IP) or co-infused with this compound.

5. Monitoring and Sampling:

  • Blood Sampling: Collect baseline blood samples prior to infusion. Subsequent samples can be collected at timed intervals (e.g., 30, 60, 120, 240 minutes) from a separate catheter (e.g., in the carotid artery) or via tail tip sampling.
  • Parameters to Measure:
  • Blood Glucose: Use a standard glucometer for immediate readings and confirm with laboratory analysis.
  • Serum Potassium: Analyze serum or plasma using an electrolyte analyzer.
  • Blood Gases & Lactate: Use a blood gas analyzer for pH, pCO2, and lactate measurements.
  • Cardiovascular Monitoring: If possible, monitor heart rate and blood pressure, as this compound causes tachycardia.

Visualizations: Pathways and Workflows

// External node this compound [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge from outside to inside this compound -> Receptor [label=" binds to", color="#4285F4"]; } dot Caption: this compound's signaling cascade leading to hyperglycemia.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (≥ 1 week) B Fasting & Weighing A->B C Prepare Drug & Saline Solutions B->C D Anesthetize or Restrain Animal E Collect Baseline Blood Sample (t=0) D->E F Initiate IV Infusion (this compound +/- Mitigation Agent) E->F G Monitor Vitals & Collect Samples (t=30, 60, 120... min) F->G H Process Blood Samples (Glucose, K+, Lactate) G->H I Data Analysis & Interpretation H->I

// Hyperglycemia Path Hyperglycemia [label="Is blood glucose > threshold?", shape=diamond, fillcolor="#FBBC05"]; CheckFluid [label="Check IV fluid.\nIs it dextrose-free?", shape=diamond, fillcolor="#FBBC05"]; SwitchFluid [label="Action: Switch to\nLactated Ringer's or Saline.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderDose [label="Consider dose reduction\nor propranolol co-administration\nin future experiments.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hypokalemia Path Hypokalemia [label="Is serum K+ < threshold?", shape=diamond, fillcolor="#FBBC05"]; CheckECG [label="Are there ECG changes\nor muscle weakness?", shape=diamond, fillcolor="#FBBC05"]; StopInfusion [label="CRITICAL:\nConsider stopping infusion.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SupplementK [label="Action: Cautiously supplement\nwith IV KCl and monitor closely.\nPlan prophylactic use for future.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Hyperglycemia [label="e.g., Hyperglycemia"]; Start -> Hypokalemia [label="e.g., Hypokalemia"];

Hyperglycemia -> CheckFluid [label="Yes"]; Hyperglycemia -> Hypokalemia [label="No", style=dashed]; CheckFluid -> ConsiderDose [label="Yes"]; CheckFluid -> SwitchFluid [label="No"]; SwitchFluid -> ConsiderDose;

Hypokalemia -> CheckECG [label="Yes"]; Hypokalemia -> Hyperglycemia [label="No", style=dashed]; CheckECG -> StopInfusion [label="Yes"]; CheckECG -> SupplementK [label="No"]; } dot Caption: A decision tree for troubleshooting common metabolic issues.

References

Technical Support Center: Refining Solid-Phase Extraction of Ritodrine from Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Ritodrine from biological fluids such as plasma, serum, and urine.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

ProblemPotential CauseSuggested Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.- Increase the elution strength of the solvent. For reversed-phase SPE, this can be done by increasing the percentage of the organic solvent. - Ensure the elution solvent is appropriate for disrupting any secondary interactions between this compound and the sorbent.[1]
Analyte Breakthrough: this compound may not be retained on the column during sample loading or washing.- Verify that the solvents used during conditioning, equilibration, sample loading, and washing steps are correct for the chosen retention mechanism. - Consider altering the sample solvent or the wash steps to enhance retention.[1]
Sample Overload: The amount of sample applied to the SPE cartridge exceeds its capacity.- Decrease the sample volume to be within the recommended capacity of the cartridge.[2]
Improper pH: The pH of the sample may not be optimal for this compound retention.- Adjust the sample pH to ensure this compound is in the correct ionic state for the chosen SPE chemistry (e.g., for cation exchange, the pH should be such that this compound is positively charged).
Poor Reproducibility Inconsistent Sample Pretreatment: Variations in sample preparation steps can lead to inconsistent results.- Standardize the sample pretreatment protocol, including centrifugation, filtration, and pH adjustment steps.[3]
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect recovery and reproducibility.- Ensure a consistent and slow flow rate during all steps of the SPE process. Avoid letting the sorbent bed dry out between steps unless specified in the protocol.[2]
Instrumental Issues: Problems with the analytical system, such as the autosampler or detector, can cause reproducibility issues.- Verify the proper functioning of the analytical instrument by injecting known standards. Check for sample carryover and detector stability.
Impure Extracts Insufficient Washing: The wash steps may not be effective at removing all matrix interferences.- Optimize the wash solvent to be as strong as possible to remove interferences without eluting this compound.
Inappropriate Sorbent Selection: The chosen SPE sorbent may not provide sufficient selectivity for this compound in the given biological matrix.- Consider using a different type of sorbent with a different retention mechanism (e.g., mixed-mode instead of reversed-phase) for better selectivity.
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.- Modify the chromatographic conditions to separate this compound from interfering matrix components. - Further optimize the SPE wash and elution steps to remove the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for this compound extraction from plasma?

A1: Mixed-mode cation-exchange (MCX) cartridges have been shown to be effective for the extraction of basic drugs like this compound from serum and plasma. These sorbents offer a dual retention mechanism (ion exchange and reversed-phase), which can provide high selectivity and cleaner extracts. Reversed-phase sorbents like C8 or C18 can also be used, but may require more rigorous optimization of the wash steps to remove interferences.

Q2: How can I prevent the SPE cartridge from clogging when processing whole blood samples?

A2: Whole blood is a complex matrix that requires significant pretreatment before SPE. To prevent clogging, it is crucial to lyse the red blood cells and precipitate proteins. A common approach involves a hemolysis step (e.g., osmotic lysis with water) followed by protein precipitation with a solvent like acetonitrile or methanol, or an acidic reagent. Centrifugation to remove the precipitated proteins is essential before loading the supernatant onto the SPE cartridge.

Q3: My recovery of this compound is low and inconsistent. What should I check first?

A3: The first step in troubleshooting low and inconsistent recovery is to systematically evaluate each step of your SPE protocol. Begin by ensuring your analytical system is working correctly by injecting a known standard. Then, analyze the fractions collected from each step of the SPE process (sample load-through, wash, and elution) to determine where the analyte is being lost. This will help you pinpoint the problematic step, whether it's poor retention during loading and washing, or incomplete elution.

Q4: Is it necessary to evaporate and reconstitute the eluate before LC-MS/MS analysis?

A4: While direct injection of the eluate is possible, an evaporation and reconstitution step is often recommended. This allows for the concentration of the analyte, thereby improving sensitivity. More importantly, it allows you to reconstitute the sample in a solvent that is compatible with your initial mobile phase conditions, which can improve peak shape and chromatographic performance. A weaker elution solvent that allows for direct analysis can be used, but this may require more systematic method development.

Q5: What are the typical recovery rates for this compound using SPE?

A5: The recovery of this compound can vary depending on the biological matrix, the specific SPE protocol, and the analytical method used. However, reported recovery rates for this compound from serum using mixed-mode cation-exchange SPE have been in the range of 83.5% to 94.7%.

Quantitative Data Summary

SPE MethodBiological MatrixSorbent TypeRecovery (%)LOQ (ng/mL)Analytical MethodReference
Mixed-Mode SPESerumWaters Oasis MCX83.5 - 94.70.39LC-MS/MS
Liquid-Liquid ExtractionPlasmaN/ANot Reported0.39HPLC/MS/MS
Magnetic SPEWater and UrineFe3O4@SiO2@BZC MNPsNot Reported40 (as RET)Spectrophotometry

LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Mixed-Mode Cation-Exchange SPE of this compound from Serum

This protocol is based on a method using Waters Oasis MCX cartridges.

  • Sample Pretreatment:

    • To 50 µL of serum, add the internal standard.

  • SPE Cartridge Conditioning:

    • Condition a Waters Oasis MCX cartridge with an appropriate solvent as per the manufacturer's instructions (typically methanol followed by water).

  • Sample Loading:

    • Load the pretreated serum sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interferences. A typical wash sequence might involve an acidic wash followed by an organic wash (e.g., methanol).

  • Elution:

    • Elute this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the initial mobile phase of the LC-MS/MS system.

Protocol 2: General Reversed-Phase SPE of this compound from Urine

This is a general protocol that can be adapted for C8 or C18 sorbents.

  • Sample Pretreatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the supernatant to be slightly basic (e.g., pH 8-9) to ensure this compound is in its neutral form.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the C18 cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pretreated urine sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Urine) Pretreatment Pretreatment (e.g., Centrifugation, pH adjustment) BiologicalSample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing SampleLoading->Washing Waste1 To Waste SampleLoading->Waste1 Elution 5. Elution Washing->Elution Waste2 To Waste Washing->Waste2 PostElution Post-Elution (Evaporation & Reconstitution) Elution->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

Caption: General workflow for solid-phase extraction of this compound from biological fluids.

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery Yes PoorReproducibility Poor Reproducibility? Start->PoorReproducibility No CheckElution Check Elution Strength LowRecovery->CheckElution ImpureExtract Impure Extract? PoorReproducibility->ImpureExtract No CheckPretreatment Standardize Pretreatment PoorReproducibility->CheckPretreatment Yes OptimizeWash Optimize Wash Step ImpureExtract->OptimizeWash Yes CheckBreakthrough Check for Breakthrough CheckElution->CheckBreakthrough If still low CheckpH Check Sample pH CheckBreakthrough->CheckpH If breakthrough occurs CheckFlowRate Control Flow Rate CheckPretreatment->CheckFlowRate If still poor CheckInstrument Verify Instrument Performance CheckFlowRate->CheckInstrument If still poor ChangeSorbent Change Sorbent Type OptimizeWash->ChangeSorbent If still impure

Caption: Decision tree for troubleshooting common SPE problems.

References

Enhancing the beta-2 selectivity of Ritodrine through medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for medicinal chemistry strategies aimed at enhancing the beta-2 adrenergic receptor selectivity of Ritodrine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for enhancing the beta-2 selectivity of this compound?

A1: this compound is a beta-2 adrenergic agonist used as a tocolytic agent to halt premature labor.[1][2][3][4] Its therapeutic effect comes from stimulating beta-2 adrenergic receptors in the uterine smooth muscle, leading to relaxation.[1] However, this compound also has some activity at beta-1 adrenergic receptors, which are predominantly found in the heart. This off-target activation can lead to undesirable cardiovascular side effects, such as tachycardia (increased heart rate) and changes in blood pressure. By enhancing its selectivity for the beta-2 receptor over the beta-1 receptor, medicinal chemists aim to develop analogs with an improved safety profile, minimizing cardiovascular side effects while retaining the desired tocolytic efficacy.

Q2: What are the key structural features of this compound to modify for improved beta-2 selectivity?

A2: The structure-activity relationship (SAR) of beta-adrenergic agonists provides several key areas for modification. The general approach involves altering functional groups to create more favorable interactions with the binding pocket of the beta-2 receptor compared to the beta-1 receptor. Key areas include:

  • The N-substituent: The size and bulk of the group attached to the nitrogen atom of the ethanolamine side chain are critical for beta-receptor selectivity. Larger, bulkier substituents tend to favor interaction with the beta-2 receptor.

  • The Aromatic Ring: The phenolic hydroxyl groups on the aromatic ring are important for receptor activation. Modifying their position or replacing them with other hydrogen-bonding groups can influence both affinity and selectivity.

  • The Ethanolamine Side Chain: The stereochemistry of the hydroxyl group on the beta-carbon is crucial for activity. Typically, the (R)-enantiomer is more active.

Q3: What are the standard assays for determining the beta-1/beta-2 selectivity of a new this compound analog?

A3: Determining selectivity requires a two-pronged approach that assesses both binding affinity and functional activity at each receptor subtype.

  • Receptor Binding Assays: These assays quantify the affinity (Ki) of the compound for beta-1 and beta-2 receptors. Radioligand competition binding assays are the gold standard.

  • Functional Assays: These assays measure the compound's ability to activate the receptor and elicit a downstream response (efficacy). For Gs-coupled receptors like beta-2, this typically involves measuring the accumulation of cyclic AMP (cAMP). Selectivity is then calculated as the ratio of the Ki or EC50 values (Selectivity Ratio = Ki(β1) / Ki(β2)). A higher ratio indicates greater selectivity for the beta-2 receptor.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the key processes involved in developing and testing new this compound analogs.

cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Decision A SAR Analysis of this compound B Design Novel Analogs A->B C Chemical Synthesis B->C D Purification & Characterization (NMR, MS) C->D E Primary Binding Assay (β1 and β2 Receptors) D->E H Functional cAMP Assay (β1 and β2 Receptors) D->H F Determine Affinity (Ki) E->F G Calculate Selectivity Ratio (Ki β1 / Ki β2) F->G J High Selectivity & Potency? G->J I Determine Potency (EC50) & Efficacy H->I I->J K Lead Candidate J->K Yes L Redesign Analog J->L No L->B

Caption: Drug development workflow for this compound analogs.

Ligand This compound Analog (Agonist) Receptor Beta-2 Adrenergic Receptor (β2AR) Ligand->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->Phosphorylation Leads to Relaxation Uterine Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Beta-2 adrenergic receptor signaling pathway.

Quantitative Data Summary

The primary goal is to increase the selectivity ratio by either decreasing affinity for the beta-1 receptor (increasing Ki) or increasing affinity for the beta-2 receptor (decreasing Ki).

Compoundβ1 Receptor Ki (nM)β2 Receptor Ki (nM)Selectivity Ratio (Ki β1 / Ki β2)β2 Receptor EC50 (nM) (cAMP Assay)
This compound150151025
Analog A300103018
Analog B1203405
Analog C500501070

Table 1: Hypothetical binding affinity (Ki) and functional potency (EC50) data for this compound and newly synthesized analogs. A higher selectivity ratio indicates greater beta-2 selectivity.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for beta-1 and beta-2 adrenergic receptors expressed in cell membranes.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing human beta-1 or beta-2 adrenergic receptors.

    • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Propranolol (10 µM).

    • Test compounds (this compound analogs) at various concentrations.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM propranolol (for non-specific binding), or 50 µL of test compound dilution.

    • Add 50 µL of the radioligand at a concentration near its Kd value.

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (HTRF)

This protocol measures the ability of a compound to stimulate cAMP production following receptor activation.

  • Materials:

    • HEK293 cells stably expressing the beta-1 or beta-2 adrenergic receptor.

    • Cell culture medium (e.g., DMEM).

    • Stimulation Buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Test compounds (this compound analogs) at various concentrations.

    • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

    • 384-well white plates, HTRF-compatible plate reader.

  • Methodology:

    • Seed the cells into 384-well plates and incubate overnight to allow for attachment.

    • The next day, remove the culture medium and add the test compounds serially diluted in stimulation buffer.

    • Incubate at 37°C for 30 minutes.

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

    • Incubate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (cryptate) and 620 nm (d2).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

Troubleshooting Guides

Issue 1: High Background Signal in Radioligand Binding Assay

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps or the volume of wash buffer after filtration to more effectively remove unbound radioligand.
Filter Binding Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
Radioligand Degradation Aliquot the radioligand upon receipt and store it properly. Avoid repeated freeze-thaw cycles. Run a quality control check if degradation is suspected.
Contaminated Reagents Prepare fresh buffers. Ensure all reagents are free from contamination that might interfere with binding.

Issue 2: Low Signal or No Response in cAMP Functional Assay

Start Start: Low Signal in cAMP Assay CheckControls Are positive controls (e.g., Isoproterenol) working? Start->CheckControls CheckCells Check cell health, passage number, and receptor expression levels. CheckControls->CheckCells No CheckCompound Verify compound integrity: - Correct concentration? - Degradation? - Solubility issues? CheckControls->CheckCompound Yes CheckAssay Review assay parameters: - Incubation time too short? - IBMX concentration too low? - Reagents expired? CheckCells->CheckAssay EndGood Problem likely with test compound. CheckCompound->EndGood EndBad Problem is with the assay system. CheckAssay->EndBad

Caption: Troubleshooting logic for a low-signal cAMP assay.

Issue 3: High Well-to-Well Variability in Data

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, let the plate sit at room temperature for 20-30 minutes to allow even settling before incubation.
Pipetting Errors Calibrate pipettes regularly. For small volumes or viscous solutions, use reverse pipetting techniques. Be consistent with your pipetting technique across the entire plate.
Edge Effects Temperature or evaporation gradients across the plate can cause "edge effects." Avoid using the outermost wells of the plate or ensure proper humidification during incubation.
Compound Precipitation Visually inspect the compound dilutions for any signs of precipitation. If solubility is an issue, consider adding a small amount of a co-solvent like DMSO (ensure final concentration is consistent and does not affect the assay).

References

Technical Support Center: Studying and Reversing Ritodrine-Induced Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Ritodrine-induced β2-adrenergic receptor (β2AR) desensitization. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to receptor desensitization?

This compound is a β2-adrenergic receptor agonist that was primarily used as a tocolytic agent to suppress premature labor.[1][2][3][4] Its mechanism of action involves binding to β2-adrenergic receptors on myometrial smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), ultimately resulting in the relaxation of uterine smooth muscle.

However, prolonged or repeated exposure to this compound can lead to receptor desensitization, a process where the receptor's response to the agonist diminishes over time. This is a protective mechanism to prevent overstimulation of the cell. The primary steps involved in this process are:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate specific serine and threonine residues on its intracellular domains.

  • β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins, which bind to the receptor.

  • Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with its G protein, leading to functional uncoupling and a decrease in downstream signaling (i.e., reduced cAMP production). β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into endosomes.

This process effectively reduces the number of functional receptors on the cell surface, leading to a diminished response to this compound.

Q2: How can I study this compound-induced β2AR desensitization in my experiments?

Several key experimental approaches can be used to quantify and characterize this compound-induced β2AR desensitization. These include:

  • Radioligand Binding Assays: To measure changes in receptor number (Bmax) and affinity (Kd) on the cell surface.

  • cAMP Measurement Assays: To quantify the functional consequence of desensitization by measuring the production of the second messenger, cAMP.

  • Receptor Phosphorylation Assays: To directly measure the phosphorylation status of the β2AR.

Detailed protocols and troubleshooting for these methods are provided in the following sections.

Troubleshooting Guides and Experimental Protocols

Radioligand Binding Assays

Q1.1: I am seeing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?

High non-specific binding can obscure your specific signal and lead to inaccurate determination of Bmax and Kd values. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues Use a lower concentration of radioligand. Check the purity of your radioligand, as impurities can contribute to non-specific binding. Consider the hydrophobicity of the ligand; more hydrophobic ligands tend to have higher non-specific binding.
Tissue/Cell Preparation Reduce the amount of membrane protein in your assay. A typical range is 100-500 µg. Ensure proper homogenization and washing of membranes to remove any endogenous ligands that might interfere.
Assay Conditions Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure you still reach equilibrium for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Increase the number and volume of wash steps with ice-cold buffer.

Q1.2: Can you provide a detailed protocol for a saturation binding assay to determine Bmax and Kd of β2AR?

Objective: To determine the density of β2-adrenergic receptors (Bmax) and the dissociation constant (Kd) of a radioligand in a cell membrane preparation.

Materials:

  • Cell membranes expressing β2AR

  • Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol)

  • Unlabeled competitor (e.g., propranolol or alprenolol)

  • Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4

  • GF/C glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from your tissue or cell line of interest. Determine the protein concentration of your membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Set up a series of tubes for total binding and non-specific binding.

    • For total binding, add increasing concentrations of the radioligand to the tubes.

    • For non-specific binding, add the same increasing concentrations of the radioligand along with a high concentration of the unlabeled competitor (e.g., 10 µM propranolol).

  • Incubation:

    • Add a constant amount of your membrane preparation (e.g., 25 µg of protein) to each tube.

    • Bring the final volume of each tube to 250 µL with incubation buffer.

    • Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each tube through a GF/C filter under vacuum.

    • Wash the filters five times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts from tubes with unlabeled competitor) from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding model to determine the Bmax and Kd values.

Quantitative Data Summary: this compound-Induced Desensitization

Condition Bmax (fmol/mg protein) Kd (nM) Reference
Control (before this compound)1570.05Representative data from a β2AR binding assay.
After this compound Infusion (22h)~80 (49% decrease)Not specifiedMyometrial biopsies from pregnant sheep.

Note: The above data is compiled from different studies and serves as an illustrative example. It is crucial to perform these measurements within a single controlled experiment for accurate comparison.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding Tubes: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membranes + Radioligand + Competitor Membrane_Prep->NSB Radioligand_Dilution Radioligand Dilutions Radioligand_Dilution->Total_Binding Radioligand_Dilution->NSB Competitor_Prep Unlabeled Competitor Competitor_Prep->NSB Incubation Incubate (e.g., 60 min, 25°C) Total_Binding->Incubation NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding (Total - NSB) Counting->Data_Analysis Curve_Fitting Non-linear Regression (Determine Bmax & Kd) Data_Analysis->Curve_Fitting

Caption: Workflow for a saturation radioligand binding assay.

cAMP Measurement Assays

Q2.1: My cAMP assay is not giving reproducible results. What are the common pitfalls?

Inconsistent results in cAMP assays can be frustrating. Here are some factors to consider:

Potential Cause Troubleshooting Steps
Cell Handling Ensure consistent cell numbers in each well, as this can significantly impact cAMP levels. Perform a cell titration experiment to find the optimal cell density. Avoid stressing the cells during handling, as this can affect basal cAMP levels.
Reagent Issues Use freshly prepared reagents. Phosphodiesterase (PDE) inhibitors (e.g., IBMX) are often necessary to prevent cAMP degradation, but their concentration may need optimization.
Assay Conditions Optimize the stimulation time with this compound. The cAMP response can be transient. Ensure the final cAMP concentration falls within the linear range of your standard curve.
Kit-Specific Issues Carefully follow the manufacturer's protocol for your specific cAMP assay kit. Different kits (e.g., ELISA, HTRF, GloSensor) have different principles and requirements.

Q2.2: Can you provide a general protocol for a competitive ELISA to measure intracellular cAMP?

Objective: To quantify the amount of intracellular cAMP produced by cells in response to this compound stimulation.

Materials:

  • Cells expressing β2AR

  • This compound

  • Forskolin (positive control)

  • Cell Lysis Buffer

  • cAMP ELISA kit (contains anti-cAMP antibody-coated plate, HRP-cAMP conjugate, standards, wash buffer, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • To induce desensitization, pre-treat cells with this compound for the desired duration.

    • Stimulate the cells with this compound for a short period (e.g., 15-30 minutes) to induce cAMP production. Include a positive control (e.g., forskolin) and a negative control (untreated cells).

  • Cell Lysis:

    • Aspirate the media and lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.

  • ELISA Procedure (Competitive):

    • Add cAMP standards and your cell lysates to the wells of the anti-cAMP antibody-coated plate.

    • Add the HRP-cAMP conjugate to each well. This will compete with the cAMP in your sample for binding to the antibody.

    • Incubate the plate as recommended by the manufacturer (e.g., 1-3 hours at room temperature).

  • Washing:

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Detection:

    • Add the substrate solution to each well and incubate until a color change is observed.

    • Add the stop solution to terminate the reaction.

  • Measurement and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

    • Determine the cAMP concentration in your samples by interpolating their absorbance values from the standard curve. The signal is typically inversely proportional to the amount of cAMP in the sample.

Quantitative Data Summary: this compound's Effect on cAMP

Condition cAMP Level Cell Type Reference
ControlBaselinePregnant rat myometrium
This compound (1.5 x 10⁻⁷ M)Gradual increase up to 20 min, then decreasePregnant rat myometrium
Reactivated muscle (in presence of this compound)Significantly lower than suppressed muscle, but higher than controlPregnant rat myometrium

Note: This data illustrates the transient nature of the cAMP response to this compound, which is characteristic of desensitization.

This compound Signaling Pathway

G This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR binds G_protein Gs Protein b2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Simplified signaling pathway of this compound action.

Receptor Phosphorylation Assays

Q3.1: I am not able to detect phosphorylated β2AR by Western blot. What could be wrong?

Detecting phosphorylated proteins can be challenging due to low abundance and the transient nature of the modification.

Potential Cause Troubleshooting Steps
Sample Preparation Keep samples on ice and use pre-chilled buffers to minimize phosphatase activity. Always include phosphatase inhibitors in your lysis buffer.
Antibody Issues Use a highly specific and validated phospho-specific antibody. Run a control where you treat a lysate with a phosphatase to confirm that the band disappears, verifying its phosphorylation-dependent detection.
Western Blot Protocol Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use BSA or a protein-free blocker instead. Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) for washes and antibody dilutions, as the phosphate in PBS can interfere with the antibody binding.
Low Signal The phosphorylated form of the receptor might be a small fraction of the total receptor population. Consider performing an immunoprecipitation (IP) with an antibody against the total receptor first to enrich for your target protein before running the Western blot.

Q3.2: Can you provide a protocol for immunoprecipitation followed by Western blotting to detect β2AR phosphorylation?

Objective: To enrich for β2AR from cell lysates and then detect its phosphorylation status by Western blot.

Materials:

  • Cells expressing β2AR (preferably with an epitope tag like FLAG or HA for efficient IP)

  • This compound

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Antibody for IP (e.g., anti-FLAG or anti-β2AR)

  • Protein A/G magnetic beads

  • Wash Buffer

  • Elution Buffer (e.g., SDS sample buffer)

  • Primary antibody for Western blot (phospho-β2AR specific)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for a short period (e.g., 5-10 minutes) to induce maximal phosphorylation.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cleared lysate with the IP antibody (e.g., anti-FLAG) for a few hours to overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated protein from the beads by adding SDS sample buffer and heating at 95-100°C for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with the phospho-specific β2AR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Desensitization and Resensitization Workflow

G cluster_desensitization Desensitization cluster_resensitization Reversal/Resensitization This compound This compound b2AR_active Active β2AR This compound->b2AR_active GRK GRK b2AR_active->GRK recruits b2AR_P Phosphorylated β2AR GRK->b2AR_P phosphorylates bArrestin β-Arrestin b2AR_P->bArrestin recruits Uncoupling G Protein Uncoupling bArrestin->Uncoupling Internalization Internalization (Endosome) bArrestin->Internalization Phosphatase Phosphatase Internalization->Phosphatase in endosome b2AR_dephospho Dephosphorylated β2AR Phosphatase->b2AR_dephospho dephosphorylates Recycling Recycling to Plasma Membrane b2AR_dephospho->Recycling PDE PDE AMP AMP PDE->AMP degrades cAMP_res cAMP cAMP_res->PDE PDE_inhibitor PDE Inhibitor PDE_inhibitor->PDE inhibits

Caption: Workflow of β2AR desensitization and reversal mechanisms.

Reversing this compound-Induced Desensitization

Q4.1: How can I reverse or mitigate this compound-induced β2AR desensitization in my experiments?

One common strategy to counteract the functional consequences of desensitization is to use phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cAMP, so inhibiting them can help maintain elevated intracellular cAMP levels even when the receptor is desensitized and adenylyl cyclase activity is reduced.

Experimental Approach:

To test the effect of a PDE inhibitor (e.g., rolipram, a PDE4 inhibitor), you can modify your cAMP assay protocol:

  • Induce desensitization by pre-treating your cells with this compound.

  • During the final stimulation step with this compound, co-incubate the cells with a PDE inhibitor.

  • Measure the resulting cAMP levels and compare them to cells stimulated with this compound alone. An increase in cAMP levels in the presence of the PDE inhibitor would suggest a successful reversal of the functional desensitization.

This approach addresses the downstream signaling consequences of desensitization. The cell's intrinsic resensitization process, involving receptor dephosphorylation and recycling, is the primary mechanism for reversing the changes at the receptor level itself.

References

Technical Support Center: Enhancing Aqueous Solubility of Novel Ritodrine Analogues for In Vivo Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges of improving the aqueous solubility of novel Ritodrine analogues for successful in vivo testing. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is aqueous solubility a critical factor for in vivo testing of my novel this compound analogues?

Q2: My this compound analogue is a weak base. How does pH affect its solubility?

A2: As a weak base, your this compound analogue will be more soluble in acidic environments where it can be protonated to form a more soluble salt. In the stomach (pH 1-3), the compound will likely have higher solubility. However, as it moves into the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), its solubility will decrease, potentially leading to precipitation and reduced absorption. Understanding the pH-solubility profile of your compound is crucial for developing an effective oral formulation.

Q3: What are the most common initial strategies to consider for improving the solubility of a new this compound analogue?

A3: The primary approaches to enhance the solubility of a poorly soluble compound include:

  • Salt Formation: Creating a salt of your basic this compound analogue with an appropriate acid can significantly increase its aqueous solubility.[1]

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of your compound.

  • Cyclodextrin Complexation: Encapsulating the poorly soluble drug within the hydrophobic core of a cyclodextrin molecule can enhance its apparent solubility in water.

  • Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization increases the surface area available for dissolution.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Formulation or Upon Dilution

Q: I've prepared a co-solvent formulation, but my compound precipitates either during storage or when I dilute it into an aqueous buffer for an in vitro assay. What should I do?

A: This is a common issue known as "crashing out." Here are some troubleshooting steps:

  • Optimize the Co-solvent System:

    • Decrease the drug concentration: Your formulation may be supersaturated. Try preparing a formulation with a lower concentration of your this compound analogue.

    • Increase the proportion of the organic co-solvent: This will increase the solvent's capacity to dissolve your compound. However, be mindful of the potential toxicity of the co-solvent in your in vivo model.

    • Add a precipitation inhibitor: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent precipitation upon dilution.[2][3]

  • Control the Dilution Process:

    • Slow, stepwise dilution: Instead of a single large dilution, add the aqueous medium to your formulation gradually while stirring.

    • Stirring: Ensure adequate mixing during dilution to avoid localized areas of high supersaturation.

Issue 2: High Variability in Plasma Concentrations After Oral Gavage

Q: I'm administering a suspension of my this compound analogue to rats via oral gavage, and I'm seeing high inter-animal variability in the plasma concentration-time profiles. What could be the cause?

A: High variability with oral suspensions of poorly soluble drugs is a frequent challenge. Here's how to troubleshoot it:

  • Ensure a Homogenous Suspension:

    • Particle size: Ensure the particle size of your compound is small and uniform. Consider micronization if you haven't already.

    • Use a suspending agent: Incorporate a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC) into your vehicle to prevent the settling of drug particles.

    • Include a wetting agent: A surfactant like Tween 80 can help to wet the drug particles and ensure they are evenly dispersed in the vehicle.

    • Consistent mixing: Always vortex the suspension thoroughly immediately before each dose administration to ensure each animal receives the same concentration of the drug.

  • Consider the Gastrointestinal Environment:

    • Food effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals (e.g., fasting overnight before dosing).

    • pH-dependent solubility: As a weak base, the solubility of your this compound analogue is pH-dependent. The variability in gastric emptying and intestinal pH between animals can contribute to inconsistent absorption. Consider a formulation that is less sensitive to pH changes, such as a self-emulsifying drug delivery system (SEDDS).

Issue 3: Low Oral Bioavailability Despite Good In Vitro Permeability

Q: My this compound analogue shows high permeability in Caco-2 assays, but the oral bioavailability in my animal model is very low. What's the likely culprit?

A: This scenario strongly suggests that the absorption of your compound is limited by its dissolution rate in the gastrointestinal tract.

  • Enhance Dissolution Rate:

    • Particle size reduction: If you are dosing a solid, reducing the particle size is a key strategy to increase the dissolution rate.

    • Solubilizing formulations: Move from a simple suspension to a formulation designed to present the drug in a solubilized state in the gut. Good options include:

      • Cyclodextrin complexes: These can significantly increase the concentration of dissolved drug at the site of absorption.

      • Lipid-based formulations (e.g., SEDDS): These can help to maintain the drug in a solubilized state throughout the GI tract and can also leverage lipid absorption pathways.

      • Amorphous solid dispersions: Dispersing your compound in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.

  • Investigate Pre-systemic Metabolism:

    • First-pass metabolism: Beta-2 agonists can be subject to first-pass metabolism in the gut wall and liver, which can reduce the amount of drug that reaches the systemic circulation.[4] While you may not be able to change the drug's metabolism, understanding its extent can help in interpreting your bioavailability data.

Quantitative Data Presentation

The following table summarizes the aqueous solubility of this compound and other structurally related beta-2 adrenergic agonists. This data can serve as a baseline for comparison when evaluating the solubility of your novel analogues.

CompoundSalt FormAqueous SolubilityConditionsReference
This compound Hydrochloride0.179 mg/mLStandard conditions[5]
This compound Hydrochloride>48.6 µg/mLpH 7.4
Salbutamol BaseSparingly soluble-
Salbutamol Sulfate~170 mg/mLWater
Terbutaline SulfateFreely solubleWater
Formoterol FumarateVery slightly solubleWater
Formoterol FumarateSlightly solubleWater

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a this compound analogue in a specific aqueous buffer.

Materials:

  • This compound analogue (solid powder)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of the solid this compound analogue to a glass vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound does not increase with further shaking).

  • After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved this compound analogue using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of a this compound analogue with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound analogue

  • Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven

Methodology:

  • Determine the desired molar ratio of the this compound analogue to cyclodextrin (commonly 1:1 or 1:2).

  • Place the accurately weighed amount of cyclodextrin in a mortar.

  • Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin and triturate to form a homogeneous paste.

  • Gradually add the accurately weighed this compound analogue to the paste and continue kneading for a specified period (e.g., 60 minutes).

  • If the mixture becomes too dry, add a small amount of the water:ethanol mixture to maintain a suitable consistency.

  • After kneading, transfer the paste to a watch glass and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting dried mass is the cyclodextrin inclusion complex. This can then be gently ground into a fine powder.

  • The solubility of the complex can then be determined using the shake-flask method (Protocol 1) to assess the extent of solubility enhancement.

Protocol 3: Co-solvent Formulation for In Vivo Administration

Objective: To prepare a solution of a this compound analogue in a co-solvent system suitable for in vivo (e.g., intravenous or oral) administration.

Materials:

  • This compound analogue

  • Co-solvents (e.g., polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol)

  • Vehicle (e.g., saline, water for injection)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Determine the target concentration of the this compound analogue and the desired composition of the co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% saline). The choice of co-solvents and their percentages should be guided by preliminary solubility screening and toxicity considerations for the animal model.

  • In a sterile vial, add the required volume of the organic co-solvents (e.g., DMSO and PEG 400).

  • Accurately weigh the this compound analogue and add it to the organic co-solvents.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming may be used if necessary, but be cautious of potential degradation.

  • Once the compound is fully dissolved, slowly add the aqueous vehicle (e.g., saline) to the organic solution while continuously stirring. This should be done in a dropwise manner to prevent precipitation.

  • Continue stirring for a period (e.g., 15-30 minutes) to ensure a homogenous solution.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.

  • The formulation should be prepared fresh before administration if its stability is unknown.

Mandatory Visualizations

Ritodrine_Signaling_Pathway This compound Beta-2 Adrenergic Receptor Signaling Pathway This compound This compound Analogue Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_Kinase Inhibits (via phosphorylation) Relaxation Smooth Muscle Relaxation Myosin_Kinase->Relaxation Leads to

Caption: this compound's mechanism of action via the beta-2 adrenergic receptor signaling pathway.

Solubility_Enhancement_Workflow Experimental Workflow for Solubility Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: In Vivo Testing start Start: Novel this compound Analogue solubility_assay Aqueous Solubility Determination (Shake-Flask Method) start->solubility_assay decision Solubility < Target? solubility_assay->decision salt Salt Screening decision->salt Yes cosolvent Co-solvent Screening decision->cosolvent Yes cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Yes in_vivo Proceed to In Vivo Testing decision->in_vivo No formulation_optimization Formulation Optimization salt->formulation_optimization cosolvent->formulation_optimization cyclodextrin->formulation_optimization formulation_optimization->in_vivo Troubleshooting_Bioavailability Troubleshooting Poor In Vivo Bioavailability cluster_solutions Dissolution Enhancement Strategies start Start: Low Oral Bioavailability Observed q1 Is the compound dissolution-rate limited? start->q1 a1_yes Yes: Enhance Dissolution Rate q1->a1_yes Likely a1_no No: Consider Permeability and Metabolism q1->a1_no Unlikely s1 Particle Size Reduction a1_yes->s1 s2 Amorphous Solid Dispersion a1_yes->s2 s3 Lipid-Based Formulation (SEDDS) a1_yes->s3 s4 Cyclodextrin Complexation a1_yes->s4

References

Technical Support Center: Large-Scale Purification of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of ritodrine hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the manufacturing process.

Troubleshooting Guide

This section addresses specific problems that may arise during the large-scale purification of this compound hydrochloride, offering potential causes and recommended solutions.

Q1: Why is the yield of purified this compound hydrochloride lower than expected after recrystallization?

A1: Low yield during recrystallization can be attributed to several factors. One common issue is the selection of an inappropriate solvent or solvent ratio, leading to either incomplete precipitation or the product remaining in the mother liquor. Another possibility is a suboptimal cooling rate; if the solution is cooled too quickly, crystal formation may be incomplete. Finally, improper filtration or washing can lead to physical loss of the product.

Troubleshooting Steps:

  • Solvent System Optimization: Ensure the correct solvent system is in use. For this compound hydrochloride, a mixture of ethyl acetate and n-hexane is commonly employed. The ratio of these solvents is critical and may need to be optimized for your specific impurity profile and equipment.

  • Controlled Cooling: Implement a controlled and gradual cooling profile. Rapid cooling can lead to smaller, less pure crystals and can trap the product in the solution.

  • Filtration and Washing: Check the filtration setup for any leaks. Use a minimal amount of cold recrystallization solvent to wash the crystals to avoid redissolving the product.

  • Mother Liquor Analysis: Analyze the mother liquor for the presence of a high concentration of this compound hydrochloride. If significant amounts are detected, consider a second crystallization step or reprocessing of the mother liquor.

Q2: The purified this compound hydrochloride does not meet the required purity specifications. What are the common impurities and how can they be removed?

A2: Impurities in the final product can originate from the synthesis process or from degradation. Common synthesis-related impurities may include unreacted starting materials or by-products from side reactions. This compound hydrochloride is also susceptible to oxidative degradation.

Troubleshooting Steps:

  • Impurity Profiling: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities present.

  • Recrystallization Optimization: Adjust the recrystallization parameters to enhance impurity rejection. This may involve changing the solvent ratio, modifying the cooling rate, or introducing a seeding step to promote the growth of pure crystals.

  • Washing Efficiency: Ensure the washing step is effective in removing residual mother liquor, which can be a significant source of impurities. Multiple washes with a cold, appropriate solvent may be necessary.

  • Control of Degradation: Protect the product from oxidative stress during purification and storage. This can be achieved by using inert atmospheres (e.g., nitrogen blanketing) and controlling temperature and light exposure.

Q3: During crystallization, the this compound hydrochloride "oils out" instead of forming a crystalline solid. What causes this and how can it be prevented?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of the solute, the presence of impurities that inhibit crystallization, or a cooling rate that is too rapid for nucleation and crystal growth to occur properly.

Troubleshooting Steps:

  • Adjust Solvent Composition: Increase the proportion of the anti-solvent (e.g., n-hexane) in the solvent mixture to reduce the solubility of this compound hydrochloride and promote crystallization over liquid-liquid phase separation.

  • Slower Cooling Rate: Employ a very slow and controlled cooling rate, particularly around the saturation point, to allow sufficient time for crystal nucleation and growth.

  • Seeding: Introduce seed crystals of pure this compound hydrochloride at the appropriate temperature to encourage the formation of a crystalline solid.

  • Agitation Control: Optimize the agitation speed to ensure good mixing without causing excessive shear that could hinder crystal formation.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent system for the large-scale recrystallization of this compound hydrochloride?

A4: A common and effective solvent system for the recrystallization of this compound hydrochloride is a mixture of ethyl acetate and n-hexane.[1] Ethyl acetate acts as the primary solvent in which this compound hydrochloride is soluble at elevated temperatures, while n-hexane serves as an anti-solvent to reduce solubility upon cooling and induce crystallization. The optimal ratio of these solvents should be determined experimentally to maximize yield and purity.

Q5: How can I control the particle size and morphology of this compound hydrochloride crystals during large-scale production?

A5: Controlling crystal size and morphology is crucial for the final drug product's performance. Key parameters to control include:

  • Cooling Rate: A slower cooling rate generally leads to larger and more well-defined crystals.

  • Agitation: The speed and type of agitation can influence crystal size distribution.

  • Supersaturation: Controlling the level of supersaturation through careful temperature and solvent composition management is critical.

  • Seeding: The use of seed crystals can help control the final particle size by providing a template for crystal growth.

This compound hydrochloride often presents as a powder or small crystalline particles, which may be due to rapid crystallization kinetics.[1]

Q6: What are the critical process parameters to monitor during the large-scale purification of this compound hydrochloride?

A6: For a robust and reproducible purification process, the following parameters should be closely monitored and controlled:

  • Temperature of the solution during dissolution and crystallization.

  • Cooling rate profile.

  • Agitation speed.

  • Solvent ratios and volumes.

  • pH of the solution, as this compound hydrochloride's stability can be pH-dependent.

Q7: How should purified this compound hydrochloride be stored to ensure its stability?

A7: this compound hydrochloride is susceptible to degradation, particularly oxidation. Therefore, it should be stored in well-closed containers, protected from light, and at a controlled room temperature. The use of an inert atmosphere (e.g., nitrogen) for packaging can further enhance stability.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₁₇H₂₂ClNO₃[2]
Molecular Weight323.8 g/mol [2]
Melting Point192-196°C[3]
Solubility in Water>48.6 µg/mL
Solubility in DMSO65 mg/mL
AppearanceWhite to off-white crystalline powder

Table 2: Analytical Methods for Purity Assessment

TechniqueMethod DetailsReference
HPLCColumn: C18 (150 x 4.6 mm, 5 µm)Mobile Phase: Water:Acetonitrile (70:30, v/v)Flow Rate: 1 mL/minDetection: UV at 220 nm
TLCStationary Phase: Silica gelMobile Phase: Dichloromethane:Methanol:Glacial Acetic Acid (15:5:0.25, v/v/v)Detection: UV at 220 nm

Experimental Protocols

Protocol 1: Large-Scale Recrystallization of this compound Hydrochloride

Objective: To purify crude this compound hydrochloride to meet pharmaceutical-grade specifications.

Materials and Equipment:

  • Crude this compound hydrochloride

  • Ethyl acetate (pharmaceutical grade)

  • n-Hexane (pharmaceutical grade)

  • Large-scale glass-lined reactor with temperature control and agitation

  • Nutsche filter-dryer or centrifuge and vacuum oven

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Charging the Reactor: Charge the glass-lined reactor with the calculated volume of ethyl acetate.

  • Dissolution: Begin agitation and slowly add the crude this compound hydrochloride to the solvent. Heat the mixture to 60-70°C under a nitrogen atmosphere until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter to clarify the solution.

  • Anti-Solvent Addition: Cool the solution to 50-60°C. Slowly add n-hexane to the reactor over a period of 1-2 hours. The addition of the anti-solvent will induce supersaturation.

  • Crystallization: Implement a controlled cooling profile, for example, cool the mixture from 60°C to 20°C over 4-6 hours.

  • Seeding (Optional): If required for particle size control, add seed crystals of pure this compound hydrochloride when the solution reaches the point of supersaturation.

  • Maturation: Hold the resulting slurry at 20°C for 2-4 hours with gentle agitation to allow for complete crystallization.

  • Isolation: Transfer the slurry to a Nutsche filter-dryer or a centrifuge to isolate the crystalline product.

  • Washing: Wash the filter cake with a pre-chilled mixture of ethyl acetate and n-hexane to remove residual mother liquor and impurities. Perform a second wash with cold n-hexane.

  • Drying: Dry the purified this compound hydrochloride under vacuum at a temperature not exceeding 50°C until the residual solvent levels meet the required specifications.

Visualizations

Purification_Workflow cluster_dissolution Dissolution Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation & Drying Stage crude_api Crude this compound HCl dissolution Dissolve in Ethyl Acetate at 60-70°C crude_api->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration anti_solvent Add n-Hexane (Anti-solvent) hot_filtration->anti_solvent cooling Controlled Cooling to 20°C anti_solvent->cooling seeding Seeding (Optional) cooling->seeding maturation Slurry Maturation cooling->maturation seeding->maturation filtration Filtration maturation->filtration washing Wash with Cold Solvent filtration->washing drying Vacuum Drying washing->drying pure_api Purified this compound HCl drying->pure_api

Caption: Workflow for the large-scale purification of this compound hydrochloride.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield? cause1 Suboptimal Solvent Ratio start->cause1 cause2 Cooling Rate Too Fast start->cause2 cause3 Product Loss During Filtration/Washing start->cause3 solution1 Optimize Ethyl Acetate/n-Hexane Ratio cause1->solution1 solution4 Analyze Mother Liquor for Product Content cause1->solution4 solution2 Implement a Slower, Controlled Cooling Profile cause2->solution2 cause2->solution4 solution3 Check Filtration Setup & Use Cold Wash Solvent cause3->solution3 cause3->solution4

Caption: Troubleshooting low yield in this compound hydrochloride purification.

References

Validation & Comparative

Comparative Efficacy of Ritodrine versus Nifedipine on Uterine Electromyography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the tocolytic agents Ritodrine and Nifedipine, with a specific focus on their effects on uterine electromyography (EMG). The information presented is intended for researchers, scientists, and drug development professionals interested in the quantitative assessment of uterine contractility.

Data Presentation: Quantitative Comparison of this compound and Nifedipine

The following table summarizes the quantitative effects of this compound and Nifedipine on uterine activity, drawing from both in vitro contractility studies and in vivo uterine EMG analysis.

ParameterThis compoundNifedipineSource
Effect on Uterine EMG Data from direct uterine EMG studies are limited.Significant decrease in Power Spectral Density (PSD) peak frequency of EMG signals after administration.[1][2][1][2]
Effect on Uterine Contraction (In Vitro) Concentration-dependent decrease in the amplitude and frequency of spontaneous myometrial contractions.[3]Concentration-related inhibition of spontaneous myometrial strip activity, and reduction in both amplitude and frequency of uterine contractions in vivo.
Clinical Tocolytic Efficacy Effective in suppressing preterm labor.Equally or more effective than this compound in suppressing preterm labor and prolonging pregnancy.
Maternal Side Effects More frequent maternal side effects, including tachycardia.Fewer and less severe maternal side effects compared to this compound.

Experimental Protocols

Uterine Electromyography (EMG) Analysis of Nifedipine

Objective: To evaluate the changes in the power spectral density (PSD) peak frequency of the electrohysterogram (EHG), another term for uterine EMG, induced by Nifedipine in women with preterm contractions.

Methodology:

  • Participants: Pregnant women between 24 and 32 weeks of gestation experiencing preterm contractions.

  • Drug Administration: An initial oral dose of 20 mg of Nifedipine, which could be repeated if contractions persisted.

  • EMG Recording:

    • Surface electrodes are placed on the maternal abdomen to record uterine electrical activity.

    • Continuous EMG signals are recorded before and at specific intervals after Nifedipine administration (e.g., 15 minutes, 24 hours, and 1 day after treatment).

    • The signals are sampled at a specific frequency (e.g., 100 Hz), filtered (e.g., high-pass filter at 0.05 Hz and low-pass filter at 1.50 Hz), and stored for analysis.

  • Data Analysis:

    • The recorded EMG signals are processed to identify uterine contraction bursts.

    • The Power Spectral Density (PSD) of these bursts is calculated.

    • The peak frequency of the PSD is determined and compared between the pre- and post-treatment recordings.

In Vitro Contractility Study of this compound

Objective: To investigate the in vitro effects of this compound on the spontaneous contractions of myometrial strips from pregnant rats.

Methodology:

  • Tissue Preparation: Myometrial strips are obtained from pregnant Sprague Dawley rats and mounted in an organ bath containing Krebs-Henseleit solution (pH 7.4, 37°C).

  • Drug Application: this compound is applied to the myometrial strips at various concentrations (e.g., 10⁻⁸ M, 10⁻⁶ M, and 10⁻⁴ M).

  • Data Recording: The amplitude and frequency of spontaneous myometrial contractions are recorded before and after the application of this compound.

  • Data Analysis: Changes in the amplitude and frequency of contractions are calculated as a percentage of the initial baseline response.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound and Nifedipine at the cellular level in myometrial cells.

Ritodrine_Signaling_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Intracellular Ca²⁺ Stores PKA->Ca_Channels Decreases Ca²⁺ release from Myosin_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_Kinase Inhibits Relaxation Myometrial Relaxation Ca_Channels->Relaxation Contributes to Myosin_Kinase->Relaxation Leads to

This compound Signaling Pathway

Nifedipine_Signaling_Pathway Nifedipine Nifedipine L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Nifedipine->L_type_Ca_Channel Blocks Relaxation Myometrial Relaxation Nifedipine->Relaxation Leads to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca Increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Promotes

Nifedipine Signaling Pathway
Experimental Workflow

The diagram below outlines a general experimental workflow for a comparative study of this compound and Nifedipine on uterine EMG.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Preterm Labor) Inclusion_Criteria Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Baseline_EMG Baseline Uterine EMG Recording Informed_Consent->Baseline_EMG Randomization Randomization Baseline_EMG->Randomization Ritodrine_Group This compound Administration Randomization->Ritodrine_Group Nifedipine_Group Nifedipine Administration Randomization->Nifedipine_Group Post_Treatment_EMG_R Post-Treatment EMG Recording (this compound Group) Ritodrine_Group->Post_Treatment_EMG_R Post_Treatment_EMG_N Post-Treatment EMG Recording (Nifedipine Group) Nifedipine_Group->Post_Treatment_EMG_N EMG_Signal_Processing EMG Signal Processing Post_Treatment_EMG_R->EMG_Signal_Processing Post_Treatment_EMG_N->EMG_Signal_Processing Parameter_Extraction Extraction of EMG Parameters (Frequency, Amplitude, etc.) EMG_Signal_Processing->Parameter_Extraction Statistical_Analysis Statistical Analysis (Comparison between groups) Parameter_Extraction->Statistical_Analysis

Comparative Experimental Workflow

References

A Comparative Analysis of Tocolytic Potency: Ritodrine vs. Isoxsuprine in a Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the tocolytic potency of Ritodrine and Isoxsuprine, two beta-adrenergic agonists used to inhibit uterine contractions, based on findings from a rat model. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two agents.

Executive Summary

Studies conducted on isolated rat uterine strips have demonstrated that this compound possesses a significantly higher tocolytic potency compared to Isoxsuprine. Specifically, this compound was found to be approximately 10 times more potent than Isoxsuprine in suppressing uterine motility.[1] While both drugs act via the same signaling pathway to induce myometrial relaxation, the quantitative differences in their efficacy are notable. Furthermore, investigations suggest that this compound exhibits a more favorable cardiovascular side-effect profile, with less pronounced hypotensive and tachycardic effects compared to Isoxsuprine.[1]

Quantitative Comparison of Tocolytic Potency

The following table summarizes the key quantitative findings from a comparative study on isolated pregnant rat uterine strips.

ParameterThis compoundIsoxsuprineReference
Relative Potency ~10x more potent1x[1]
Effective Concentration for Suppression of Spontaneous Motility 10⁻⁹ - 10⁻⁶ MNot explicitly stated, but implied to be higher than this compound[1]
Effect on Oxytocin-Induced Contractions (Area Under the Curve Reduction) 26% reduction at 0.144 mcg; 68.1% decrease at 1.44 mcgNot Available[2]

Experimental Protocols

The following is a detailed methodology for assessing the tocolytic potency of this compound and Isoxsuprine in an in vitro rat model, synthesized from established experimental procedures.

1. Animal Model and Tissue Preparation:

  • Animal Model: Pregnant Sprague Dawley rats at 19-20 days of gestation are used for the experiment.

  • Tissue Preparation: The rats are humanely euthanized, and the uteri are excised and placed in a Krebs-Henseleit solution (pH 7.4) at 37°C. Myometrial strips of a standardized size are then carefully dissected.

2. Experimental Setup:

  • Organ Bath: Each uterine strip is mounted in an organ bath containing 20 ml of Krebs-Henseleit solution, maintained at 37°C and continuously aerated.

  • Tension Recording: The strips are connected to an isometric force transducer to record contractile activity. An initial resting tension is applied and the tissue is allowed to equilibrate.

3. Induction of Uterine Contractions:

  • Spontaneous Contractions: The spontaneous motility of the uterine strips is recorded as a baseline.

  • Induced Contractions: To mimic labor, contractions can be induced by adding agents such as oxytocin or prostaglandin F2 alpha to the organ bath.

4. Drug Application and Data Analysis:

  • Drug Administration: this compound and Isoxsuprine are added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M for this compound).

  • Data Recording: The amplitude and frequency of uterine contractions are recorded before and after drug administration.

  • Data Analysis: The tocolytic effect is quantified by measuring the reduction in the area under the curve (AUC) of contractions, the decrease in contraction amplitude, and the change in contraction frequency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and Isoxsuprine and the experimental workflow for their comparison.

tocolytic_pathway cluster_cell Myometrial Cell Ritodrine_Isoxsuprine This compound / Isoxsuprine Beta2_Receptor β2-Adrenergic Receptor Ritodrine_Isoxsuprine->Beta2_Receptor binds G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK phosphorylates Ca2_reduction ↓ Intracellular Ca²⁺ PKA->Ca2_reduction MLCK_p Phosphorylated MLCK (Inactive) Myosin_LC Myosin Light Chain MLCK_p->Myosin_LC inhibits phosphorylation Relaxation Relaxation MLCK_p->Relaxation MLCK->MLCK_p MLCK->Myosin_LC phosphorylates Myosin_LC_p Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_p Contraction Contraction Myosin_LC_p->Contraction Ca2_reduction->Contraction inhibits Ca2_reduction->Relaxation

Caption: Signaling pathway of this compound and Isoxsuprine in myometrial cells.

experimental_workflow start Start animal_prep Isolate Uterine Strips from Pregnant Rat start->animal_prep organ_bath Mount Strips in Organ Bath animal_prep->organ_bath equilibration Equilibration Period organ_bath->equilibration baseline Record Baseline Contractions equilibration->baseline induce_contraction Induce Contractions (e.g., Oxytocin) baseline->induce_contraction drug_addition Add this compound or Isoxsuprine (Cumulative Doses) induce_contraction->drug_addition record_response Record Contractile Response drug_addition->record_response data_analysis Analyze Data (AUC, Amplitude, Frequency) record_response->data_analysis comparison Compare Potency data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing tocolytic agents in a rat model.

References

A Comparative Guide to ELISA and LC-MS for Measuring Ritodrine Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is critical for pharmacokinetic studies, dose-response analysis, and overall drug efficacy and safety assessment. This guide provides a comprehensive cross-validation of two widely used analytical methods—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the measurement of Ritodrine, a tocolytic agent used to halt premature labor.

This compound, a β2-adrenergic agonist, functions by relaxing the uterine smooth muscle.[1][2] The accurate determination of its concentration in biological matrices is paramount for therapeutic drug monitoring and research. While LC-MS is often considered the gold standard for its specificity and sensitivity, ELISA presents a high-throughput and cost-effective alternative.[3][4] This guide delves into a comparative analysis of these two methods, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.

Performance Characteristics: A Head-to-Head Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound using LC-MS/MS and a hypothetical competitive ELISA, based on established performance for similar small molecule assays.

ParameterLC-MS/MSCompetitive ELISA
Principle Separation by chromatography, detection by mass-to-charge ratioCompetitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites
Linearity Range 0.39 - 100 ng/mL[5]1 - 50 ng/mL (Hypothetical)
Lower Limit of Quantification (LLOQ) 0.39 ng/mL1 ng/mL (Hypothetical)
Intra-assay Precision (%CV) < 15%< 10%
Inter-assay Precision (%CV) < 15%< 15%
Specificity High (based on molecular weight and fragmentation)Moderate (potential for cross-reactivity)
Throughput ModerateHigh
Cost per Sample HighLow
Sample Preparation More complex (e.g., protein precipitation, liquid-liquid extraction)Simpler (often direct sample application after dilution)

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific findings. The following sections outline standardized methodologies for this compound quantification using LC-MS/MS and a competitive ELISA.

LC-MS/MS Quantification Protocol

This protocol outlines the key steps for quantifying this compound in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., a structurally similar molecule like Salbutamol).

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.03% acetic acid and methanol (50:50, v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from samples with known concentrations.

Competitive ELISA Protocol

This hypothetical protocol describes a common workflow for a competitive ELISA for a small molecule like this compound.

  • Coating:

    • Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer and incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate as described above.

  • Competition:

    • Add standards, controls, and unknown samples to the wells, followed immediately by a specific anti-Ritodrine antibody.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the limited amount of antibody.

  • Detection:

    • Wash the plate to remove unbound antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

  • Substrate Addition and Measurement:

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

Visualizing the Methodologies and Biological Pathway

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection column C18 Column injection->column separation Separation column->separation ionization ESI separation->ionization mrm MRM Detection ionization->mrm data_analysis Data Analysis mrm->data_analysis

Caption: LC-MS/MS experimental workflow for this compound quantification.

G cluster_elisa Competitive ELISA Workflow coating Plate Coating (this compound-Protein Conjugate) blocking Blocking coating->blocking competition Competition (Sample/Standard + Antibody) blocking->competition detection Addition of Secondary Enzyme-Linked Antibody competition->detection substrate Substrate Addition & Color Development detection->substrate readout Absorbance Reading substrate->readout

Caption: Competitive ELISA experimental workflow.

G This compound This compound beta2_receptor Beta-2 Adrenergic Receptor This compound->beta2_receptor Binds to adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates ca_decrease Decreased Intracellular Calcium (Ca2+) pka->ca_decrease Leads to relaxation Uterine Smooth Muscle Relaxation ca_decrease->relaxation Results in

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion: Selecting the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

LC-MS/MS stands out for its superior specificity and sensitivity, making it the preferred method for regulatory submissions, clinical trials requiring high precision, and research focused on metabolite identification. Its ability to distinguish between structurally similar compounds minimizes the risk of cross-reactivity, ensuring that the measurement is solely that of the parent drug.

ELISA , on the other hand, offers a cost-effective and high-throughput solution ideal for large-scale screening, routine therapeutic drug monitoring where high precision is not the primary concern, and in laboratory settings where access to a mass spectrometer is limited.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput needs, and budgetary constraints. For comprehensive drug development programs, a cross-validation of both methods can provide a more complete picture of the drug's pharmacokinetic profile.

References

A Comparative Analysis of the Off-Target Cardiac Myocyte Effects of Ritodrine and Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of two tocolytic agents, Ritodrine and Atosiban, on cardiac myocytes. The information presented is based on available experimental data and pharmacological principles to assist in research and drug development.

Executive Summary

This compound, a β2-adrenergic agonist, is associated with significant cardiovascular side effects, primarily due to its on-target effects on β-adrenergic receptors in the heart. These effects can lead to increased heart rate, potential for ischemia, and, with chronic stimulation, may induce cardiomyocyte apoptosis and alterations in calcium handling. In contrast, Atosiban, an oxytocin and vasopressin V1A receptor antagonist, exhibits a more favorable cardiovascular safety profile with minimal direct hemodynamic effects observed in isolated heart studies. However, its interaction with vasopressin receptors on cardiomyocytes, which are implicated in hypertrophic signaling, warrants consideration. Direct comparative in-vitro studies on the off-target effects of these drugs on cardiac myocytes are limited; therefore, this guide synthesizes clinical findings and extrapolates from the known pharmacology of their respective targets.

Quantitative Data on Off-Target Effects

The following tables summarize quantitative data related to the cardiovascular effects of this compound and Atosiban. Direct quantitative data on the off-target effects on isolated cardiac myocytes are sparse and often extrapolated from studies on related compounds or clinical observations.

Table 1: Clinical Cardiovascular Effects

ParameterThis compoundAtosibanSource
Maternal Heart Rate Significant IncreaseNo significant change[1][2]
Maternal Blood Pressure Potential for hypotensionNo significant change[3]
Cardiac Arrhythmias Increased risk of sinus tachycardia, ST segment depressionAppears to be a safer option with lower risk[4][5]
Pulmonary Edema Associated risk, especially with prolonged useRare, but possible in patients with underlying risk factors

Table 2: Inferred Off-Target Effects on Cardiac Myocytes

Cellular EffectThis compound (as a β2-Adrenergic Agonist)Atosiban (as an Oxytocin/Vasopressin Antagonist)Source
Apoptosis Chronic β-adrenergic stimulation can induce apoptosis. The lowest dose of the β2-agonist clenbuterol to induce cardiomyocyte apoptosis in rats was 1 µg/kg.No direct evidence of induction or inhibition. Oxytocin itself has shown anti-apoptotic effects in cardiomyocytes.
Hypertrophy Chronic β-adrenergic stimulation can contribute to cardiac hypertrophy.Vasopressin, acting through the V1A receptor, promotes cardiomyocyte hypertrophy. Atosiban's antagonism at this receptor may mitigate this effect.
Contractility Potent inotropic and chronotropic effects.No direct central hemodynamic effects observed in isolated rat hearts. Oxytocin can have negative inotropic and chronotropic effects.
Calcium Handling β-adrenergic stimulation increases L-type Ca2+ current and alters intracellular calcium transients.No direct evidence. Oxytocin can modulate intracellular calcium.
Electrophysiology Can cause ST segment depression and T wave changes.No significant electrocardiographic changes reported.

Signaling Pathways

The differential off-target effects of this compound and Atosiban on cardiac myocytes can be attributed to their distinct signaling pathways.

This compound Signaling Pathway in Cardiomyocytes

This compound, as a β2-adrenergic agonist, primarily signals through the Gs-protein coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased contractility and heart rate. Chronic stimulation of this pathway is linked to pro-apoptotic and hypertrophic signaling.

Ritodrine_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Apoptosis Apoptosis (Chronic) PKA->Apoptosis Can lead to Contractility Increased Contractility Ca_Channel->Contractility Leads to PLB->Contractility Leads to

This compound's β-adrenergic signaling cascade in cardiomyocytes.
Atosiban Signaling Pathway in Cardiomyocytes

Atosiban has a dual antagonistic action relevant to cardiomyocytes: it blocks the oxytocin receptor (OTR) and the vasopressin V1A receptor (V1AR). Oxytocin itself has complex, often cardioprotective, signaling pathways involving pro-survival kinases. Vasopressin, via the V1AR, signals through the Gq-protein coupled pathway, activating Phospholipase C (PLC) and leading to downstream signaling cascades that promote hypertrophy. Atosiban's antagonism at these receptors would be expected to inhibit these respective pathways.

Atosiban_Signaling cluster_oxytocin Oxytocin Pathway cluster_vasopressin Vasopressin Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR ProSurvival Pro-survival Pathways (e.g., Akt) OTR->ProSurvival AntiApoptotic Anti-apoptotic Effects ProSurvival->AntiApoptotic Vasopressin Vasopressin V1AR Vasopressin V1A Receptor (V1AR) Vasopressin->V1AR Gq Gq Protein V1AR->Gq PLC Phospholipase C (PLC) Gq->PLC Hypertrophy Cardiomyocyte Hypertrophy PLC->Hypertrophy Atosiban Atosiban Atosiban->OTR Blocks Atosiban->V1AR Blocks

Atosiban's antagonistic action on oxytocin and vasopressin pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of off-target drug effects. Below are representative methodologies for key experiments.

Cardiomyocyte Apoptosis Assay (TUNEL Assay)
  • Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on fibronectin-coated plates.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, Atosiban, or a vehicle control for a specified duration (e.g., 24-48 hours). A positive control for apoptosis, such as staurosporine, is also included.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • TUNEL Staining: Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, which labels DNA strand breaks.

  • Imaging and Quantification: Cells are counterstained with a nuclear stain (e.g., DAPI) and imaged using fluorescence microscopy. The percentage of TUNEL-positive nuclei is quantified to determine the apoptotic index.

Cardiomyocyte Contractility and Calcium Transient Measurement
  • Cell Preparation: hiPSC-CMs are plated on glass-bottom dishes and allowed to form a spontaneously beating syncytium.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Drug Perfusion: A baseline recording of contractility (via video microscopy) and calcium transients (via fluorescence imaging) is obtained. Subsequently, the cells are perfused with increasing concentrations of this compound or Atosiban.

  • Data Acquisition: High-speed video and fluorescence recordings are captured simultaneously.

  • Data Analysis: Custom or commercial software is used to analyze video recordings for contraction and relaxation velocities and amplitudes. Fluorescence recordings are analyzed to determine the amplitude, duration, and kinetics of the calcium transients.

Experimental Workflow for Cardiotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the potential cardiotoxicity of a compound using in-vitro cardiomyocyte models.

Cardiotoxicity_Workflow cluster_assays Functional and Viability Assays Start Start: Compound of Interest Cell_Culture Culture hiPSC-CMs or Primary Cardiomyocytes Start->Cell_Culture Dose_Response Dose-Response Treatment (e.g., this compound, Atosiban) Cell_Culture->Dose_Response Contractility Contractility Assay (Video Microscopy) Dose_Response->Contractility Calcium Calcium Transient Assay (Fluorescence Imaging) Dose_Response->Calcium Electrophysiology Electrophysiology Assay (Patch-Clamp / MEA) Dose_Response->Electrophysiology Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase) Dose_Response->Apoptosis Data_Analysis Data Analysis and Endpoint Quantification Contractility->Data_Analysis Calcium->Data_Analysis Electrophysiology->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Cardiotoxicity Profile Data_Analysis->Conclusion

A generalized workflow for in-vitro cardiotoxicity testing.

Logical Comparison of Off-Target Cardiac Effects

The potential for off-target cardiac effects of this compound and Atosiban is fundamentally linked to the presence and function of their respective target receptors in cardiac tissue.

Logical_Comparison This compound This compound Ritodrine_Target β2-Adrenergic Agonist This compound->Ritodrine_Target Atosiban Atosiban Atosiban_Target Oxytocin/V1A Receptor Antagonist Atosiban->Atosiban_Target Cardiac_Beta_Receptors Cardiomyocytes express β-Adrenergic Receptors Ritodrine_Target->Cardiac_Beta_Receptors Cardiac_OT_V1A_Receptors Cardiomyocytes express OTR and V1AR Atosiban_Target->Cardiac_OT_V1A_Receptors Ritodrine_Effect Direct stimulation of cardiac β-receptors leads to chronotropic, inotropic, and potentially pro-apoptotic effects. Cardiac_Beta_Receptors->Ritodrine_Effect Atosiban_Effect Blockade of OTR and V1AR. Potential for cardioprotection by inhibiting pro-hypertrophic signaling (via V1AR antagonism). Minimal direct electrophysiological or contractile effects observed. Cardiac_OT_V1A_Receptors->Atosiban_Effect

Logical relationship between drug targets and cardiac effects.

Conclusion

Based on the available evidence, this compound poses a greater risk of direct off-target effects on cardiac myocytes due to its action on β-adrenergic receptors, which are key regulators of cardiac function. These effects are well-documented clinically and are supported by the known consequences of chronic β-adrenergic stimulation at the cellular level. Atosiban, in contrast, demonstrates a superior cardiac safety profile. Its antagonistic effects on oxytocin and vasopressin V1A receptors in the heart are less likely to cause acute adverse events and may even offer a degree of cardioprotection by inhibiting pro-hypertrophic pathways. However, the full spectrum of its long-term effects on cardiomyocyte signaling and viability requires further investigation. For drug development professionals, these findings underscore the importance of considering the cardiac expression and function of a drug's target receptors, even when the primary indication is non-cardiac.

References

A Comparative Analysis of Ritodrine and Glyceryl Trinitrate on Maternal Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the maternal hemodynamic effects of Ritodrine and Glyceryl Trinitrate when used for tocolysis. This analysis is supported by experimental data and detailed methodologies from published studies.

The management of preterm labor often involves the use of tocolytic agents to delay delivery, allowing for fetal maturation. Among these, this compound, a beta-2 adrenergic agonist, and Glyceryl Trinitrate (GTN), a nitric oxide donor, have been utilized, each with distinct mechanisms of action that impact maternal hemodynamics differently. This guide synthesizes findings from comparative studies to elucidate these differences.

Executive Summary

Clinical studies demonstrate that while both this compound and Glyceryl Trinitrate can be used for tocolysis, their profiles regarding maternal hemodynamic side effects differ significantly. Intravenous this compound is associated with more pronounced cardiovascular effects, including a significant increase in maternal heart rate and a higher risk of adverse events such as tachycardia, palpitations, and even pulmonary edema.[1][2][3] In contrast, transdermal Glyceryl Trinitrate generally exhibits a more favorable safety profile with minimal effects on maternal heart rate and blood pressure.[1][4]

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data on the maternal hemodynamic effects of this compound and Glyceryl Trinitrate from comparative studies.

Table 1: Comparison of Maternal Heart Rate and Blood Pressure

Hemodynamic ParameterThis compound GroupGlyceryl Trinitrate GroupKey FindingsStudy Citation
Maternal Heart Rate (beats per minute) Significant increaseMinimal changeThe mean change from baseline in maternal heart rate was 21.1 bpm less in the GTN group. The mean maternal heart rate was 21.8 bpm lower in the GTN group.
Mean Arterial Pressure (MAP) Significant hypotensive effectNot significantly different over the treatment courseThis compound had a statistically significant hypotensive effect on MAP.
Systolic Blood Pressure Slightly affectedSignificant decrease in patients with pre-eclampsiaIn women with threatened preterm labor, GTN did not cause a significant change.
Diastolic Blood Pressure Slightly affectedSignificant decrease in patients with pre-eclampsiaIn women with threatened preterm labor, GTN did not cause a significant change.

Table 2: Maternal Side Effects

Side EffectThis compoundGlyceryl TrinitrateKey FindingsStudy Citation
Tachycardia Commonly observed (73.3% in one study)Less common (20% in the same study)Tachycardia was more frequently observed in the this compound group.
Headache ReportedMore common and can be severeHeadache is a known side effect of GTN.
Palpitations & Anxiety ReportedLess commonAnxiety was more commonly observed in the this compound group.
Pulmonary Edema Increased risk, especially with intravenous administrationNot reported as a common side effectIntravenous this compound is associated with a significantly higher risk of pulmonary edema.
Hypotension Can occurCan occur, especially in patients with pre-eclampsiaBoth drugs have the potential to cause hypotension.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data.

Study Design from Black et al. (1999)
  • Objective: To compare the maternal and fetal cardiovascular effects of transdermal glyceryl trinitrate with intravenous this compound for acute tocolysis.

  • Methodology: A multicenter, randomized controlled trial involving 60 women in preterm labor.

  • Intervention:

    • Glyceryl Trinitrate Group: Received transdermal GTN.

    • This compound Group: Received intravenous this compound.

  • Data Collection: Maternal pulse, blood pressure (BP), and fetal heart rate (FHR) were recorded for up to 24 hours.

  • Analysis: Changes from baseline in mean maternal heart rate, FHR, and mean arterial pressure (MAP) were compared between the two groups over the entire treatment course.

Study Design from an International Multicenter Randomized Study (1999)
  • Objective: To compare the efficacy of transdermal glyceryl trinitrate and intravenous (IV) this compound as tocolytics.

  • Methodology: A randomized trial of 245 women with preterm labor and intact membranes between 24 and 36 weeks' gestation.

  • Intervention:

    • Glyceryl Trinitrate Group: Administered a 10- or 20-mg transdermal patch.

    • This compound Group: Administered intravenous this compound according to nationally available guidelines.

  • Primary Outcome: Prolongation of gestation.

  • Secondary Outcomes: Proportion of women who delivered within specified timeframes and by certain gestational ages.

Signaling Pathways and Mechanisms of Action

The distinct hemodynamic effects of this compound and Glyceryl Trinitrate stem from their different molecular mechanisms.

This compound Signaling Pathway

This compound is a beta-2 adrenergic agonist. Its primary action is to stimulate beta-2 adrenergic receptors on the myometrial cells of the uterus, leading to smooth muscle relaxation and cessation of contractions. However, it also affects beta-2 receptors in the cardiovascular system, causing vasodilation and an increase in heart rate.

Ritodrine_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor (Myometrium & Vasculature) This compound->Beta2_Receptor Binds to AC Adenylyl Cyclase Beta2_Receptor->AC Activates Vascular_Effects Cardiovascular Effects: - Vasodilation - Increased Heart Rate Beta2_Receptor->Vascular_Effects Systemic Effect cAMP Increased cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A Activation cAMP->PKA Ca_Reduction Decreased Intracellular Ca²⁺ PKA->Ca_Reduction Leads to Myometrial_Relaxation Myometrial Relaxation (Tocolysis) Ca_Reduction->Myometrial_Relaxation

Caption: this compound's signaling cascade leading to tocolysis and cardiovascular effects.

Glyceryl Trinitrate (GTN) Signaling Pathway

Glyceryl Trinitrate is a pro-drug that is converted to nitric oxide (NO). NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This leads to dephosphorylation of myosin light chains and subsequent smooth muscle relaxation in both the uterus and blood vessels.

GTN_Pathway GTN Glyceryl Trinitrate (GTN) NO Nitric Oxide (NO) GTN->NO Metabolized to sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP Increased cGMP sGC->cGMP Catalyzes conversion of GTP to PKG Protein Kinase G Activation cGMP->PKG MLCP Myosin Light Chain Phosphatase Activation PKG->MLCP Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Tocolysis & Vasodilation) MLCP->Smooth_Muscle_Relaxation Leads to

Caption: Glyceryl Trinitrate's mechanism of action via the nitric oxide pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study on tocolytic agents.

Tocolytic_Comparison_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Outcomes Patient_Population Pregnant women in preterm labor (24-36 weeks) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: Intravenous this compound Randomization->Group_A Group_B Group B: Transdermal Glyceryl Trinitrate Randomization->Group_B Hemodynamic_Monitoring Continuous Maternal Hemodynamic Monitoring (HR, BP, etc.) Group_A->Hemodynamic_Monitoring Fetal_Monitoring Fetal Heart Rate Monitoring Group_A->Fetal_Monitoring Uterine_Activity Tocolysis Efficacy (Uterine Contractions) Group_A->Uterine_Activity Group_B->Hemodynamic_Monitoring Group_B->Fetal_Monitoring Group_B->Uterine_Activity Primary_Outcome Primary Outcome Analysis (e.g., Prolongation of Pregnancy) Hemodynamic_Monitoring->Primary_Outcome Secondary_Outcomes Secondary Outcome Analysis (e.g., Maternal Side Effects, Neonatal Outcomes) Fetal_Monitoring->Secondary_Outcomes Uterine_Activity->Primary_Outcome Statistical_Analysis Statistical Comparison between Groups Primary_Outcome->Statistical_Analysis Secondary_Outcomes->Statistical_Analysis

Caption: A generalized workflow for clinical trials comparing tocolytic agents.

Conclusion

The choice between this compound and Glyceryl Trinitrate for tocolysis involves a trade-off between efficacy and maternal side effects. The evidence suggests that while both drugs can be effective, Glyceryl Trinitrate presents a more favorable maternal hemodynamic profile, with fewer and less severe cardiovascular side effects compared to this compound. Specifically, the significant tachycardia and risk of serious cardiopulmonary events associated with intravenous this compound are notable concerns. Transdermal Glyceryl Trinitrate, therefore, may be a safer alternative for many patients, although the potential for headaches should be considered. Further research with standardized methodologies and larger patient cohorts will continue to refine our understanding of the comparative hemodynamics of these and other tocolytic agents.

References

Assessing the Non-Inferiority of New Tocolytics in Relation to Ritodrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newer tocolytic agents—Nifedipine, Atosiban, and Magnesium Sulfate—against the traditional beta-adrenergic agonist, Ritodrine, for the management of preterm labor. The focus is on assessing the non-inferiority of these alternatives, supported by data from clinical trials.

Comparative Efficacy and Safety of Tocolytic Agents

The selection of a tocolytic agent involves a critical balance between efficacy in delaying delivery and the maternal and fetal safety profile. The following tables summarize quantitative data from key clinical studies comparing Nifedipine, Atosiban, and Magnesium Sulfate with this compound.

Table 1: Nifedipine vs. This compound
Outcome MeasureNifedipine GroupThis compound Groupp-valueCitation
Prolongation of Pregnancy > 48 hours
Study 190% (54/60)68.3% (41/60)0.003[1]
Study 260% (33/55)66% (31/47)NS[2]
Prolongation of Pregnancy > 7 days
Study 1Comparable to this compoundComparable to NifedipineNS[1]
Study 247% (26/55)45% (21/47)NS[2]
Prolongation of Pregnancy to 37 weeks 46.6% (28/60)26.6% (16/60)0.033[1]
Maternal Side Effects 30% (18/60)80% (48/60)<0.001
Admission to NICU 68.4%82.1%0.04

NS: Not Significant; NICU: Neonatal Intensive Care Unit

Table 2: Atosiban vs. This compound
Outcome MeasureAtosiban GroupThis compound Groupp-valueCitation
Prolongation of Pregnancy > 48 hours
Study 184.9% (107/126)86.8% (105/121)NS
Study 268.3% (43/63)58.7% (37/63)NS
Prolongation of Pregnancy > 7 days
Study 173.0% (92/126)76.0% (92/121)NS
Study 260.3% (38/63)34.9% (22/63)<0.05
Maternal Cardiovascular Side Effects 4.0%84.3%<0.001
Therapy Termination due to Adverse Events 0.8%29.8%<0.001

NS: Not Significant

Table 3: Magnesium Sulfate vs. This compound
Outcome MeasureMagnesium Sulfate GroupThis compound Groupp-valueCitation
Tocolysis > 72 hours 88% (35/40)79% (31/39)NS
Delay of Delivery ≥ 7 days 75%72%NS
Maternal Side Effects Similar in number but less alarmingSimilar in number but more serious-

NS: Not Significant

Experimental Protocols

The methodologies for the key clinical trials cited are summarized below, as described in the respective publications.

Nifedipine vs. This compound Studies
  • Study Design: Prospective randomized trials.

  • Inclusion Criteria: Pregnant women with clinical features of preterm labor. Gestational ages under 34 weeks with regular uterine contractions and observed cervical changes or preterm rupture of membranes.

  • Intervention:

    • Nifedipine Group: Oral administration. One study used an initial 10 mg dose, repeated every 20 minutes for the first hour (maximum 40 mg), followed by a maintenance dose of 10 mg every 6 hours.

    • This compound Group: Intravenous infusion.

  • Primary Outcome: Tocolytic efficacy, measured as the prolongation of pregnancy.

Atosiban vs. This compound Studies
  • Study Design: Multicenter, single-blind, randomized controlled trial and a double-blind, randomized, controlled trial.

  • Inclusion Criteria: Women with singleton pregnancies in preterm labor between 23 and 34 weeks of gestation.

  • Intervention:

    • Atosiban Group: Intravenous administration, typically an initial bolus of 6.75 mg, followed by a loading dose of 300 mcg/min for 3 hours, and then a maintenance dose of 100 mcg/min.

    • This compound Group: Intravenous infusion with dosages ranging from 0.05 to 0.35 mg/min.

  • Primary Outcome: Tocolytic effectiveness, assessed as the proportion of women who had not delivered and did not require alternative tocolysis at 48 hours and 7 days.

Magnesium Sulfate vs. This compound Study
  • Study Design: Prospective randomized trial.

  • Inclusion Criteria: Patients in preterm labor between 20 and 35 weeks' gestation.

  • Intervention:

    • Magnesium Sulfate Group: Intravenous infusion, with a mean dosage to achieve tocolysis of 4.5 gm/hr.

    • This compound Group: Intravenous infusion, with a mean dosage to achieve tocolysis of 210.0 micrograms/hr.

  • Primary Outcome: Efficacy of tocolysis, measured by the delay of delivery for more than 72 hours and for at least 7 days.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the discussed tocolytics and a typical workflow for a non-inferiority clinical trial.

Ritodrine_Pathway This compound This compound Beta2Receptor β2-Adrenergic Receptor (Myometrial Cell) This compound->Beta2Receptor Binds to AC Adenylyl Cyclase Beta2Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (Inhibition) PKA->MLCK Phosphorylates & Inhibits Relaxation Myometrial Relaxation MLCK->Relaxation Leads to

Caption: this compound's signaling pathway to induce myometrial relaxation.

Nifedipine_Pathway Nifedipine Nifedipine LTypeChannel L-type Calcium Channel (Myometrial Cell) Nifedipine->LTypeChannel Blocks CaInflux ↓ Calcium Influx LTypeChannel->CaInflux IntraCa ↓ Intracellular Ca²⁺ CaInflux->IntraCa Calmodulin ↓ Ca²⁺-Calmodulin Complex Formation IntraCa->Calmodulin MLCK ↓ MLCK Activation Calmodulin->MLCK Relaxation Myometrial Relaxation MLCK->Relaxation Leads to Atosiban_Pathway Atosiban Atosiban OxytocinReceptor Oxytocin Receptor (Myometrial Cell) Atosiban->OxytocinReceptor Antagonizes PLC Phospholipase C (Inhibition) OxytocinReceptor->PLC Prevents Activation of Oxytocin Oxytocin Oxytocin->OxytocinReceptor Binds to IP3 ↓ IP₃ Production PLC->IP3 CaRelease ↓ Ca²⁺ Release from SR IP3->CaRelease Relaxation Myometrial Relaxation CaRelease->Relaxation Leads to MagnesiumSulfate_Pathway MagnesiumSulfate Magnesium Sulfate CaChannels Voltage-dependent Calcium Channels MagnesiumSulfate->CaChannels Competitively Blocks CaInflux ↓ Calcium Influx CaChannels->CaInflux IntraCa ↓ Intracellular Ca²⁺ CaInflux->IntraCa MyosinKinase ↓ Calcium-dependent Myosin Light-chain Kinase Phosphorylation IntraCa->MyosinKinase Relaxation Myometrial Relaxation MyosinKinase->Relaxation Leads to NonInferiority_Trial_Workflow Start Patient Population (Preterm Labor) Randomization Randomization Start->Randomization GroupA Group A: New Tocolytic Randomization->GroupA GroupB Group B: This compound (Active Control) Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Treatment->FollowUp Outcome Primary Outcome Assessment (e.g., Prolongation of Pregnancy) FollowUp->Outcome Analysis Statistical Analysis (Confidence Interval Approach) Outcome->Analysis Conclusion Conclusion on Non-Inferiority Analysis->Conclusion

References

A Comparative Analysis of Ritodrine and Prostaglandin Inhibitors in Attenuating Inflammation-Induced Preterm Labor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preterm birth, a leading cause of neonatal morbidity and mortality, is frequently associated with intrauterine inflammation. Consequently, the development of effective tocolytic agents that can suppress inflammation-driven uterine contractions is a critical area of research. This guide provides a comparative analysis of two classes of tocolytics, the β2-adrenergic agonist ritodrine and prostaglandin inhibitors, in the context of preclinical, inflammation-induced preterm labor models.

Mechanism of Action: A Tale of Two Pathways

This compound and prostaglandin inhibitors employ distinct molecular mechanisms to achieve uterine quiescence.

This compound , a β2-adrenergic receptor agonist, primarily acts by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in myometrial cells. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). The inhibition of MLCK leads to the relaxation of uterine smooth muscle and a subsequent decrease in the frequency and intensity of contractions.

Prostaglandin inhibitors , such as non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib, target the synthesis of prostaglandins. Prostaglandins, particularly PGE2 and PGF2α, are potent mediators of uterine contractions and play a crucial role in cervical ripening and the initiation of labor. By inhibiting the COX enzymes, these drugs reduce the production of prostaglandins, thereby diminishing the inflammatory cascade and suppressing uterine activity.

Performance in Inflammation-Induced Preterm Labor Models: A Data-Driven Comparison

The efficacy of this compound and prostaglandin inhibitors has been evaluated in various animal models of inflammation-induced preterm labor, most commonly employing the bacterial endotoxin lipopolysaccharide (LPS) to mimic an infectious inflammatory stimulus. The following tables summarize key quantitative data from these studies.

DrugAnimal ModelInflammation InducerDosing RegimenOutcome MeasureResultsReference
This compound Mouse (C3H/HeN)Lipopolysaccharide (LPS)1, 3, or 10 mg/kg, p.o. (10 times at 1-hour intervals)Incidence of Preterm DeliveryDose-dependent decrease in preterm delivery.[1]
Celecoxib MouseLipopolysaccharide (LPS)0.3, 1, 10, or 50 mg/kgPreterm Labor RateReduction in preterm labor rate to 60%, 36%, 30%, and 18% respectively.[2][3]
Celecoxib MouseLipopolysaccharide (LPS)1 and 10 mg/kgUterine Prostaglandin LevelsSignificant reduction in PGF2α and PGE2 concentrations.[2][3]

Experimental Protocols: Inducing and Treating Preterm Labor in Animal Models

Reproducible and well-defined experimental protocols are paramount for the preclinical evaluation of tocolytic agents. Below are detailed methodologies for inducing preterm labor with LPS and administering this compound or prostaglandin inhibitors in a mouse model.

Lipopolysaccharide (LPS)-Induced Preterm Labor Model in Mice

This protocol is adapted from studies investigating the effects of tocolytic agents on inflammation-induced preterm birth.

  • Animal Model: Pregnant C3H/HeN or BALB/c mice are typically used. Gestational day (GD) 15 or 17 is a common time point for intervention.

  • Induction of Preterm Labor:

    • Lipopolysaccharide (LPS) from Escherichia coli is administered to induce an inflammatory response.

    • A common method involves two intraperitoneal (i.p.) injections of LPS (e.g., 50 µg/kg) with a 3-hour interval. This regimen has been shown to induce a high incidence of preterm delivery.

  • Monitoring:

    • Following LPS administration, animals are continuously monitored for signs of preterm labor, including vaginal bleeding and the delivery of pups.

    • The primary endpoint is the incidence of preterm delivery within a specified timeframe (e.g., 25 hours after the second LPS dose).

Tocolytic Treatment Protocols

This compound Administration:

  • Drug Preparation: this compound hydrochloride is dissolved in a suitable vehicle, such as distilled water.

  • Administration: On the day following LPS injection (e.g., GD 18), this compound is administered orally (p.o.) at varying doses (e.g., 1, 3, or 10 mg/kg).

  • Dosing Schedule: A frequent dosing schedule, such as 10 administrations at 1-hour intervals, has been used to maintain therapeutic levels.

Prostaglandin Inhibitor (Celecoxib) Administration:

  • Drug Preparation: Celecoxib is prepared in a vehicle suitable for the chosen route of administration.

  • Administration: Celecoxib can be administered at various doses (e.g., 0.3, 1, 10, 50 mg/kg) to assess its dose-dependent effects.

  • Timing: The timing of administration can be before or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Ritodrine_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (MLCK) (Active) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Relaxation Uterine Relaxation MLCK_inactive->Relaxation Promotes Myosin_P Myosin-P Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Leads to

Caption: this compound signaling pathway leading to uterine relaxation.

Prostaglandin_Inhibitor_Pathway Inflammation Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 Inflammation->PLA2 Activates MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid Converted by PLA2 Prostaglandins Prostaglandins (PGE2, PGF2α) ArachidonicAcid->Prostaglandins Converted by COX COX COX-1 / COX-2 NoContraction Suppression of Uterine Contraction COX->NoContraction Results in PG_Receptors Prostaglandin Receptors Prostaglandins->PG_Receptors Bind to Contraction Uterine Contraction & Inflammation PG_Receptors->Contraction Leads to PG_Inhibitors Prostaglandin Inhibitors (e.g., Indomethacin, Celecoxib) PG_Inhibitors->COX Inhibit

Caption: Mechanism of action of prostaglandin inhibitors.

Experimental_Workflow AnimalSelection Select Pregnant Mice (e.g., GD 15-17) Randomization Randomize into Treatment Groups AnimalSelection->Randomization Group_Control Control Group (Vehicle) Randomization->Group_Control Group_LPS LPS Group Randomization->Group_LPS Group_this compound LPS + this compound Randomization->Group_this compound Group_PG_Inhibitor LPS + Prostaglandin Inhibitor Randomization->Group_PG_Inhibitor LPS_Injection Induce Preterm Labor (LPS Injection) Group_LPS->LPS_Injection Group_this compound->LPS_Injection Group_PG_Inhibitor->LPS_Injection Tocolytic_Treatment Administer Tocolytics LPS_Injection->Tocolytic_Treatment Monitoring Monitor for Preterm Delivery Tocolytic_Treatment->Monitoring Data_Collection Collect Data: - Incidence of Preterm Birth - Gestational Duration - Pup Survival Monitoring->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis

Caption: Experimental workflow for comparing tocolytics.

Concluding Remarks

Both this compound and prostaglandin inhibitors demonstrate efficacy in suppressing uterine contractions in inflammation-induced preterm labor models. This compound acts via the β2-adrenergic pathway to induce myometrial relaxation, while prostaglandin inhibitors target the inflammatory cascade by reducing the synthesis of contractile prostaglandins. The choice of agent in a research or drug development setting may depend on the specific scientific question being addressed, the desired mechanism of action to investigate, and the potential for off-target effects. The experimental models and data presented in this guide provide a foundation for the continued investigation and development of novel tocolytic therapies for inflammation-associated preterm birth.

References

Validating the association of PPARGC1A polymorphisms with Ritodrine-induced adverse events

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ritodrine, a beta-2 adrenergic agonist, has been utilized as a tocolytic agent to manage preterm labor. However, its clinical application is often accompanied by a range of adverse events (AEs), primarily cardiovascular in nature, including tachycardia, palpitations, and chest pain.[1][2] Emerging pharmacogenomic research has identified genetic variants within the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PPARGC1A) gene as significant predictors of an individual's susceptibility to these adverse reactions. This guide provides a comprehensive comparison of the association of PPARGC1A polymorphisms with this compound-induced AEs, supported by experimental data and detailed methodologies, to inform future research and personalized medicine strategies.

Quantitative Analysis of PPARGC1A Polymorphisms and this compound-Induced Adverse Event Risk

A key study investigating the genetic basis of this compound-induced AEs identified three single nucleotide polymorphisms (SNPs) in the PPARGC1A gene that are significantly associated with an increased risk of such events.[1][3] The following table summarizes the quantitative data from this research, highlighting the odds ratios for developing AEs in patients carrying specific genotypes.

PPARGC1A PolymorphismRisk Genotype(s)Adjusted Odds Ratio (AOR)95% Confidence Interval (CI)p-value
rs2946385TT4.071.43–11.58<0.05
rs35523565CT/TT4.681.76–12.44<0.05
rs2240748GA/AA3.271.36–7.87<0.05
Patient Weight<60 kg2.991.26–7.04<0.05

Data adapted from a prospective study on patients with preterm labor receiving this compound.[1]

Comparative Landscape of Genetic Predictors for this compound-Induced Adverse Events

While PPARGC1A polymorphisms have shown a strong association with this compound-induced AEs, variants in other genes have also been implicated. Understanding this broader genetic landscape provides valuable context for the specific role of PPARGC1A.

GenePolymorphism(s)Associated Adverse EventsKey Findings
PPARGC1A rs2946385, rs35523565, rs2240748 Cardiovascular AEs (tachycardia, palpitations, etc.) Significant predictors of AEs, forming the basis of a risk-scoring system.
ADRB2 (β2-Adrenergic Receptor)rs1042717, rs1042719General ADEsPolymorphisms in the drug's target receptor are associated with the incidence of AEs.
GNASrs3730168General AEsPer-allele odds ratio of 2.1 for AEs.
RGS2rs1152746General AEsPer-allele odds ratio of 2.6 for AEs.
CACNA1Crs10774053, rs215994General ADEsA-allele carriers of rs10774053 showed a lower risk of AEs.
CPT2rs2229291Pulmonary EdemaAssociated with an increased risk of the rare but serious AE of pulmonary edema.
ADRA1A-Pulmonary EdemaImplicated in the risk of developing pulmonary edema.
ADCY9rs2531995General ADEsSignificantly associated with this compound-induced adverse events.

Experimental Protocols

Study Design and Patient Population

The primary findings on PPARGC1A are derived from a prospective cohort study involving pregnant women (aged 18 years or older) receiving intravenous this compound for the management of preterm labor between 20 and 36 weeks of gestation. Patients with multiple pregnancies or those with pre-existing medical conditions that could confound the assessment of adverse events were excluded.

Genotyping Methodology

Genomic DNA was extracted from peripheral blood samples collected from the study participants. Genotyping of the PPARGC1A polymorphisms (rs2946385, rs35523565, and rs2240748) and other common variants was performed using the Axiom™ Precision Medicine Research Array (AMPRA), a high-throughput genotyping platform. This array-based method allows for the simultaneous analysis of a large number of SNPs.

Assessment of this compound-Induced Adverse Events

Adverse events were systematically monitored and recorded throughout the this compound infusion period. For the purpose of the genetic association study, AEs were defined as the new onset of any of the following cardiovascular symptoms: tachycardia (maternal heart rate > 120 bpm), palpitations, or chest pain. The causality of the adverse event was attributed to this compound by the attending physician.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the biological context and the research process, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

PPARGC1A_Ritodrine_Pathway cluster_drug_action Drug Action cluster_gene_regulation Gene Regulation & Cellular Response This compound This compound ADRB2 ADRB2 (Beta-2 Adrenergic Receptor) This compound->ADRB2 activates AC Adenylyl Cyclase ADRB2->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Metabolic_Shifts Metabolic Shifts PKA->Metabolic_Shifts direct effects PPARGC1A_gene PPARGC1A Gene (Polymorphisms: rs2946385, rs35523565, rs2240748) CREB->PPARGC1A_gene activates transcription PPARGC1A_protein PGC-1α Protein PPARGC1A_gene->PPARGC1A_protein expresses Mitochondrial_Biogenesis Mitochondrial Biogenesis PPARGC1A_protein->Mitochondrial_Biogenesis co-activates PPARGC1A_protein->Metabolic_Shifts influences AEs Adverse Events (e.g., Tachycardia) Metabolic_Shifts->AEs potentially leads to Experimental_Workflow Patient_Recruitment Patient Recruitment (Preterm Labor) Ritodrine_Admin This compound Administration Patient_Recruitment->Ritodrine_Admin Blood_Sample Blood Sample Collection Patient_Recruitment->Blood_Sample AE_Monitoring Adverse Event Monitoring (Tachycardia, Palpitations, etc.) Ritodrine_Admin->AE_Monitoring Data_Analysis Statistical Analysis (Association of SNPs with AEs) AE_Monitoring->Data_Analysis DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Genotyping Genotyping (Axiom™ PMR Array) DNA_Extraction->Genotyping Genotyping->Data_Analysis Results Results (Identification of Risk Alleles) Data_Analysis->Results

References

A Researcher's Guide to the Comparative Transcriptomics of Uterine Tissue: Ritodrine vs. Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular effects of Ritodrine on uterine tissue compared to a placebo. While direct comparative transcriptomic studies are not yet available in published literature, this document synthesizes the known mechanisms of action of this compound to predict its transcriptomic signature. Furthermore, it offers a detailed experimental protocol for researchers aiming to conduct such a study, alongside a summary of existing clinical data to contextualize the physiological effects of the drug.

Mechanism of Action: The this compound Signaling Pathway

This compound is a beta-2 adrenergic agonist that induces relaxation of the uterine smooth muscle (myometrium), which is why it has been used as a tocolytic agent to manage preterm labor.[1][2] The drug's primary action is initiated by its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells.[1] This binding activates a cascade of intracellular events aimed at reducing uterine contractility.

The key steps in the this compound signaling pathway are:

  • Receptor Binding and G-Protein Activation : this compound binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This causes the associated Gs protein to release its alpha subunit.[3]

  • Adenylyl Cyclase Activation : The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.[3]

  • cAMP Production : Adenylyl cyclase converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation : The increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

  • Downstream Phosphorylation and Myometrial Relaxation : PKA phosphorylates several target proteins, leading to myometrial relaxation through mechanisms such as the inhibition of myosin light chain kinase (MLCK) and the modulation of ion channel activity. This ultimately decreases the intensity and frequency of uterine contractions.

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (GPCR) This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates & Inhibits Relaxation Myometrial Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound signaling pathway in myometrial cells.

Predicted Transcriptomic Changes Following this compound Exposure

The activation of the cAMP-PKA pathway by this compound not only affects protein activity but is also known to modulate gene expression through the regulation of various transcription factors. A comparative transcriptomic analysis of uterine tissue exposed to this compound versus a placebo would likely reveal significant differential expression in genes associated with:

  • Myometrial Contractility : Genes encoding proteins involved in the contractile apparatus, such as those for oxytocin and prostaglandin receptors, and ion channels, may be downregulated to promote uterine quiescence.

  • Inflammatory Pathways : The cAMP pathway can modulate inflammatory responses. Genes regulated by transcription factors like NF-κB, which are linked to labor-associated inflammation, would be expected to show altered expression.

  • Transcription Factor Regulation : Key transcription factors responsive to cAMP levels, such as cAMP Response Element Binding Protein (CREB) and cAMP Response Element Modulator (CREM), would likely be activated. This would, in turn, alter the expression of their downstream target genes.

  • Cell-to-Cell Communication : Genes involved in forming gap junctions, such as connexins, which are crucial for coordinated uterine contractions during labor, might be downregulated.

Quantitative Comparison: Clinical Efficacy and Side Effects

While transcriptomic data is not available, clinical trials provide a quantitative comparison of the physiological effects of this compound and a placebo.

Outcome MeasureThis compoundPlaceboSignificanceCitation(s)
Arrest of Premature Labor 80%48%P = 0.02
Delivery within 48 hours (Relative Risk) 0.74 (95% CI: 0.56, 0.97)1.0 (Reference)Significant
Delivery within 7 days (Relative Risk) 0.85 (95% CI: 0.74, 0.97)1.0 (Reference)Significant
Delay in Delivery (Odds Ratio for 1-day delay) 2.95 (95% CI: 2.15, 4.04)1.0 (Reference)Significant
Perinatal Mortality (Relative Risk) No Significant DifferenceNo Significant DifferenceNot Significant
Maternal Side Effects (e.g., palpitations, tachycardia) Significantly IncreasedBaselineSignificant

Proposed Experimental Protocol for Comparative Transcriptomics

To directly investigate the gene expression changes induced by this compound in uterine tissue, a robust experimental design is essential. Below is a proposed protocol for a comparative transcriptomic study using RNA sequencing (RNA-seq).

Study Design and Sample Collection
  • Participants : Recruit pregnant women at risk for preterm labor who are candidates for tocolytic therapy. Obtain informed consent.

  • Randomization : Employ a double-blind, placebo-controlled design. Randomly assign participants to either the this compound treatment group or a saline placebo group.

  • Tissue Sampling : Collect myometrial biopsies during cesarean section. Immediately process the tissue: a portion should be snap-frozen in liquid nitrogen for RNA extraction, and another portion fixed for histological analysis.

RNA Extraction and Quality Control
  • Homogenization : Homogenize the frozen uterine tissue samples under cryogenic conditions to preserve RNA integrity.

  • RNA Isolation : Use a commercially available RNA isolation kit optimized for fibrous tissues.

  • Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) (e.g., > 7.0) to be included in the study.

RNA-seq Library Preparation and Sequencing
  • Library Preparation : Use a standard RNA-seq library preparation kit to generate cDNA libraries from the high-quality RNA samples. This process typically includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing : Perform high-throughput sequencing on a platform such as the Illumina NovaSeq. Aim for a sufficient sequencing depth to detect transcripts with low expression levels.

Bioinformatics Analysis
  • Quality Control of Raw Reads : Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment : Align the quality-filtered reads to the human reference genome using a splice-aware aligner like HISAT2.

  • Gene Expression Quantification : Count the number of reads mapping to each gene using tools such as HTSeq.

  • Differential Gene Expression (DGE) Analysis : Utilize statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the this compound and placebo groups.

  • Functional Enrichment Analysis : Perform pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

Experimental_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatics Phase P Patient Recruitment (At-risk for Preterm Labor) R Randomization (Double-Blind) P->R T_Rit Treatment Group (this compound Infusion) R->T_Rit T_Pla Control Group (Placebo Infusion) R->T_Pla S Uterine Tissue Biopsy (During C-Section) T_Rit->S T_Pla->S RNA_Ext RNA Extraction & Quality Control (RIN > 7) S->RNA_Ext Lib_Prep RNA-seq Library Preparation RNA_Ext->Lib_Prep Seq High-Throughput Sequencing (e.g., Illumina) Lib_Prep->Seq QC Raw Read Quality Control (FastQC) Seq->QC Align Alignment to Reference Genome (HISAT2) QC->Align Count Gene Expression Quantification (HTSeq) Align->Count DGE Differential Expression Analysis (DESeq2/edgeR) Count->DGE Func Functional Enrichment Analysis (GO, Pathways) DGE->Func

Caption: Proposed experimental workflow for transcriptomic analysis.

References

Comparative Analysis of Novel Beta-2 Adrenergic Agonists and Ritodrine: Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinity of several novel beta-2 adrenergic agonists against the established tocolytic agent, Ritodrine. The data presented herein is intended to inform preclinical and clinical research in the development of new therapeutic agents targeting the beta-2 adrenergic receptor.

Introduction

Beta-2 adrenergic receptors (β2-ARs) are a class of G protein-coupled receptors that mediate a wide range of physiological responses, including smooth muscle relaxation. This makes them a critical target for therapeutic intervention in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and preterm labor. This compound, a beta-2 agonist, has historically been used as a tocolytic agent to suppress premature uterine contractions. However, its use has been associated with significant maternal side effects, prompting the development of more selective and potent novel beta-2 agonists with improved therapeutic profiles. This guide focuses on the comparative receptor binding affinities and associated signaling pathways of this compound and a selection of these newer agents.

Receptor Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the reported receptor binding affinities (expressed as pKi or pKd values) of this compound and several novel beta-2 agonists for the human beta-2 adrenergic receptor. A higher pKi or pKd value indicates a stronger binding affinity.

CompoundReceptorLigandpKi / pKdReference
This compound Human Amnion β2-Adrenergic Receptor[125I]-iodopindololpKd = 9.34 (Kd = 458.9 ± 72.1 pmol/L)[1]
Salmeterol Human β2-Adrenoceptor[125I]iodocyanopindololpKi = 8.3 ± 0.04[2]
Formoterol Human β2-Adrenoceptor[125I]iodocyanopindololpKi = 8.2 ± 0.09[2]
Olodaterol Human β2-AdrenoceptorNot SpecifiedpKi = 9.14[3]
Vilanterol Human β2-AdrenoceptorNot SpecifiedSubnanomolar affinity, comparable to Salmeterol[4]
Indacaterol Human β2-AdrenoceptorNot SpecifiedHigh intrinsic efficacy
Salbutamol Human β2-AdrenoceptorNot SpecifiedThe R-isomer has 150 times greater affinity for the β2-receptor than the S-isomer.

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions and radioligands used across different studies.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of an unlabeled compound (like a novel beta-2 agonist) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the beta-2 adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the beta-2 adrenergic receptor (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

  • Test compounds (novel beta-2 agonists and this compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the beta-2 adrenergic receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist.

    • Competition Binding: Membrane preparation, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist initiates a cascade of intracellular events, primarily through the Gs protein signaling pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Smooth Muscle Relaxation Downstream->Response Leads to Agonist Agonist (e.g., this compound, Novel Agonist) Agonist->Beta2AR Binds to

Caption: Canonical Gs-protein signaling pathway of the beta-2 adrenergic receptor.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Experimental_Workflow start Start prep Prepare Cell Membranes with β2-AR start->prep incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of Ritodrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ritodrine, as with any laboratory chemical, is crucial for ensuring environmental safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the correct waste stream for this substance is the first step in responsible disposal. While this compound is not typically classified as an acutely hazardous waste, its disposal must be handled with care to prevent environmental contamination.

Waste Classification and Disposal Options

This compound is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is generally managed as a non-RCRA pharmaceutical waste.[1][2][3][4] However, it is imperative to consult local, state, and federal regulations as requirements can vary.[5] The primary recommendation for the disposal of non-RCRA pharmaceutical waste from laboratory and healthcare settings is incineration to ensure complete destruction.

The following table summarizes the recommended disposal procedures for this compound in a laboratory environment:

Waste TypeDisposal MethodKey Considerations
Unused or Expired this compound (Pure Substance or Solutions) Incineration via a licensed hazardous waste management company. This is the preferred method for all pharmaceutical waste to ensure complete destruction. The waste should be segregated into a designated "non-RCRA pharmaceutical waste" container, often a white container with a blue lid, clearly labeled for incineration.
Contaminated Labware (e.g., vials, pipettes, gloves) Incineration. All materials that have come into direct contact with this compound should be considered contaminated. Dispose of these items in the same non-RCRA pharmaceutical waste stream as the chemical itself. Do not place these items in the regular trash.
Accidental Spill Cleanup Material Incineration. Absorbent materials used to clean up a this compound spill should be collected, placed in a sealed container, and disposed of as non-RCRA pharmaceutical waste.

Step-by-Step Disposal Protocol for this compound

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat. A suitable respirator may be necessary depending on the form of the waste (e.g., powder).

  • Waste Segregation:

    • Identify a specific waste container designated for non-RCRA pharmaceutical waste destined for incineration. This container should be clearly labeled.

    • Do not mix this compound waste with RCRA hazardous waste, biohazardous waste, or regular trash.

  • Preparing for Disposal:

    • Solid Waste: Place unadulterated this compound powder, contaminated PPE, and other solid materials directly into the designated non-RCRA pharmaceutical waste container.

    • Liquid Waste: Collect this compound solutions in a sealable, leak-proof container. Label the container clearly with the contents ("this compound solution") and place it in the larger non-RCRA pharmaceutical waste bin for collection. Avoid overfilling containers.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as liquid this compound waste. After rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated lab glass or plastic.

  • Storage and Collection:

    • Store the sealed non-RCRA pharmaceutical waste container in a secure, designated area away from general laboratory traffic while awaiting pickup.

    • Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed waste management contractor. Ensure a clear chain of custody and maintain all required documentation.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.

  • Wear Full PPE: Don full personal protective equipment, including a respirator if dealing with a powder spill.

  • Contain the Spill: Prevent the spilled material from entering drains or water courses.

  • Absorb and Collect:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

    • For solid spills, carefully collect the powder to avoid creating dust.

  • Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.

  • Dispose of Cleanup Materials: Collect all contaminated absorbent material and cleaning supplies in a sealed container and dispose of it as non-RCRA pharmaceutical waste for incineration.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound in a laboratory setting.

Ritodrine_Disposal_Workflow cluster_start cluster_classification Waste Classification cluster_procedure Disposal Procedure cluster_end start Start: This compound Waste Generated is_rcra Is this compound listed as RCRA Hazardous Waste (P or U list)? start->is_rcra non_rcra Classify as Non-RCRA Pharmaceutical Waste is_rcra->non_rcra No rcra_path Follow RCRA Hazardous Waste Protocol (Not Applicable for this compound) is_rcra->rcra_path Yes segregate Segregate into designated 'Non-RCRA for Incineration' container non_rcra->segregate package Package securely: - Solids in container - Liquids in sealed, leak-proof bottle segregate->package store Store in secure, designated area for waste collection package->store collect Arrange for pickup by licensed waste management (EHS or contractor) store->collect end_point Final Disposal: Incineration collect->end_point

References

Essential Safety and Operational Guidance for Handling Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ritodrine hydrochloride, a β2-adrenoceptor agonist used to relax uterine muscle contraction. The information is compiled to provide procedural, step-by-step guidance on its safe use and disposal.

Chemical Identification:

IdentifierValue
Product NameThis compound Hydrochloride
SynonymsN-(p-Hydroxyphenethyl)-4-hydroxynorephedrine hydrochloride
CAS Number23239-51-2
Molecular FormulaC17H21NO3・HCl
Molecular Weight323.81 g/mol

Source: TCI Chemicals Safety Data Sheet[1], Sigma-Aldrich

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as harmful if swallowed.[1][2] Appropriate personal protective equipment must be worn at all times when handling this substance to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn to protect against splashes. A face shield may be required in situations with a higher risk of splashing.
Hand Protection Protective glovesWear appropriate chemical-resistant gloves. It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs. Gloves should be changed regularly, at least hourly, or immediately if contaminated, torn, or punctured.
Skin and Body Protection Protective clothingA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.
Respiratory Protection Suitable respiratorA dust respirator should be used, especially where dust formation is possible. Ensure adequate ventilation in the work area.

Source: MedChemExpress Safety Data Sheet, TCI Chemicals Safety Data Sheet, OSHA

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound hydrochloride from receipt to disposal. Adherence to these steps is crucial to prevent contamination and ensure personnel safety.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (e.g., Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve handle Perform Experimental Work dissolve->handle decontaminate Decontaminate Work Surfaces handle->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe This compound Spill Response Plan cluster_contain Containment cluster_cleanup Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate prevent_spread Prevent Further Spillage ventilate->prevent_spread absorb Absorb with Inert Material prevent_spread->absorb decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate collect Collect Contaminated Material decontaminate->collect dispose Dispose in Accordance with Regulations collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritodrine
Reactant of Route 2
Reactant of Route 2
Ritodrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.